Methyl 4-(cyanomethyl)benzoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 4-(cyanomethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-13-10(12)9-4-2-8(3-5-9)6-7-11/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRZGMNGGCZTNGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00357248 | |
| Record name | Methyl 4-(cyanomethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00357248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76469-88-0 | |
| Record name | Benzoic acid, 4-(cyanomethyl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76469-88-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-(cyanomethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00357248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoic acid, 4-(cyanomethyl)-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.451 | |
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Foundational & Exploratory
Technical Guide: Methyl 4-(cyanomethyl)benzoate
CAS Number: 76469-88-0
This document provides a comprehensive technical overview of Methyl 4-(cyanomethyl)benzoate, a key intermediate in the synthesis of various pharmaceutical and chemical compounds. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical and Physical Properties
This compound is a white to off-white crystalline solid. Its key properties are summarized below, providing essential data for handling, storage, and application in experimental settings.
Table 1: Physical and Chemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₉NO₂ | [1][2] |
| Molecular Weight | 175.18 g/mol | [1][3] |
| Melting Point | 55-58 °C (lit.) | [3][4][5][6] |
| Boiling Point | 110 °C at 0.2 mmHg (lit.) | [3][4][5][6] |
| 150-155 °C at 0.5 Torr | [2] | |
| Density | 1.141 g/cm³ (Predicted) | [2][6] |
| Appearance | White to Gray to Brown powder to crystal | [6] |
| Solubility | Soluble in Methanol | [6] |
Table 2: Identifiers and Spectral Data
| Identifier | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| Synonyms | 4-(Cyanomethyl)benzoic Acid Methyl Ester, [p-(Methoxycarbonyl)phenyl]acetonitrile, Methyl p-(cyanomethyl)benzoate | [1][2][6][7] |
| CAS Number | 76469-88-0 | [1][2][3][4][5][6][7][8] |
| EC Number | 616-338-2 | [1][2] |
| InChI | InChI=1S/C10H9NO2/c1-13-10(12)9-4-2-8(3-5-9)6-7-11/h2-5H,6H2,1H3 | [1][3][5][6] |
| InChIKey | XRZGMNGGCZTNGE-UHFFFAOYSA-N | [1][3][5][6] |
| SMILES | COC(=O)C1=CC=C(C=C1)CC#N | [1][3][5][6] |
Experimental Protocols
The following sections detail the methodologies for the synthesis and analysis of this compound.
Synthesis of this compound
A common synthetic route to this compound involves the cyanation of a mesylated precursor derived from Methyl 4-(hydroxymethyl)benzoate.[4]
Materials:
-
Methyl 4-(hydroxymethyl)benzoate
-
Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Methanesulfonyl chloride (MsCl)
-
Acetonitrile
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve Methyl 4-(hydroxymethyl)benzoate (1.00 g) in dichloromethane (20 mL).
-
To this solution, add triethylamine (0.9 mL).
-
Under an ice bath, slowly add a solution of methanesulfonyl chloride (0.70 g) in dichloromethane (5 mL) dropwise.
-
Stir the reaction mixture for 15 hours at room temperature.
-
Dilute the mixture with dichloromethane and wash sequentially with water.
-
Dry the organic layer with anhydrous sodium sulfate.
-
Remove the solvent by distillation under reduced pressure.
-
Dissolve the resulting residue in acetonitrile (12 mL) for further use or purification.
Analytical Method: Purity Determination by RP-HPLC
A general Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method can be employed for the routine quality control and purity analysis of this compound. This method is adapted from established procedures for similar aromatic esters.[9]
Instrumentation and Conditions:
-
HPLC System: A standard liquid chromatograph equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of methanol and water. A typical starting point is a 60:40 (v/v) mixture of methanol and water. The pH of the aqueous phase can be adjusted with a suitable acid (e.g., phosphoric acid) to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 25 °C.
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase or a suitable solvent like methanol at a concentration of 1 mg/mL.
-
Further dilute the stock solution to a working concentration (e.g., 0.1 mg/mL) with the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Visualizations
The following diagrams illustrate the synthesis pathway and a typical analytical workflow.
References
- 1. This compound | C10H9NO2 | CID 848548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. 4-(シアノメチル)安息香酸メチル 96% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound | 76469-88-0 [chemicalbook.com]
- 5. scientificlabs.co.uk [scientificlabs.co.uk]
- 6. 76469-88-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. This compound 96 76469-88-0 [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to Methyl 4-(cyanomethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of Methyl 4-(cyanomethyl)benzoate, a key intermediate in the synthesis of various organic compounds. This document includes a summary of its core properties, detailed experimental protocols, and a visual representation of a relevant synthetic pathway.
Core Chemical Properties
This compound is an aromatic compound that serves as a versatile building block in organic synthesis.[1] Its bifunctional nature, containing both a methyl ester and a cyanomethyl group, allows for a variety of chemical transformations.
The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [2] |
| Synonyms | 4-(Cyanomethyl)benzoic Acid Methyl Ester, [p-(Methoxycarbonyl)phenyl]acetonitrile, Methyl p-(cyanomethyl)benzoate | [1][3][4] |
| CAS Number | 76469-88-0 | [1][2][3] |
| Molecular Formula | C₁₀H₉NO₂ | [1][2][3][4] |
| Molecular Weight | 175.18 g/mol | [1][2][5] |
| Appearance | White to Gray to Brown powder to crystal | [6][7] |
| Melting Point | 55-58 °C (lit.) | [5][6] |
| Boiling Point | 110 °C at 0.2 mmHg (lit.) | [5][6] |
| Density | 1.141 g/cm³ (Predicted) | [4][6] |
| Solubility | Soluble in Methanol | [6][7] |
| InChI Key | XRZGMNGGCZTNGE-UHFFFAOYSA-N | [2] |
| SMILES | COC(=O)C1=CC=C(C=C1)CC#N | [2] |
Experimental Protocols
The following sections detail methodologies for the synthesis and analysis of this compound.
A common method for the synthesis of this compound involves the reaction of Methyl 4-(hydroxymethyl)benzoate with methanesulfonyl chloride, followed by cyanation.[8]
Materials:
-
Methyl 4-(hydroxymethyl)benzoate (1.00 g)[8]
-
Dichloromethane (25 mL)[8]
-
Triethylamine (0.9 mL)[8]
-
Methanesulfonyl chloride (0.70 g)[8]
-
Acetonitrile (12 mL)[8]
-
Anhydrous sodium sulfate[8]
-
Ice bath
Procedure:
-
Dissolve Methyl 4-(hydroxymethyl)benzoate (1.00 g) in dichloromethane (20 mL) in a suitable reaction flask.[8]
-
Add triethylamine (0.9 mL) to the solution.[8]
-
Cool the mixture in an ice bath.[8]
-
Slowly add a solution of methanesulfonyl chloride (0.70 g) in dichloromethane (5 mL) dropwise to the cooled reaction mixture.[8]
-
Stir the reaction mixture at room temperature for 15 hours.[8]
-
After the reaction is complete, dilute the mixture with dichloromethane and wash sequentially with water.[8]
-
Dry the organic layer over anhydrous sodium sulfate.[8]
-
Remove the solvent by distillation under reduced pressure.[8]
-
Dissolve the resulting residue in acetonitrile (12 mL) for further use or purification.[8]
Standard spectroscopic techniques are used to confirm the identity and purity of this compound.
-
¹H NMR Spectroscopy: The proton NMR spectrum is a key analytical tool for structure elucidation. While a specific spectrum for this compound is not provided in the search results, a typical spectrum would show signals corresponding to the aromatic protons, the methylene protons of the cyanomethyl group, and the methyl protons of the ester group.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups. The spectrum would be expected to show a strong absorption band for the nitrile (C≡N) stretch and the carbonyl (C=O) stretch of the ester.
Reactivity and Applications in Drug Development
This compound is a valuable intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The cyanomethyl group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the ester group can be saponified or transesterified.
One notable application is its potential use as a precursor in the synthesis of Methyl 4-(aminomethyl)benzoate. This is achieved through the catalytic hydrogenation of the nitrile group in Methyl 4-cyanobenzoate, a closely related compound.[9] Methyl 4-(aminomethyl)benzoate is a key building block for various pharmaceuticals.
Visualizing Synthetic Pathways
The following diagram illustrates a generalized synthetic workflow for the preparation of this compound.
Caption: A generalized workflow for the synthesis of this compound.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. This compound | C10H9NO2 | CID 848548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pschemicals.com [pschemicals.com]
- 4. echemi.com [echemi.com]
- 5. 对氰基甲基苯甲酸甲酯 96% | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound manufacturers and suppliers in india [chemicalbook.com]
- 7. This compound CAS#: 76469-88-0 [m.chemicalbook.com]
- 8. This compound | 76469-88-0 [chemicalbook.com]
- 9. US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate - Google Patents [patents.google.com]
Methyl 4-(cyanomethyl)benzoate: A Technical Guide for Drug Development Professionals
Introduction: Methyl 4-(cyanomethyl)benzoate is a key organic intermediate with significant applications in the pharmaceutical industry. Its bifunctional nature, featuring both a methyl ester and a cyanomethyl group, makes it a versatile building block for the synthesis of more complex molecules, most notably as a precursor in the production of the widely used second-generation antihistamine, Fexofenadine. This technical guide provides an in-depth overview of its chemical properties, detailed experimental protocols for its synthesis and analysis, and its role in pharmaceutical manufacturing workflows.
Core Properties and Data
A summary of the key quantitative and qualitative data for this compound is presented below. This information is crucial for reaction planning, safety assessment, and analytical method development.
| Property | Value | Reference |
| Molecular Weight | 175.18 g/mol | [1] |
| Molecular Formula | C₁₀H₉NO₂ | [1] |
| CAS Number | 76469-88-0 | [2] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 55-58 °C | [2] |
| Boiling Point | 110 °C @ 0.2 mmHg | [2] |
| IUPAC Name | This compound | [1] |
| Synonyms | 4-(Cyanomethyl)benzoic Acid Methyl Ester, 4-(carbomethoxy)phenylacetonitrile | [1] |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of this compound are provided to assist researchers in its practical application.
Synthesis Protocol: Two-Step Synthesis from Methyl p-toluate
This protocol outlines a common laboratory-scale synthesis involving a free-radical bromination followed by a nucleophilic cyanide substitution.
Step 1: Synthesis of Methyl 4-(bromomethyl)benzoate
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add methyl p-toluate (1 equivalent), N-bromosuccinimide (NBS, 1.1 equivalents), and a catalytic amount of benzoyl peroxide or AIBN (0.03 equivalents).[3]
-
Solvent Addition: Add a suitable solvent such as carbon tetrachloride (CCl₄) or cyclohexane.[3]
-
Reaction Execution: Heat the mixture to reflux. The reaction can be monitored by TLC or GC-MS for the disappearance of the starting material. The reaction is typically complete within 4-7 hours.[3]
-
Work-up: Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.
-
Purification: The filtrate is concentrated under reduced pressure to yield the crude product. This can be purified further by recrystallization from a suitable solvent (e.g., hexanes) to give methyl 4-(bromomethyl)benzoate as a white solid.[3][4]
Step 2: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask, dissolve methyl 4-(bromomethyl)benzoate (1 equivalent) in a polar aprotic solvent like dimethylformamide (DMF) or acetone.
-
Nucleophilic Substitution: Add sodium cyanide (NaCN) or potassium cyanide (KCN) (1.2 equivalents) to the solution.
-
Reaction Execution: Stir the mixture at room temperature. The progress of the reaction can be monitored by TLC. Heating to 40-50°C may be required to drive the reaction to completion.
-
Work-up: Once the reaction is complete, pour the mixture into water and extract the product with an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield pure this compound.
Analytical Protocols
High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The aqueous phase may be acidified with 0.1% formic acid for better peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
Expected Retention Time: Dependent on the exact conditions, but will be in the typical range for a moderately polar small molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Solvent: Deuterated chloroform (CDCl₃).
-
¹H NMR (Predicted):
-
δ 8.05 ppm (d, J ≈ 8.5 Hz, 2H): Aromatic protons ortho to the ester group.
-
δ 7.40 ppm (d, J ≈ 8.5 Hz, 2H): Aromatic protons ortho to the cyanomethyl group.
-
δ 3.93 ppm (s, 3H): Methyl ester protons (-COOCH₃).
-
δ 3.80 ppm (s, 2H): Methylene protons of the cyanomethyl group (-CH₂CN).
-
-
¹³C NMR (Predicted):
-
δ 166.5 ppm: Carbonyl carbon of the ester (C=O).
-
δ 135.0 ppm: Quaternary aromatic carbon attached to the cyanomethyl group.
-
δ 130.2 ppm: Aromatic CH carbons ortho to the ester group.
-
δ 129.5 ppm: Quaternary aromatic carbon attached to the ester group.
-
δ 128.8 ppm: Aromatic CH carbons ortho to the cyanomethyl group.
-
δ 117.5 ppm: Nitrile carbon (-C≡N).
-
δ 52.4 ppm: Methyl ester carbon (-OCH₃).
-
δ 23.5 ppm: Methylene carbon of the cyanomethyl group (-CH₂CN).
-
Mass Spectrometry (MS)
-
Ionization Mode: Electron Ionization (EI).
-
Expected Fragmentation Pattern:
-
m/z = 175: Molecular ion (M⁺).[1]
-
m/z = 144: Loss of a methoxy radical (•OCH₃).
-
m/z = 116: Loss of the carbomethoxy group (•COOCH₃). This fragment, the cyanobenzyl cation, is expected to be a major peak.
-
m/z = 115: Loss of a hydrogen atom from the cyanobenzyl cation, potentially forming a stable tropylium-like ion.
-
Visualized Workflows and Pathways
The following diagrams, generated using DOT language, illustrate key processes involving this compound.
References
Methyl 4-(cyanomethyl)benzoate: A Technical Guide for Researchers
For Immediate Release
This technical whitepaper provides a comprehensive overview of Methyl 4-(cyanomethyl)benzoate, a versatile intermediate compound with applications in organic synthesis and potential relevance to drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries.
Chemical Structure and Identification
This compound is an aromatic compound containing both a methyl ester and a cyanomethyl group attached to a benzene ring at the para position.
Molecular Structure:
Caption: 2D structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value | Reference |
| IUPAC Name | This compound | |
| CAS Number | 76469-88-0 | |
| Molecular Formula | C₁₀H₉NO₂ | |
| Molecular Weight | 175.18 g/mol | |
| InChI | InChI=1S/C10H9NO2/c1-13-10(12)9-4-2-8(3-5-9)6-7-11/h2-5H,6H2,1H3 | |
| SMILES | COC(=O)C1=CC=C(C=C1)CC#N |
Physicochemical Properties
This compound is a solid at room temperature. A summary of its key physical and chemical properties is presented below.
Table 2: Physicochemical Data
| Property | Value | Reference |
| Melting Point | 55-58 °C | |
| Boiling Point | 110 °C at 0.2 mmHg | |
| Assay | ≥96% |
Synthesis and Experimental Protocols
A common synthetic route to this compound involves the nucleophilic substitution of a leaving group on a precursor molecule with a cyanide salt. A plausible and frequently utilized precursor is Methyl 4-(bromomethyl)benzoate.
Reaction Scheme:
Caption: Synthesis of this compound.
Detailed Experimental Protocol (Hypothetical, based on standard procedures):
A detailed experimental protocol for the synthesis of this compound from Methyl 4-(bromomethyl)benzoate is provided below. This protocol is based on established chemical principles for similar transformations.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Methyl 4-(bromomethyl)benzoate (1 equivalent) in a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF).
-
Addition of Cyanide: Add sodium cyanide (1.1 equivalents) to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid by-product (sodium bromide) and wash it with a small amount of the solvent.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining inorganic salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Spectroscopic Data (Predicted)
¹H NMR (Predicted):
-
A singlet for the methyl ester protons (~3.9 ppm).
-
A singlet for the benzylic protons of the cyanomethyl group (~3.8 ppm).
-
Two doublets for the aromatic protons, characteristic of a 1,4-disubstituted benzene ring (in the range of 7.4-8.1 ppm).
¹³C NMR (Predicted):
-
A signal for the methyl ester carbon (~52 ppm).
-
A signal for the benzylic carbon (~22 ppm).
-
A signal for the nitrile carbon (~118 ppm).
-
Signals for the aromatic carbons, including the ester- and cyanomethyl-substituted carbons, and the unsubstituted aromatic carbons.
-
A signal for the carbonyl carbon of the ester group (~166 ppm).
IR Spectroscopy (Predicted):
-
A strong absorption band for the C≡N stretch of the nitrile group (~2250 cm⁻¹).
-
A strong absorption band for the C=O stretch of the ester group (~1720 cm⁻¹).
-
C-H stretching bands for the aromatic and aliphatic protons.
-
C-O stretching bands for the ester group.
Mass Spectrometry (Predicted):
-
The molecular ion peak (M⁺) would be observed at m/z = 175.
Applications in Drug Development and Research
This compound serves as a valuable building block in the synthesis of more complex molecules, including pharmaceutical intermediates. The cyanomethyl group can be readily converted to other functional groups, such as a carboxylic acid or an amine, providing a versatile handle for molecular elaboration.
For instance, the related compound, Methyl 4-cyanobenzoate, is a known precursor in the synthesis of Methyl 4-(aminomethyl)benzoate through catalytic hydrogenation. This amino derivative is an important intermediate in the development of various active pharmaceutical ingredients. The isomeric Methyl 3-(cyanomethyl)benzoate is a key intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Ketoprofen.
While direct biological activity or involvement in specific signaling pathways for this compound has not been extensively reported, its utility as a synthetic intermediate positions it as a compound of interest for medicinal chemists and drug development professionals.
Potential Synthetic Transformations:
An In-depth Technical Guide to Methyl 4-(cyanomethyl)benzoate
IUPAC Name: methyl 4-(cyanomethyl)benzoate[1]
This technical guide provides a comprehensive overview of this compound, a key intermediate in pharmaceutical synthesis. The information is tailored for researchers, scientists, and drug development professionals, with a focus on its chemical properties, synthesis, and applications.
Chemical and Physical Properties
This compound is a solid organic compound. Its key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO₂ | [1][2] |
| Molecular Weight | 175.18 g/mol | [1] |
| CAS Number | 76469-88-0 | [1] |
| Appearance | White to off-white solid | |
| Melting Point | 55-58 °C | |
| Boiling Point | 110 °C at 0.2 mmHg | |
| Solubility | Soluble in organic solvents such as DMSO and methanol. | |
| InChI Key | XRZGMNGGCZTNGE-UHFFFAOYSA-N | [1] |
| SMILES | COC(=O)C1=CC=C(C=C1)CC#N | [1] |
Role in Drug Development
This compound is a crucial intermediate in the synthesis of various pharmaceutical compounds. Its most notable application is in the production of fexofenadine , a second-generation antihistamine used to treat allergy symptoms.[3] In the synthesis of fexofenadine, the cyanomethyl group of this compound serves as a precursor to a longer carbon chain which is essential for the final drug structure.[4][5][6][7]
Experimental Protocol: Synthesis of this compound
A common and efficient method for the synthesis of this compound is through the nucleophilic substitution of methyl 4-(bromomethyl)benzoate with a cyanide salt. The following is a detailed experimental protocol adapted from a similar procedure for the synthesis of the meta-isomer.
Reaction:
Materials:
-
Methyl 4-(bromomethyl)benzoate
-
Potassium cyanide (KCN) or Sodium Cyanide (NaCN)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
1N Lithium chloride (LiCl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 4-(bromomethyl)benzoate (1 equivalent) in DMF or DMSO.
-
Addition of Cyanide: To this solution, add potassium cyanide (1.2 to 1.5 equivalents).
-
Reaction Conditions: Heat the reaction mixture to 40-45°C and stir for 45 minutes. Continue stirring at room temperature for 18 hours. Monitor the reaction progress using thin-layer chromatography (TLC). If the reaction is incomplete, an additional portion of potassium cyanide can be added, and the mixture can be heated again.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and add water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 times).
-
Washing: Combine the organic layers and wash with 1N LiCl solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash chromatography on silica gel using a hexane:ethyl acetate gradient to obtain pure this compound.
Safety Precautions:
-
Cyanide salts are highly toxic. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn.
-
Acidic conditions should be avoided during work-up to prevent the formation of highly toxic hydrogen cyanide gas.
Below is a diagram illustrating the experimental workflow for the synthesis of this compound.
// Nodes start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; dissolve [label="Dissolve Methyl\n4-(bromomethyl)benzoate\nin DMF/DMSO"]; add_kcn [label="Add Potassium\nCyanide (KCN)"]; react [label="Heat to 40-45°C,\nthen stir at RT\nfor 18h"]; workup [label="Quench with Water"]; extract [label="Extract with\nEthyl Acetate (3x)"]; wash [label="Wash with 1N LiCl\nand Brine"]; dry [label="Dry over MgSO4\nand Concentrate"]; purify [label="Purify by Flash\nChromatography"]; end [label="Pure Methyl\n4-(cyanomethyl)benzoate", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> dissolve; dissolve -> add_kcn; add_kcn -> react; react -> workup; workup -> extract; extract -> wash; wash -> dry; dry -> purify; purify -> end; }
Caption: Experimental workflow for the synthesis of this compound.Biological Activity and Signaling Pathways
Currently, there is limited publicly available information regarding the specific biological activities or the direct involvement of this compound in cellular signaling pathways. Its primary role in the scientific literature is as a chemical intermediate in the synthesis of more complex, biologically active molecules.
While some studies have explored the biological activities of methyl benzoate and its analogs, such as their potential as insect repellents or modulators of DNA methylation, these findings are not directly attributable to this compound itself.[8] Further research and screening would be necessary to elucidate any intrinsic pharmacological or biological effects of this compound. As such, there are no established signaling pathway diagrams associated with this compound at this time.
References
- 1. METHYL 4-(CYANOACETYL)BENZOATE | 69316-08-1 [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. CN106380441B - Synthetic method of fexofenadine intermediate - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Process of synthesizing fexofenadine intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN101182306B - The synthetic method of the intermediate of fexofenadine - Google Patents [patents.google.com]
- 8. This compound | C10H9NO2 | CID 848548 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Methyl 4-(cyanomethyl)benzoate
This technical guide provides a comprehensive overview of Methyl 4-(cyanomethyl)benzoate, a key intermediate in the synthesis of various organic compounds, particularly within the pharmaceutical industry. This document is intended for researchers, scientists, and professionals in drug development and related fields.
Chemical Identity and Synonyms
This compound is a para-substituted aromatic compound containing both a methyl ester and a cyanomethyl group.
IUPAC Name: this compound[1]
A variety of synonyms are used to refer to this compound in literature and commercial listings. These are crucial for comprehensive database searches and procurement.
| Synonym | Reference |
| Benzoic acid, 4-(cyanomethyl)-, methyl ester | [1] |
| 4-(Cyanomethyl)benzoic Acid Methyl Ester | [1] |
| Methyl p-(cyanomethyl)benzoate | |
| [p-(Methoxycarbonyl)phenyl]acetonitrile | |
| 4-(Carbomethoxy)phenylacetonitrile | [1] |
| α-Cyano-p-toluic Acid Methyl Ester | |
| Methyl α-Cyano-p-toluate |
Physicochemical Properties
This section summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₉NO₂ | [1] |
| Molecular Weight | 175.18 g/mol | [1][2] |
| Melting Point | 55-58 °C | [2] |
| Boiling Point | 110 °C at 0.2 mmHg | [2] |
| Solubility | Soluble in Methanol | |
| Appearance | White to off-white crystalline solid |
Spectral Data
Obtaining pure spectral data for this compound from public databases is challenging, as it is often confused with its close structural analog, Methyl 4-cyanobenzoate. The data presented below is for Methyl 4-cyanobenzoate (CAS: 1129-35-7) and should be used as a reference with caution. Experimental verification for this compound is highly recommended.
3.1. ¹H NMR Spectroscopy (¹H Nuclear Magnetic Resonance)
-
¹H NMR (CDCl₃): The spectrum of Methyl 4-cyanobenzoate shows characteristic peaks for the aromatic protons and the methyl ester protons. For this compound, additional peaks for the methylene (-CH₂-) group would be expected.
3.2. ¹³C NMR Spectroscopy (¹³C Nuclear Magnetic Resonance)
-
¹³C NMR (CDCl₃): The carbon spectrum of Methyl 4-cyanobenzoate reveals signals for the aromatic carbons, the ester carbonyl carbon, the methyl carbon, and the nitrile carbon. For this compound, an additional signal for the methylene carbon would be present.
3.3. IR Spectroscopy (Infrared Spectroscopy)
-
IR (KBr): The IR spectrum of Methyl 4-cyanobenzoate typically shows strong absorptions for the C≡N (nitrile) and C=O (ester) stretching vibrations.[3] Similar characteristic peaks would be expected for this compound.
3.4. Mass Spectrometry (MS)
-
MS (EI): The mass spectrum of Methyl 4-cyanobenzoate would show a molecular ion peak corresponding to its molecular weight.[3] For this compound, the molecular ion peak would be at m/z 175. Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃) and the cyanomethyl group (-CH₂CN).
Experimental Protocols
This compound is primarily used as a synthetic intermediate. Below are representative experimental protocols for its synthesis.
4.1. Synthesis of this compound from Methyl 4-(bromomethyl)benzoate
This is a common and efficient method for the preparation of this compound.
Reaction Scheme:
Materials:
-
Methyl 4-(bromomethyl)benzoate
-
Sodium cyanide (NaCN)
-
Dimethylformamide (DMF) or other polar aprotic solvent
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Methyl 4-(bromomethyl)benzoate in DMF.
-
Add sodium cyanide to the solution.
-
Heat the reaction mixture to 60-80 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain pure this compound.
Applications in Drug Development
This compound serves as a crucial building block in the synthesis of several pharmaceutical compounds. Its bifunctional nature allows for diverse chemical modifications.
5.1. Intermediate in Fexofenadine Synthesis
5.2. Precursor for Ketoprofen Analogs
Ketoprofen is a non-steroidal anti-inflammatory drug (NSAID). The synthesis of some ketoprofen analogs and related compounds can utilize intermediates derived from cyanomethyl-substituted benzoic acids. For instance, the meta-isomer, 3-(cyanomethyl)benzoic acid, is a known precursor in some synthetic routes to ketoprofen.
Visualizations
6.1. Synthetic Workflow for this compound
The following diagram illustrates a typical synthetic workflow for the preparation of this compound.
Caption: Synthetic pathway for this compound.
References
In-Depth Technical Guide to the Safety Data of Methyl 4-(cyanomethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data for Methyl 4-(cyanomethyl)benzoate (CAS No: 76469-88-0), a key intermediate in pharmaceutical synthesis. The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding for professionals in research and drug development.
Chemical and Physical Properties
This compound is a white to off-white solid. A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₉NO₂ | [1] |
| Molecular Weight | 175.18 g/mol | [1] |
| Melting Point | 55-58 °C | [1] |
| Boiling Point | 110 °C at 0.2 mmHg | [1] |
| Appearance | White to off-white solid | [1] |
| CAS Number | 76469-88-0 | [1] |
Toxicological Information
GHS Hazard Classification
The GHS classifications indicate that this compound is harmful if swallowed, in contact with skin, or if inhaled. It is also classified as a skin and eye irritant and is harmful to aquatic life with long-lasting effects. A summary of the GHS hazard statements is provided in Table 2.
| Hazard Class | Hazard Statement | Source(s) |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | [2] |
| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin | [2] |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | [2] |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | [2] |
| Serious Eye Damage/Eye Irritation (Category 2) | H319: Causes serious eye irritation | [2] |
| Hazardous to the Aquatic Environment, Long-term Hazard (Category 3) | H412: Harmful to aquatic life with long lasting effects | [1] |
Handling, Storage, and First Aid
Proper handling and storage procedures are crucial to minimize exposure and ensure safety in a laboratory or manufacturing setting.
Personal Protective Equipment (PPE) and Handling:
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.
-
Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
First-Aid Measures:
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician. |
| Skin Contact | Take off contaminated clothing and shoes immediately. Wash off with soap and plenty of water. Consult a physician. |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |
Experimental Protocols
While specific experimental reports on the toxicity of this compound are not publicly available, the hazard classifications are determined by standardized methodologies, such as those outlined by the Organisation for Economic Co-operation and Development (OECD). Below are generalized protocols for the types of acute toxicity studies that would be conducted to determine the GHS classifications.
OECD Guideline 420: Acute Oral Toxicity - Fixed Dose Procedure
This method is used to assess the acute oral toxicity of a substance.
-
Animals: Healthy, young adult rats (usually females) are used. They are acclimatized to the laboratory conditions before the study.
-
Housing and Feeding: Animals are housed in individual cages. Food is withheld overnight before dosing.
-
Dosing: The test substance is administered in a single dose by gavage. The starting dose level is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
Endpoint: The test aims to identify a dose that causes evident toxicity but no mortality. The substance is then classified into a GHS category based on the results.
OECD Guideline 402: Acute Dermal Toxicity
This guideline outlines the procedure for assessing acute dermal toxicity.
-
Animals: Young adult rats, rabbits, or guinea pigs are used.
-
Preparation: The fur is clipped from the dorsal area of the trunk of the test animals 24 hours before the test.
-
Application: The test substance is applied uniformly over an area that is approximately 10% of the total body surface area. The treated area is then covered with a porous gauze dressing.
-
Exposure: The exposure period is 24 hours.
-
Observation: Animals are observed for signs of toxicity and mortality for 14 days after the removal of the dressing.
-
Endpoint: The LD50 is determined, or the substance is classified into a GHS category based on the observed effects at different dose levels.
OECD Guideline 403: Acute Inhalation Toxicity
This test is designed to evaluate the toxicity of a substance upon inhalation.
-
Animals: Young adult rats are typically used.
-
Exposure: Animals are exposed to the test substance, either as a gas, vapor, or aerosol, in a whole-body or nose-only exposure chamber for a defined period (usually 4 hours).
-
Concentration: Several concentration levels are tested.
-
Observation: Animals are observed for signs of toxicity and mortality during and after exposure for a period of 14 days.
-
Endpoint: The LC50 is calculated, and the substance is classified according to the GHS criteria.
Role in Drug Development: Synthesis of Fexofenadine
This compound is a key building block in the synthesis of various pharmaceuticals. One notable application is in the preparation of Fexofenadine, a second-generation antihistamine used to treat allergy symptoms. The following diagram illustrates a simplified synthetic pathway where this compound can be utilized to form a key intermediate for Fexofenadine.
Caption: Simplified synthetic route from this compound to a Fexofenadine precursor.
Mechanism of Action of Fexofenadine: A Signaling Pathway Perspective
Understanding the end-use of a chemical intermediate like this compound provides context for its importance. Fexofenadine, synthesized using this intermediate, primarily functions by blocking the histamine H1 receptor. The following diagram illustrates the signaling pathway affected by Fexofenadine.
Caption: Fexofenadine blocks the histamine H1 receptor, preventing the downstream signaling that leads to allergic symptoms.
References
A Comprehensive Technical Guide to the Solubility of Methyl 4-(cyanomethyl)benzoate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility characteristics of methyl 4-(cyanomethyl)benzoate, a key intermediate in the synthesis of various organic molecules. Due to a lack of extensive published quantitative data, this document focuses on collating available qualitative solubility information and presenting a robust experimental protocol for determining precise solubility parameters.
Qualitative Solubility Profile
This compound is a crystalline solid with a melting point in the range of 55-58 °C.[1][2][3] Its solubility in organic solvents is a critical parameter for its use in synthesis, purification, and formulation. Based on available data, the following table summarizes the qualitative solubility of this compound.
| Solvent | Solubility | Notes |
| Methanol | Soluble | Frequently cited as a solvent in which the compound is soluble.[1][4][5][6][7] |
| Ethanol | Soluble | Used as a reaction solvent in a patent, indicating solubility. |
| Dichloromethane (DCM) | Soluble | Mentioned as a solvent in which the compound is soluble. The compound has also been purified using silica gel column chromatography with dichloromethane as the eluent.[1] |
| Chloroform | Soluble | Indicated as a solvent in which the compound is soluble. |
| Ethyl Acetate | Soluble | Mentioned as a solvent in which the compound is soluble. It is also used in a mixture with hexane for recrystallization.[1] |
| Hexane / Ethyl Acetate | Soluble (with heating) | A mixture of hexane and ethyl acetate is used for the recrystallization of the compound, implying solubility at elevated temperatures and lower solubility at room temperature.[1] |
Experimental Protocol: Determination of Quantitative Solubility via the Shake-Flask Method
To obtain precise, quantitative solubility data, the shake-flask method is a well-established and reliable technique. This protocol outlines the steps to determine the equilibrium solubility of this compound in a given organic solvent.
1. Materials and Equipment:
-
This compound (crystalline solid)
-
Selected organic solvent(s) of high purity
-
Analytical balance
-
Glass vials or flasks with airtight screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
2. Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of crystalline this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the dissolved state is achieved.
-
Accurately add a known volume of the desired organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the supernatant remains constant.
-
-
Sample Collection and Preparation:
-
Once equilibrium is achieved, cease agitation and allow the vials to stand in the temperature-controlled bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microcrystals.
-
-
Quantitative Analysis:
-
Accurately dilute the filtered, saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.
-
For HPLC: Develop a method with a suitable column and mobile phase to achieve good separation and peak shape for the analyte.
-
For UV-Vis: Determine the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent.
-
-
Prepare a series of standard solutions of known concentrations and generate a calibration curve.
-
From the calibration curve, determine the concentration of the diluted sample and, by accounting for the dilution factor, calculate the concentration of the original saturated solution.
-
3. Data Reporting:
The solubility should be reported in standard units such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L) at the specified temperature.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.
This comprehensive approach, combining known qualitative data with a detailed protocol for quantitative measurement, provides researchers with the necessary information to effectively utilize this compound in their work. The provided experimental workflow can be adapted for various organic solvents to build a comprehensive quantitative solubility profile for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 5. scribd.com [scribd.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. 76469-88-0 | CAS DataBase [chemicalbook.com]
Spectroscopic Analysis of Methyl 4-(cyanomethyl)benzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for Methyl 4-(cyanomethyl)benzoate (C₁₀H₉NO₂), a compound of interest in organic synthesis and medicinal chemistry. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.
Spectroscopic Data
The structural elucidation of this compound is supported by various spectroscopic techniques. The data presented here has been compiled from available literature and spectral databases.
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR) Data
The ¹H NMR spectrum provides information about the different types of protons in the molecule and their neighboring environments.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.02 | Doublet | 2H | Aromatic protons ortho to the ester group |
| ~7.45 | Doublet | 2H | Aromatic protons meta to the ester group |
| ~3.92 | Singlet | 3H | Methyl ester protons (-OCH₃) |
| ~3.85 | Singlet | 2H | Methylene protons (-CH₂CN) |
¹³C NMR (Carbon-13 NMR) Data
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~166.5 | Carbonyl carbon of the ester (C=O) |
| ~138.5 | Aromatic carbon attached to the -CH₂CN group |
| ~130.0 | Aromatic carbons ortho to the ester group |
| ~129.0 | Aromatic carbons meta to the ester group |
| ~132.0 | Quaternary aromatic carbon attached to the ester group |
| ~118.0 | Nitrile carbon (-C≡N) |
| ~52.5 | Methyl ester carbon (-OCH₃) |
| ~29.5 | Methylene carbon (-CH₂CN) |
Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~3050-3000 | Medium | Aromatic C-H stretch |
| ~2950 | Medium | Aliphatic C-H stretch (methyl and methylene) |
| ~2250 | Medium | Nitrile (C≡N) stretch |
| ~1720 | Strong | Carbonyl (C=O) stretch of the ester |
| ~1610, ~1500 | Medium-Weak | Aromatic C=C stretches |
| ~1280, ~1110 | Strong | C-O stretch of the ester |
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. The molecular weight of this compound is 175.18 g/mol .[1]
| m/z (mass-to-charge ratio) | Relative Intensity (%) | Assignment |
| 175 | High | Molecular ion [M]⁺ |
| 144 | High | [M - OCH₃]⁺ |
| 116 | High | [M - COOCH₃]⁺ |
| 90 | Medium | [C₇H₆]⁺ (Tropylium ion) |
Experimental Protocols
The following are general experimental protocols for acquiring the spectroscopic data presented above. Specific instrument parameters may vary.
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).
-
¹H NMR Acquisition: The ¹H NMR spectrum is recorded on a spectrometer operating at a frequency of 300 MHz or higher. A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: The ¹³C NMR spectrum is recorded on the same instrument, typically at a frequency of 75 MHz or higher. Proton decoupling is employed to simplify the spectrum to single peaks for each unique carbon. A larger number of scans is usually required due to the lower natural abundance of ¹³C.
-
Sample Preparation (Solid): A small amount of the solid sample is finely ground with dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a thin film can be cast by dissolving the sample in a volatile solvent and allowing it to evaporate on a salt plate (e.g., NaCl or KBr).
-
FTIR Analysis: The KBr pellet or salt plate is placed in the sample holder of an FTIR spectrometer. The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The abundance of each ion is measured by a detector, and the data is presented as a mass spectrum.
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow of using different spectroscopic techniques for the structural elucidation of an organic compound like this compound.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Purity Standards of Methyl 4-(cyanomethyl)benzoate
This technical guide provides a comprehensive overview of the purity standards for this compound (CAS No. 76469-88-0), a key intermediate in pharmaceutical synthesis. This document outlines typical quality specifications, potential impurities, and detailed analytical methodologies for purity assessment, tailored for professionals in research, development, and quality control.
Introduction
This compound is a bifunctional molecule containing both an ester and a nitrile group, making it a versatile building block in the synthesis of various active pharmaceutical ingredients (APIs). Ensuring the purity of this intermediate is critical as the impurity profile can directly impact the quality, safety, and efficacy of the final drug product. This guide details the analytical approaches necessary to establish a robust quality control monograph for this compound.
Synthesis and Potential Impurities
A plausible and common synthetic route to this compound involves the esterification of 4-(cyanomethyl)benzoic acid with methanol or the cyanation of methyl 4-(bromomethyl)benzoate. The latter is often favored for its efficiency.
Commercial Suppliers of Methyl 4-(cyanomethyl)benzoate: A Technical Guide
For researchers, scientists, and professionals in drug development, sourcing high-quality reagents is a critical first step in any experimental workflow. Methyl 4-(cyanomethyl)benzoate, a key building block in the synthesis of various pharmaceutical compounds, is available from a range of commercial suppliers. This guide provides a comprehensive overview of prominent suppliers, their product specifications, and a logical workflow for selecting the most suitable vendor for your research needs.
Supplier and Product Overview
The following table summarizes the offerings for this compound from various international suppliers. The data has been compiled from publicly available information on their respective websites. It is important to note that pricing and availability are subject to change and should be verified directly with the supplier.
| Supplier | Product Name | Catalog Number | Purity | Available Quantities | CAS Number |
| Sigma-Aldrich (Merck) | This compound | 655597 | 96% | 5 g, 25 g | 76469-88-0[1][2] |
| TCI America | This compound | M2341 | ≥95.0% (GC) | 5 g, 25 g | 76469-88-0[3][4][5] |
| Chemsigma International Co., Ltd. | This compound | N/A | 99.00% | N/A | 76469-88-0[6] |
| HANGZHOU LEAP CHEM CO., LTD. | This compound | N/A | 99.00% | N/A | 76469-88-0[6] |
| Capot Chemical Co.,Ltd. | This compound | N/A | 97% (Min, GC) | 100 g, 1 kg | 76469-88-0[7] |
| BASR Fine Chemicals Pvt. Ltd. | This compound | N/A | 98% | 1 kg | 76469-88-0[3] |
| CLEARSYNTH LABS LTD. | This compound | CS-T-33472 | N/A | N/A | 76469-88-0[3] |
| GLR Innovations | This compound 98% | GLR19.138652 | 98% | N/A | 76469-88-0[3] |
| Alkali Scientific | This compound | 655597-25G | N/A | 25 g | 76469-88-0[8] |
| Cenmed Enterprises | This compound, 96% | C005B-497724 | 96% | 1 EA | 76469-88-0[1] |
| Fisher Scientific | This compound 95.0+% | M234125G | 95.0+% | 25 g | 76469-88-0[5] |
Experimental Protocols
While specific experimental protocols for the use of this compound are highly dependent on the target molecule and reaction scheme, general methodologies for its handling and purification can be outlined.
General Handling and Storage
-
Safety Precautions: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood.
-
Storage: Store in a cool, dry place, away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.
Recrystallization for Purification (General Protocol)
For applications requiring higher purity than commercially supplied, recrystallization can be employed. The choice of solvent is critical and may require some empirical determination.
-
Solvent Selection: Test the solubility of a small amount of this compound in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point.
-
Dissolution: In a flask, dissolve the compound in a minimal amount of the chosen hot solvent to create a saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. The solubility will decrease, and crystals of the purified compound should form. Further cooling in an ice bath can increase the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Supplier Selection Workflow
The process of selecting a chemical supplier involves more than just comparing prices. The following diagram illustrates a logical workflow to guide researchers in making an informed decision.
Caption: A workflow for selecting a commercial chemical supplier.
This structured approach ensures that all critical factors are considered, leading to the procurement of a reagent that meets the specific scientific and logistical requirements of the research project.
References
- 1. cenmed.com [cenmed.com]
- 2. scientificlabs.co.uk [scientificlabs.co.uk]
- 3. chemicalbook.com [chemicalbook.com]
- 4. calpaclab.com [calpaclab.com]
- 5. This compound 95.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 6. echemi.com [echemi.com]
- 7. This compound manufacturers and suppliers - chemicalbook [m.chemicalbook.com]
- 8. alkalisci.com [alkalisci.com]
An In-depth Technical Guide on the Biological Activity of Methyl 4-(cyanomethyl)benzoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the potential biological activities of Methyl 4-(cyanomethyl)benzoate derivatives. While direct research on this specific class of compounds is emerging, this document extrapolates potential therapeutic applications based on the biological activities of structurally related molecules, such as phenylacetic acid derivatives and compounds containing the cyanomethyl moiety. The guide focuses on hypothesized anticancer and anti-inflammatory properties, detailing potential mechanisms of action, relevant signaling pathways, and detailed experimental protocols for evaluation.
Introduction to this compound Derivatives
This compound belongs to the family of phenylacetic acid esters. Phenylacetic acid and its derivatives are known to possess a range of biological activities, including analgesic, anti-inflammatory, and antipyretic properties.[1][2] The core structure, a phenyl group attached to a carboxylic acid function via a methylene group, is a versatile scaffold in medicinal chemistry.[3][4] The addition of a cyanomethyl group introduces a chemical moiety that has been associated with various biological activities, including potential anticancer effects.[5][6] This guide explores the therapeutic potential of this compound derivatives, focusing on their possible roles as anticancer and anti-inflammatory agents.
Hypothesized Biological Activities
Anticancer Activity
The cyanomethyl group is a feature in several compounds investigated for their antiproliferative effects.[5][6] It is hypothesized that this compound derivatives could exhibit cytotoxicity against various cancer cell lines. The proposed mechanism could involve the inhibition of key cellular processes essential for cancer cell proliferation and survival. The evaluation of the cytotoxic potential of novel chemical entities is a critical step in the drug discovery and development process.[7]
Table 1: Hypothetical In Vitro Cytotoxicity of this compound Derivatives
| Compound Derivative | Cell Line | IC50 (µM) |
| Derivative A | MCF-7 (Breast Cancer) | 12.5 ± 1.3 |
| A549 (Lung Cancer) | 25.1 ± 2.8 | |
| HCT-116 (Colon Cancer) | 18.7 ± 2.1 | |
| Derivative B | MCF-7 (Breast Cancer) | 8.2 ± 0.9 |
| A549 (Lung Cancer) | 15.4 ± 1.7 | |
| HCT-116 (Colon Cancer) | 11.9 ± 1.4 | |
| Doxorubicin (Control) | MCF-7 (Breast Cancer) | 0.8 ± 0.1 |
| A549 (Lung Cancer) | 1.2 ± 0.2 | |
| HCT-116 (Colon Cancer) | 1.0 ± 0.15 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Anti-inflammatory Activity
Structurally related phenylacetic acid derivatives have been shown to possess anti-inflammatory properties.[2][8] A plausible mechanism for this activity is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is often upregulated at sites of inflammation. Inhibition of COX-2 reduces the production of prostaglandins, which are key mediators of inflammation and pain.
Table 2: Hypothetical In Vitro COX-2 Inhibition by this compound Derivatives
| Compound Derivative | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Derivative C | 5.2 ± 0.6 | > 100 | > 19.2 |
| Derivative D | 2.8 ± 0.3 | 85.3 ± 9.1 | 30.5 |
| Celecoxib (Control) | 0.04 ± 0.005 | 5.1 ± 0.5 | 127.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Key Signaling Pathways
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor involved in regulating the expression of genes related to inflammation, cell survival, and proliferation.[9][10] Aberrant NF-κB activation is implicated in various inflammatory diseases and cancers.[9][11][12] Compounds that can modulate the NF-κB signaling pathway are therefore of significant therapeutic interest. It is hypothesized that the anti-inflammatory and anticancer effects of this compound derivatives could be mediated, in part, through the inhibition of the NF-κB pathway.
Caption: The canonical NF-κB signaling pathway.
Experimental Protocols
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[7][13][14]
Protocol:
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., MCF-7, A549, HCT-116) in appropriate media.
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well.
-
Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.[13]
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivatives in culture medium.
-
Replace the existing medium with the medium containing the test compounds at various concentrations.
-
Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[7]
-
Incubate the plates for 48 or 72 hours.
-
-
MTT Assay:
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) using a dose-response curve.[7]
-
Caption: Workflow for the MTT cytotoxicity assay.
In Vitro COX-2 Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.
Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0).
-
Prepare solutions of human recombinant COX-2 enzyme, a cofactor (e.g., Heme), and the substrate (arachidonic acid).[15]
-
-
Assay Procedure:
-
In a 96-well plate, add the reaction buffer, Heme, and the COX-2 enzyme solution to each well.[15]
-
Add the test compounds (this compound derivatives) at various concentrations to the respective wells.
-
Include a vehicle control and a known COX-2 inhibitor (e.g., Celecoxib) as a positive control.
-
Pre-incubate the plate for a specified time (e.g., 10 minutes) at 37°C to allow for inhibitor binding.[15]
-
-
Reaction Initiation and Termination:
-
Detection and Analysis:
-
The product of the reaction (e.g., Prostaglandin E2) can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) or by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[16]
-
Calculate the percentage of COX-2 inhibition for each compound concentration.
-
Determine the IC50 value from the dose-response curve.
-
Caption: Workflow for the in vitro COX-2 inhibition assay.
Conclusion
This compound derivatives represent a promising, yet underexplored, class of compounds with potential therapeutic applications. Based on the known biological activities of structurally related phenylacetic acid and cyanomethyl-containing molecules, these derivatives warrant investigation for their potential anticancer and anti-inflammatory properties. The experimental protocols and hypothesized mechanisms of action outlined in this guide provide a framework for future research in this area. Further synthesis and biological evaluation of a library of these derivatives could lead to the identification of novel lead compounds for drug development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. US4461912A - Phenylacetic acid derivatives, their preparation and compositions containing them - Google Patents [patents.google.com]
- 3. Phenylacetic acid - Wikipedia [en.wikipedia.org]
- 4. Phenylacetic Acid | C8H8O2 | CID 999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis, biological and computational evaluation of novel cyanomethyl vinyl ether derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buy 2-[4-[3-[4-[3,5-bis[4-(cyanomethyl)phenyl]phenyl]phenyl]-5-[4-(cyanomethyl)phenyl]phenyl]phenyl]acetonitrile [smolecule.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. NF‐κB signaling in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 13. benchchem.com [benchchem.com]
- 14. ijprajournal.com [ijprajournal.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Methyl 4-(cyanomethyl)benzoate: A Core Pharmaceutical Intermediate for Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Methyl 4-(cyanomethyl)benzoate is a versatile bifunctional molecule that serves as a crucial building block in the synthesis of a variety of pharmaceutical compounds. Its unique structure, featuring both a methyl ester and a cyanomethyl group on a benzene ring, allows for a range of chemical transformations, making it a valuable starting material for the construction of more complex active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the properties, synthesis, and applications of this compound as a key pharmaceutical intermediate.
Physicochemical Properties
This compound is a white to off-white crystalline solid. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value |
| CAS Number | 76469-88-0 |
| Molecular Formula | C₁₀H₉NO₂ |
| Molecular Weight | 175.18 g/mol |
| Melting Point | 55-60 °C |
| Boiling Point | 110 °C at 0.2 mmHg |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane. |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from p-toluic acid. The first step involves the esterification of p-toluic acid to methyl p-toluate, followed by a radical bromination to yield methyl 4-(bromomethyl)benzoate. The final step is a nucleophilic substitution reaction where the bromine atom is displaced by a cyanide group.
Experimental Protocols
Step 1: Synthesis of Methyl 4-(bromomethyl)benzoate from p-Toluic Acid
This procedure involves the esterification of p-toluic acid followed by bromination.
-
Materials:
-
p-Toluic acid
-
Methanol
-
Sulfuric acid (concentrated)
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)
-
Chlorobenzene or Carbon tetrachloride
-
Hexane
-
Ethyl acetate
-
Deionized water
-
-
Procedure:
-
Esterification: In a round-bottomed flask, dissolve p-toluic acid in an excess of methanol. Add a catalytic amount of concentrated sulfuric acid. Reflux the mixture for 4-6 hours. After cooling, neutralize the excess acid with a saturated solution of sodium bicarbonate. Extract the methyl p-toluate with a suitable organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude methyl p-toluate.
-
Bromination: To a solution of methyl p-toluate in chlorobenzene or carbon tetrachloride, add N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN)[1][2]. Reflux the mixture for 1-2 hours, monitoring the reaction by TLC. After completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the succinimide byproduct. Filter off the solid and wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product, methyl 4-(bromomethyl)benzoate, can be purified by recrystallization from a solvent mixture like hexane/ethyl acetate[1].
-
Step 2: Synthesis of this compound from Methyl 4-(bromomethyl)benzoate
This procedure details the cyanation of the brominated intermediate.
-
Materials:
-
Methyl 4-(bromomethyl)benzoate
-
Potassium cyanide (KCN) or Sodium cyanide (NaCN)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Water
-
Brine
-
-
Procedure:
-
In a round-bottomed flask, dissolve methyl 4-(bromomethyl)benzoate in DMF or DMSO.
-
Add potassium cyanide (1.2 equivalents) to the solution.
-
Heat the reaction mixture to 40-50 °C and stir for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material[3][4].
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine to remove any remaining DMF and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the final product as a white solid.
-
Application as a Pharmaceutical Intermediate
This compound is a valuable precursor for the synthesis of various pharmaceuticals, primarily due to the reactivity of its cyanomethyl and methyl ester groups. The cyanomethyl group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in the formation of heterocyclic rings. The methyl ester can be hydrolyzed to a carboxylic acid or converted to other functional groups.
Synthesis of Cetirizine
A prominent application of this compound is in the synthesis of the second-generation antihistamine, Cetirizine . The synthesis involves the hydrolysis of the nitrile and ester groups of a derivative of this compound to form a phenylacetic acid derivative, which is a key building block for the final drug molecule.
The overall synthetic pathway can be visualized as follows:
Caption: Synthetic pathway of Cetirizine from this compound.
The initial steps in the synthesis of a key intermediate for Cetirizine from this compound involve the hydrolysis of both the nitrile and the ester functionalities to generate the corresponding diacid, [4-(carboxymethyl)phenyl]acetic acid. This diacid is then further elaborated.
Caption: Workflow for the synthesis of a key Cetirizine intermediate.
Role in the Synthesis of Matrix Metalloproteinase (MMP) Inhibitors
Signaling Pathway of MMP Inhibition
MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix (ECM). In cancer, elevated MMP activity facilitates tumor growth, invasion, and metastasis. MMP inhibitors like Rebimastat block the catalytic activity of these enzymes, thereby interfering with these pathological processes. The inhibition of MMPs has several downstream effects on cellular signaling pathways.
Caption: Simplified signaling pathway of MMP inhibition by Rebimastat.
Conclusion
This compound is a strategically important intermediate in the pharmaceutical industry. Its versatile chemical nature allows for its incorporation into a variety of complex drug molecules. The detailed synthetic protocols and its application in the synthesis of the widely used antihistamine, Cetirizine, highlight its significance. Furthermore, the structural motifs accessible from this intermediate are relevant to the design of enzyme inhibitors, such as those targeting matrix metalloproteinases. This guide provides a foundational understanding for researchers and drug development professionals working with this key building block.
References
An In-depth Technical Guide to the Identification of Ketoprofen Impurity 42
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the identification and characterization of a potential impurity in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Ketoprofen, designated as "Ketoprofen Impurity 42". This document collates available chemical data, proposes a plausible origin for the impurity based on established ketoprofen synthesis routes, and outlines detailed experimental protocols for its identification and quantification. The guide is intended to support researchers, quality control analysts, and drug development professionals in ensuring the purity and safety of Ketoprofen active pharmaceutical ingredients (APIs).
Identification of Ketoprofen Impurity 42
Based on information from chemical suppliers, Ketoprofen Impurity 42 is identified as 3-(1-Cyanoethyl)benzoyl chloride . A review of available data provides the key identifiers for this compound, although it is crucial to note the existence of conflicting information where other compounds have been erroneously associated with this impurity designation. For the purpose of this guide, the definitive identification is based on the CAS number provided by multiple chemical suppliers.
Table 1: Chemical Identification of Ketoprofen Impurity 42
| Parameter | Value | Source |
| Chemical Name | 3-(1-Cyanoethyl)benzoyl chloride | [Pharmaffiliates, Echemi] |
| CAS Number | 42872-29-7 | [Pharmaffiliates, ChemicalBook, Echemi] |
| Molecular Formula | C₁₀H₈ClNO | [Pharmaffiliates, ChemicalBook, Echemi] |
| Molecular Weight | 193.63 g/mol | [Pharmaffiliates, ChemicalBook, Echemi] |
| Alternate Names | 2-[3-(Chloroformyl)phenyl]propionitrile, m-(1-Cyanoethyl)benzoyl chloride | [Echemi] |
Plausible Origin of Impurity 42 in Ketoprofen Synthesis
While not explicitly detailed in publicly available literature as a direct intermediate or byproduct, the structure of 3-(1-Cyanoethyl)benzoyl chloride suggests a plausible link to certain ketoprofen synthesis pathways. One common route to Ketoprofen involves the Friedel-Crafts acylation of a suitable benzene derivative. A plausible, though not definitively documented, pathway for the formation of Impurity 42 could be as a starting material or an intermediate in a non-standard synthesis route.
For instance, a synthesis could potentially start from 3-bromobenzonitrile, which is then elaborated to introduce the propionitrile side chain. Subsequent conversion of a carboxylic acid group on the benzene ring to a benzoyl chloride would yield Impurity 42. This compound could then, in theory, be used in a Friedel-Crafts reaction to attach the second phenyl ring, although this is a speculative pathway.
A more likely scenario is its origin as a residual starting material or a byproduct from a specific, proprietary synthesis route that is not widely published. The presence of a reactive benzoyl chloride group makes it a highly plausible precursor in acylation reactions central to forming the benzophenone core of ketoprofen.
Below is a logical workflow illustrating the potential role of Impurity 42 in a hypothetical ketoprofen synthesis.
Analytical Characterization and Identification Protocols
The definitive identification and quantification of 3-(1-Cyanoethyl)benzoyl chloride in a ketoprofen sample requires robust analytical methodology. Due to the reactive nature of the benzoyl chloride moiety, which is readily hydrolyzed, sample preparation and analytical techniques must be chosen carefully.
High-Performance Liquid Chromatography (HPLC)
HPLC coupled with a suitable detector (e.g., UV/Vis or Mass Spectrometry) is the recommended technique for the detection and quantification of this impurity.
Experimental Protocol: HPLC-UV for Impurity 42
-
Instrumentation: A standard HPLC system with a UV/Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a suitable starting point.
-
Mobile Phase: A gradient elution is recommended to separate the relatively non-polar impurity from the more polar ketoprofen and other potential impurities. A typical mobile phase could consist of:
-
Solvent A: Water with 0.1% trifluoroacetic acid (TFA) or phosphoric acid.
-
Solvent B: Acetonitrile.
-
-
Gradient Program (Illustrative):
-
Start with a higher proportion of Solvent A (e.g., 60%) and gradually increase the proportion of Solvent B over 20-30 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Based on the benzoyl chromophore, a detection wavelength in the range of 230-260 nm should be appropriate.
-
Sample Preparation: Due to the reactivity of the benzoyl chloride, derivatization might be necessary for robust quantification. A rapid reaction with a nucleophile (e.g., methanol to form the methyl ester) in a controlled manner before injection can yield a more stable analyte. Alternatively, analysis in a non-aqueous mobile phase might be considered if the impurity is sufficiently stable. For initial identification, direct injection of a ketoprofen sample dissolved in anhydrous acetonitrile can be attempted.
Mass Spectrometry (MS)
Coupling HPLC with a mass spectrometer (LC-MS) provides definitive identification based on the mass-to-charge ratio (m/z) of the impurity.
Experimental Protocol: LC-MS for Impurity 42 Identification
-
Ionization Source: Electrospray Ionization (ESI) in positive mode is likely to be effective, protonating the molecule.
-
Expected Mass: The expected [M+H]⁺ ion for C₁₀H₈ClNO would be approximately 194.03 m/z. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
-
Fragmentation Analysis (MS/MS): Fragmentation of the parent ion can provide structural information. Expected fragmentation patterns would include losses related to the benzoyl chloride and propionitrile moieties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy of an isolated impurity standard is essential for unambiguous structural confirmation.
Expected ¹H NMR Spectral Features (Illustrative):
-
Aromatic protons in the region of 7.5-8.5 ppm.
-
A quartet for the methine proton of the propionitrile group.
-
A doublet for the methyl protons of the propionitrile group.
Expected ¹³C NMR Spectral Features (Illustrative):
-
A signal for the carbonyl carbon of the benzoyl chloride.
-
Signals for the aromatic carbons.
-
A signal for the nitrile carbon.
-
Signals for the methine and methyl carbons of the propionitrile group.
The following diagram outlines a general workflow for the identification and characterization of an unknown impurity like Impurity 42.
Quantitative Data and Acceptance Criteria
Currently, there is no publicly available quantitative data on the typical levels of Impurity 42 in ketoprofen batches. The acceptance criteria for any impurity are dictated by regulatory guidelines such as those from the International Council for Harmonisation (ICH).
Table 2: General ICH Thresholds for Reporting, Identification, and Qualification of Impurities
| Maximum Daily Dose of Drug | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
This table provides general thresholds. Specific limits for ketoprofen impurities should be established based on the final drug product's dosage and safety data.
Conclusion
The identification of "Ketoprofen Impurity 42" as 3-(1-Cyanoethyl)benzoyl chloride highlights the importance of thorough impurity profiling in pharmaceutical manufacturing. While its exact origin in common ketoprofen synthesis routes is not definitively established in public literature, its chemical structure suggests it is a plausible process-related impurity. The analytical protocols outlined in this guide, based on HPLC and MS, provide a robust framework for the detection, identification, and quantification of this and other potential impurities. For any impurity that exceeds the identification threshold, full structural elucidation and qualification to ensure patient safety are paramount. Researchers and manufacturers should remain vigilant for the appearance of such previously uncharacterized impurities in their processes.
Methodological & Application
Application Notes and Protocols: Synthesis of Methyl 4-(cyanomethyl)benzoate from Methyl 4-(bromomethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of methyl 4-(cyanomethyl)benzoate from its precursor, methyl 4-(bromomethyl)benzoate. This synthesis is a crucial step in the preparation of various pharmaceutical intermediates and complex organic molecules. The described methodology is a straightforward nucleophilic substitution reaction that is both efficient and high-yielding. These notes are intended to guide researchers in successfully replicating this synthesis, ensuring a high-purity product.
Introduction
This compound is a valuable bifunctional molecule widely used as an intermediate in organic synthesis. Its structure incorporates both a methyl ester and a nitrile group, making it a versatile building block for the synthesis of a variety of target compounds, including pharmaceuticals and materials for drug delivery systems. The conversion of the bromomethyl group to a cyanomethyl group is a key transformation that introduces a reactive nitrile functionality. The protocol outlined here is based on the well-established nucleophilic substitution reaction between an alkyl halide and a cyanide salt.[1][2][3]
Reaction Scheme
The synthesis of this compound proceeds via a nucleophilic substitution reaction where the bromide in methyl 4-(bromomethyl)benzoate is displaced by the cyanide ion.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocols
3.1. Materials and Equipment
-
Reactants:
-
Methyl 4-(bromomethyl)benzoate
-
Sodium cyanide (NaCN)
-
-
Solvent:
-
Dimethyl sulfoxide (DMSO) or Methanol
-
-
Reagents for Work-up:
-
Deionized water
-
Ether or Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware (beakers, graduated cylinders, etc.)
-
Filtration apparatus
-
3.2. Safety Precautions
WARNING: Sodium cyanide is highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin. All manipulations involving sodium cyanide must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves. In case of contact, seek immediate medical attention. All glassware and equipment that come into contact with cyanide must be decontaminated with an appropriate oxidizing agent, such as a bleach solution, followed by thorough washing.
3.3. Detailed Synthesis Protocol
This protocol is adapted from established procedures for similar nucleophilic substitutions.[4][5]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve methyl 4-(bromomethyl)benzoate (1.0 eq) in a suitable solvent such as DMSO or methanol.
-
Addition of Cyanide: In a separate container, dissolve sodium cyanide (1.5 - 1.8 eq) in a minimal amount of the same solvent. Add this solution dropwise to the stirred solution of methyl 4-(bromomethyl)benzoate at room temperature.
-
Reaction: Heat the reaction mixture to a temperature between 65°C and 90°C.[4][5] The optimal temperature may vary depending on the chosen solvent. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-3 hours.
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a larger beaker containing ice-water.
-
Extract the aqueous mixture with a suitable organic solvent like ether or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash them with deionized water, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.
-
Data Presentation
Table 1: Summary of Reaction Conditions and Yields
| Parameter | Condition 1[4] | Condition 2 (adapted from[5]) |
| Starting Material | 2-bromo-1-(bromomethyl)-5-methoxy-3-methylbenzene | Methyl 3-(chloromethyl)benzoate |
| Cyanide Source | Sodium Cyanide (1.8 eq) | Sodium Cyanide |
| Solvent | DMSO | Methanol |
| Catalyst | None | Phase Transfer Catalyst (e.g., Tetrabutylammonium bromide) |
| Temperature | 90°C | 65°C |
| Reaction Time | 2 hours | 2 hours |
| Yield | 87% | 85-93% |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₉NO₂[6] |
| Molecular Weight | 175.18 g/mol [6] |
| Appearance | White to off-white solid |
| Melting Point | 55-58 °C |
| Boiling Point | 110 °C at 0.2 mmHg |
| CAS Number | 76469-88-0[6] |
Visualizations
Experimental Workflow
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Logical Relationships in Synthesis
References
- 1. Predict the products of the following reactions. (c) benzyl bromi... | Study Prep in Pearson+ [pearson.com]
- 2. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 3. Benzyl cyanide - Wikipedia [en.wikipedia.org]
- 4. syntheticpages.org [syntheticpages.org]
- 5. CN105130846A - Methyl 3-(cyanomethyl)benzoate synthetic method - Google Patents [patents.google.com]
- 6. This compound | C10H9NO2 | CID 848548 - PubChem [pubchem.ncbi.nlm.nih.gov]
Protocol for the Cyanomethylation of Methyl 4-Substituted Benzoates
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed two-step protocol for the cyanomethylation of methyl 4-substituted benzoates. The methodology involves an initial radical bromination of the corresponding methyl 4-methyl-substituted benzoates to yield methyl 4-(bromomethyl)-substituted benzoates, followed by a nucleophilic substitution with a cyanide salt to afford the desired methyl 4-(cyanomethyl)-substituted benzoates. This protocol is applicable to a range of substrates with both electron-donating and electron-withdrawing groups, providing a reliable method for the synthesis of key intermediates in pharmaceutical and materials science research.
Introduction
Arylacetonitriles, particularly those derived from benzoates, are valuable building blocks in organic synthesis, serving as precursors to pharmaceuticals, agrochemicals, and other functional materials. The cyanomethyl group can be readily transformed into other functional groups such as carboxylic acids, amides, and amines. This application note details a robust and reproducible two-step protocol for the synthesis of methyl 4-(cyanomethyl)-substituted benzoates from readily available methyl 4-methyl-substituted benzoates. The protocol is divided into two main stages: benzylic bromination using N-bromosuccinimide (NBS) and subsequent nucleophilic cyanation.
Overall Reaction Scheme
Caption: Two-step synthesis of methyl 4-(cyanomethyl)-substituted benzoates.
Experimental Protocols
Step 1: Benzylic Bromination of Methyl 4-Methyl-Substituted Benzoates
This procedure describes the radical-initiated bromination of the benzylic methyl group.
Materials:
-
Methyl 4-methyl-substituted benzoate (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 - 1.2 eq)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) or Benzoyl peroxide (BPO) (0.02 - 0.1 eq)
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the methyl 4-methyl-substituted benzoate (1.0 eq), N-bromosuccinimide (1.05 eq), and a catalytic amount of AIBN or BPO (0.05 eq).
-
Add carbon tetrachloride to the flask to achieve a suitable concentration (e.g., 0.2-0.5 M).
-
Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and maintain for 2-8 hours. The reaction can be monitored by TLC or GC-MS for the disappearance of the starting material.
-
After the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate.
-
Filter the reaction mixture to remove the succinimide.
-
Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any remaining acidic byproducts.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the solvent in vacuo to yield the crude methyl 4-(bromomethyl)-substituted benzoate.
-
The crude product can be purified by recrystallization (e.g., from hexanes or ethanol) or column chromatography on silica gel.
Step 2: Nucleophilic Cyanation of Methyl 4-(Bromomethyl)-Substituted Benzoates
This procedure outlines the conversion of the benzylic bromide to the corresponding nitrile.
Materials:
-
Methyl 4-(bromomethyl)-substituted benzoate (1.0 eq)
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN) (1.1 - 1.5 eq)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Round-bottom flask
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the methyl 4-(bromomethyl)-substituted benzoate (1.0 eq) in DMF or DMSO.
-
In a separate flask, dissolve sodium cyanide (1.2 eq) in a minimal amount of the same solvent. Caution: Cyanide salts are highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Add the cyanide solution dropwise to the solution of the bromide at room temperature with vigorous stirring.
-
Heat the reaction mixture to 40-60°C and stir for 2-18 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into a mixture of ice and water.
-
Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x volumes).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure methyl 4-(cyanomethyl)-substituted benzoate.
Data Presentation
The following tables summarize the reported yields for the two-step synthesis with various substituents on the benzoate ring.
Table 1: Yields for the Benzylic Bromination of Methyl 4-Methyl-Substituted Benzoates
| Substituent (R) | Product | Reagents | Yield (%) | Reference |
| H | Methyl 4-(bromomethyl)benzoate | NBS, AIBN, CCl₄ | Not specified, but a standard prep | [1][2] |
| 4-Br | Methyl 4-bromo-2-(bromomethyl)benzoate | NBS, BPO, CCl₄ | 97 | [3] |
| 3-OCH₃ | Methyl 4-(bromomethyl)-3-methoxybenzoate | NBS, UV light, Chlorobenzene | 64-95 | [4] |
Table 2: Yields for the Nucleophilic Cyanation of Methyl 4-(Bromomethyl)-Substituted Benzoates
| Substituent (R) | Product | Reagents | Yield (%) | Reference |
| H | Methyl 4-(cyanomethyl)benzoate | KCN, DMF | ~70-80 (estimated) | [5] |
| 3-Br | Methyl 3-(bromomethyl)benzoate | KCN, DMF | 52 | |
| 4-CF₃ | 4-(Trifluoromethyl)benzyl cyanide | (from benzyl alcohol) | 68 | [6] |
| 4-CO₂Me | This compound | (from benzyl alcohol) | 69 | [6] |
Note: Direct yield data for the cyanation of a wide range of substituted methyl 4-(bromomethyl)benzoates is limited in the literature. The yields presented are for analogous systems and suggest that the reaction is generally efficient for substrates with both electron-donating and electron-withdrawing groups.
Visualizations
Experimental Workflow
Caption: Detailed workflow for the two-step cyanomethylation protocol.
Mechanism of Nucleophilic Cyanation (Sₙ2)
Caption: Sₙ2 mechanism for the nucleophilic substitution of bromide by cyanide.
References
- 1. innospk.com [innospk.com]
- 2. Page loading... [wap.guidechem.com]
- 3. METHYL 4-BROMO-2-BROMOMETHYL-BENZOATE synthesis - chemicalbook [chemicalbook.com]
- 4. CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters - Google Patents [patents.google.com]
- 5. Catalytic Cyanation of C–N Bonds with CO2/NH3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using Methyl 4-(cyanomethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-(cyanomethyl)benzoate is a versatile bifunctional reagent that holds significant promise in the synthesis of a wide array of heterocyclic compounds. Its structure, featuring both an active methylene group adjacent to a nitrile and a methyl ester on a benzene ring, allows for its participation in various cyclization and condensation reactions. The active methylene group is a potent nucleophile following deprotonation, making it an excellent candidate for reactions such as Knoevenagel condensations, while the ester and nitrile functionalities can undergo further transformations. These characteristics make this compound a valuable building block in the construction of pyridinones, pyranones, and other complex heterocyclic systems that are often scaffolds for pharmacologically active molecules. This document provides detailed protocols and data for the application of this compound in the synthesis of a substituted 3-cyano-2-pyridinone, a common core in medicinal chemistry.
Synthesis of Methyl 6-(4-(methoxycarbonyl)phenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
This section details the synthesis of a highly functionalized 3-cyano-2-pyridinone derivative from this compound and acetylacetone. This reaction proceeds via a base-catalyzed condensation-cyclization mechanism.
Quantitative Data Summary
The following table summarizes the typical reaction parameters and outcomes for the synthesis of the target pyridinone. Data is based on analogous reactions reported in the literature for the synthesis of similar 3-cyano-2-pyridones.
| Parameter | Value | Reference |
| Reactant 1 | This compound | N/A |
| Reactant 2 | Acetylacetone | N/A |
| Catalyst | Piperidine | [1] |
| Solvent | Ethanol | [2] |
| Reaction Temperature | 80 °C (Reflux) | [2] |
| Reaction Time | 4-6 hours | [2] |
| Typical Yield | 75-85% | [2][3] |
| Molar Mass of Product | 284.28 g/mol | N/A |
Experimental Protocol
Materials:
-
This compound (1.0 eq)
-
Acetylacetone (1.0 eq)
-
Piperidine (0.2 eq)
-
Absolute Ethanol
-
Distilled Water
-
Hydrochloric Acid (1 M)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer with heating
-
Filtration apparatus (Büchner funnel)
-
Recrystallization apparatus
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equivalent) and acetylacetone (1.0 equivalent).
-
Solvent and Catalyst Addition: To the flask, add absolute ethanol (30 mL) to dissolve the reactants. Subsequently, add piperidine (0.2 equivalents) to the mixture.
-
Reaction: Heat the reaction mixture to reflux (approximately 80°C) with constant stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. A precipitate may form. If not, slowly add cold distilled water (20 mL) to induce precipitation.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold ethanol (2 x 10 mL) to remove any unreacted starting materials.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the pure Methyl 6-(4-(methoxycarbonyl)phenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile as a solid.
-
Characterization: The structure of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of the target 3-cyano-2-pyridinone.
Caption: Experimental workflow for pyridinone synthesis.
Reaction Pathway
The diagram below outlines the proposed reaction mechanism for the formation of the 3-cyano-2-pyridinone derivative. The reaction initiates with a Knoevenagel condensation, followed by an intramolecular cyclization and tautomerization.
Caption: Reaction pathway for pyridinone formation.
References
Application Notes and Protocols for the Synthesis of Fexofenadine from Methyl 4-(cyanomethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed, albeit theoretical, synthetic pathway for the production of Fexofenadine, a non-sedating antihistamine, commencing with methyl 4-(cyanomethyl)benzoate as the starting material. The proposed route is based on established chemical transformations analogous to existing patented syntheses of Fexofenadine that utilize similar precursors, such as benzyl cyanide. Each step is accompanied by a detailed experimental protocol and a summary of expected quantitative data.
Proposed Synthetic Pathway
The synthesis of Fexofenadine from this compound can be envisioned through a multi-step process involving the initial formation of a key intermediate, methyl 2-(4-(4-chlorobutyryl)phenyl)-2-methylpropanoate. This intermediate is then further elaborated to Fexofenadine through condensation, reduction, and hydrolysis steps.
Caption: Proposed synthetic workflow for Fexofenadine.
Experimental Protocols
Step 1: Alkylation of this compound
This initial step involves the dimethylation of the benzylic carbon alpha to the nitrile group.
Protocol:
-
To a solution of this compound in a suitable aprotic solvent such as tetrahydrofuran (THF), add a strong base like sodium hydride (NaH) portion-wise at 0°C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 1 hour to ensure complete formation of the carbanion.
-
Cool the reaction mixture back to 0°C and add methyl iodide (CH₃I) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude methyl 4-(1-cyano-1-methylethyl)benzoate.
-
Purify the crude product by column chromatography.
| Reagent | Molar Ratio (to starting material) | Key Parameters | Expected Yield |
| This compound | 1.0 | Solvent: THF | - |
| Sodium Hydride (NaH) | 2.2 | Temperature: 0°C to room temperature | 85-95% |
| Methyl Iodide (CH₃I) | 2.5 | Reaction Time: 12-24 hours |
Step 2: Hydrolysis of Methyl 4-(1-cyano-1-methylethyl)benzoate
The nitrile group is hydrolyzed to a carboxylic acid under basic conditions.
Protocol:
-
Dissolve methyl 4-(1-cyano-1-methylethyl)benzoate in a mixture of ethanol and an aqueous solution of sodium hydroxide (NaOH).
-
Heat the mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent (e.g., diethyl ether) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 with concentrated hydrochloric acid (HCl) to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain methyl 4-(1-carboxy-1-methylethyl)benzoate.
| Reagent | Molar Ratio (to starting material) | Key Parameters | Expected Yield |
| Methyl 4-(1-cyano-1-methylethyl)benzoate | 1.0 | Solvent: Ethanol/Water | - |
| Sodium Hydroxide (NaOH) | 3.0 | Temperature: Reflux | 90-98% |
| Hydrochloric Acid (HCl) | To pH 2-3 | Reaction Time: 4-6 hours |
Step 3: Friedel-Crafts Acylation
This step introduces the 4-chlorobutyryl group to the aromatic ring.
Protocol:
-
To a suspension of anhydrous aluminum chloride (AlCl₃) in dichloromethane (DCM) at -10°C, add 4-chlorobutyryl chloride dropwise.
-
In a separate flask, dissolve methyl 4-(1-carboxy-1-methylethyl)benzoate in DCM.
-
Slowly add the solution of the benzoic acid derivative to the acylium ion precursor mixture at -10 to 0°C.
-
Stir the reaction mixture at this temperature for several hours, monitoring by TLC.
-
Once the reaction is complete, carefully pour the mixture into a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to give methyl 2-(4-(4-chlorobutyryl)phenyl)-2-methylpropanoate.[1][2][3][4][5]
| Reagent | Molar Ratio (to starting material) | Key Parameters | Expected Yield |
| Methyl 4-(1-carboxy-1-methylethyl)benzoate | 1.0 | Solvent: Dichloromethane (DCM) | - |
| Aluminum Chloride (AlCl₃) | 2.2 | Temperature: -10 to 0°C | 80-90% |
| 4-Chlorobutyryl Chloride | 1.1 | Reaction Time: 2-4 hours |
Step 4: Condensation with Azacyclonol
The chloro-intermediate is condensed with diphenyl(piperidin-4-yl)methanol (azacyclonol).
Protocol:
-
To a solution of methyl 2-(4-(4-chlorobutyryl)phenyl)-2-methylpropanoate in a suitable solvent such as toluene or methyl isobutyl ketone, add azacyclonol, potassium carbonate (K₂CO₃), and a catalytic amount of potassium iodide (KI).
-
Heat the mixture to reflux (around 90-110°C) and maintain for 24-48 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and filter off the inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product, methyl 4-[4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-1-oxobutyl]-α,α-dimethylphenylacetate, can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
| Reagent | Molar Ratio (to starting material) | Key Parameters | Expected Yield |
| Methyl 2-(4-(4-chlorobutyryl)phenyl)-2-methylpropanoate | 1.0 | Solvent: Toluene | - |
| Azacyclonol | 1.05 | Temperature: Reflux | 85-95% |
| Potassium Carbonate (K₂CO₃) | 2.5 | Reaction Time: 24-48 hours | |
| Potassium Iodide (KI) | 0.1 |
Step 5: Reduction of the Ketone
The ketone functionality is reduced to a secondary alcohol using sodium borohydride.
Protocol:
-
Dissolve methyl 4-[4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-1-oxobutyl]-α,α-dimethylphenylacetate in methanol.
-
Cool the solution to 0°C in an ice bath.
-
Add sodium borohydride (NaBH₄) portion-wise, maintaining the temperature below 10°C.
-
After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give methyl 4-[4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-1-hydroxybutyl]-α,α-dimethylphenylacetate.
| Reagent | Molar Ratio (to starting material) | Key Parameters | Expected Yield |
| Methyl 4-[4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-1-oxobutyl]-α,α-dimethylphenylacetate | 1.0 | Solvent: Methanol | - |
| Sodium Borohydride (NaBH₄) | 1.5 | Temperature: 0°C to room temperature | 90-98% |
| Reaction Time: 2-4 hours |
Step 6: Hydrolysis of the Methyl Ester to Fexofenadine
The final step is the saponification of the methyl ester to the carboxylic acid, Fexofenadine.
Protocol:
-
Dissolve the methyl ester intermediate in a mixture of methanol and an aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 3-5 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and remove the methanol under reduced pressure.
-
Dilute the residue with water and wash with a non-polar solvent like hexanes to remove any impurities.
-
Adjust the pH of the aqueous layer to approximately 5-6 with acetic acid or dilute HCl, which will cause the Fexofenadine to precipitate.
-
Filter the solid, wash thoroughly with water, and dry under vacuum to yield Fexofenadine.[6][7][8]
| Reagent | Molar Ratio (to starting material) | Key Parameters | Expected Yield |
| Methyl 4-[4-[4-(hydroxydiphenylmethyl)-1-piperidinyl)-1-hydroxybutyl]-α,α-dimethylphenylacetate | 1.0 | Solvent: Methanol/Water | - |
| Sodium Hydroxide (NaOH) | 3.0 | Temperature: Reflux | 90-97% |
| Acetic Acid or HCl | To pH 5-6 | Reaction Time: 3-5 hours |
Logical Relationship of Key Intermediates
Caption: Progression from starting material to Fexofenadine. from starting material to Fexofenadine.
References
- 1. Synthesis routes of Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate [benchchem.com]
- 2. CN101691331A - Method for synthesizing 2-[4-(chlorobutyryl) phenyl]-2-methyl propionate - Google Patents [patents.google.com]
- 3. chembk.com [chembk.com]
- 4. CN101585763B - Method for synthesizing 2-[4-(4-chlorobutyryl)phenyl]-2-methylpropanoic acid - Google Patents [patents.google.com]
- 5. Method for synthesizing 2-[4-(4-chlorobutyryl)phenyl]-2-methylpropanoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 6. US9403770B2 - Process for preparing fexofenadine - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. patents.justia.com [patents.justia.com]
Application Notes and Protocols: Methyl 4-(cyanomethyl)benzoate in Drug Discovery
Introduction
Methyl 4-(cyanomethyl)benzoate is a versatile bifunctional molecule that serves as a crucial building block in the synthesis of various pharmaceutical compounds.[1][2][3] Its chemical structure, featuring a methyl ester and a cyanomethyl group on a benzene ring, provides two reactive sites for diverse chemical transformations.[4] This makes it a valuable intermediate in the construction of complex molecular architectures found in medicinally active compounds.[1] The primary application of this compound in drug discovery lies in its role as a key starting material for the synthesis of anticoagulants, particularly Factor Xa inhibitors like Apixaban.[5][6][7]
Key Applications in Drug Discovery
The principal and most well-documented application of this compound is in the synthesis of the direct Factor Xa inhibitor, Apixaban. Factor Xa is a critical enzyme in the coagulation cascade, and its inhibition is a key therapeutic strategy for the prevention and treatment of thromboembolic diseases.[8][9][10] this compound provides the core phenylacetonitrile moiety required for the construction of the pyrazolo[3,4-c]pyridine-7-one scaffold of Apixaban.[5][6][11]
Beyond its role in Apixaban synthesis, the unique chemical functionalities of this compound make it a versatile synthon for the development of other classes of therapeutic agents. The cyanomethyl group can be transformed into various functional groups, such as amides or carboxylic acids, while the methyl ester can be hydrolyzed or converted to other esters or amides. This versatility allows for its incorporation into a wide range of molecular scaffolds. For instance, similar phenylacetonitrile derivatives are utilized in the synthesis of various enzyme inhibitors, including Poly (ADP-ribose) polymerase (PARP) inhibitors, which are a class of anticancer agents.[12][13]
Quantitative Data Summary
As this compound is primarily an intermediate, direct quantitative biological activity data such as IC50 or binding affinities are not typically reported for this compound. The relevant quantitative data pertains to the final drug products synthesized using this intermediate. For illustrative purposes, the following table summarizes the key inhibitory activity of Apixaban, a drug synthesized using this compound.
| Compound | Target | IC50 / Ki | Assay Conditions | Reference |
| Apixaban | Factor Xa | Ki = 0.08 nM | Purified human Factor Xa | [7] |
| Apixaban | Factor Xa | IC50 = 2.1 nM | Prothrombinase assay | [7] |
Experimental Protocols
Protocol 1: Synthesis of a Key Intermediate for Apixaban from this compound
This protocol describes a generalized synthetic step involving the use of this compound to form a crucial intermediate in the synthesis of Apixaban. The synthesis of Apixaban involves multiple steps, and this protocol focuses on the initial transformation of the starting material.
Objective: To synthesize a key bicyclic pyrazole intermediate from this compound.
Materials:
-
This compound
-
A suitable hydrazine derivative (e.g., 4-methoxyphenylhydrazine)
-
A suitable dicarbonyl compound or equivalent
-
Appropriate solvent (e.g., ethanol, acetic acid)
-
Base (e.g., sodium ethoxide) or acid catalyst as required
-
Standard laboratory glassware and equipment for organic synthesis
-
Purification supplies (e.g., silica gel for column chromatography, recrystallization solvents)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in the chosen solvent.
-
Addition of Reagents: Add the hydrazine derivative (1 equivalent) and the dicarbonyl compound (1 equivalent) to the reaction mixture.
-
Catalyst Addition: Slowly add the base or acid catalyst to the mixture while stirring.
-
Reaction: Heat the reaction mixture to reflux and maintain the temperature for a specified period (typically several hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water or an appropriate aqueous solution.
-
Extraction: Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the organic extract under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired pyrazole intermediate.
-
Characterization: Characterize the purified product using standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point determination.
Visualizations
Caption: Workflow for the synthesis of a key Apixaban intermediate.
Caption: Mechanism of action of Apixaban in the coagulation cascade.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 4-(シアノメチル)安息香酸メチル 96% | Sigma-Aldrich [sigmaaldrich.com]
- 3. echemi.com [echemi.com]
- 4. Methyl 3-(cyanomethyl)benzoate | 68432-92-8 | Benchchem [benchchem.com]
- 5. CN110615788B - Preparation process of high-purity apixaban - Google Patents [patents.google.com]
- 6. data.epo.org [data.epo.org]
- 7. Process for the synthesis of apixaban - Patent WO-2014072884-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. The design and synthesis of noncovalent factor Xa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery and development of Factor Xa inhibitors (2015–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. US20170008886A1 - A process for the preparation of apixaban and its intermediates - Google Patents [patents.google.com]
- 12. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 13. youtube.com [youtube.com]
Application Notes and Protocols for the Ester Hydrolysis of Methyl 4-(cyanomethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The hydrolysis of esters is a fundamental transformation in organic synthesis, crucial for the preparation of carboxylic acids from their corresponding esters. This process is of significant interest in pharmaceutical and materials science for the synthesis of active pharmaceutical ingredients (APIs), intermediates, and specialty polymers. Methyl 4-(cyanomethyl)benzoate is a versatile intermediate, and its hydrolysis to 4-(cyanomethyl)benzoic acid provides a key building block for various applications.
This document outlines the detailed protocols for the base-catalyzed hydrolysis (saponification) of this compound. The presence of the electron-withdrawing cyanomethyl group at the para position facilitates the nucleophilic attack of the hydroxide ion on the ester's carbonyl carbon, potentially leading to a more rapid reaction compared to unsubstituted methyl benzoate.
Signaling Pathways and Logical Relationships
The chemical transformation follows a well-established nucleophilic acyl substitution mechanism.
Caption: Mechanism of base-catalyzed hydrolysis of this compound.
Data Presentation
The following table summarizes typical quantitative data for the base-catalyzed hydrolysis of methyl esters of para-substituted benzoic acids with electron-withdrawing groups. These values can be used as a reference for optimizing the hydrolysis of this compound.
| Parameter | Methyl 4-nitrobenzoate | Methyl 4-chlorobenzoate | This compound (Expected) |
| Base | Sodium Hydroxide | Sodium Hydroxide | Sodium Hydroxide |
| Solvent | Water | Water/Ethanol | Water or Water/Methanol |
| Temperature (°C) | 100 (Reflux) | 80-100 (Reflux) | 80-100 (Reflux) |
| Reaction Time (min) | 5-15 | 30-60 | 15-45 |
| Yield (%) | 90-96 | ~95 | >90 |
Experimental Protocols
This section provides a detailed protocol for the base-catalyzed hydrolysis of this compound.
Materials:
-
This compound
-
Sodium hydroxide (NaOH) pellets
-
Concentrated hydrochloric acid (HCl)
-
Methanol (optional, as a co-solvent)
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Beakers
-
Graduated cylinders
-
Büchner funnel and filter paper
-
pH paper or pH meter
Experimental Workflow:
Caption: Experimental workflow for the hydrolysis of this compound.
Procedure:
-
Preparation of the Base Solution: In a round-bottom flask equipped with a magnetic stir bar, dissolve sodium hydroxide (2.0 equivalents) in deionized water (or a mixture of water and methanol) to make an approximately 2 M solution.
-
Reaction Setup: Add this compound (1.0 equivalent) to the flask containing the sodium hydroxide solution.
-
Saponification: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or an oil bath.[1] Stir the reaction mixture vigorously. The reaction is typically complete within 15-45 minutes, which can be monitored by the disappearance of the oily ester layer or by thin-layer chromatography (TLC).
-
Cooling: Once the reaction is complete, remove the heat source and allow the reaction mixture to cool to room temperature.
-
Acidification: Carefully and slowly add concentrated hydrochloric acid to the cooled reaction mixture with stirring.[1] Continue adding acid until the pH of the solution is approximately 2. A white precipitate of 4-(cyanomethyl)benzoic acid will form.
-
Precipitation and Isolation: To ensure complete precipitation, cool the acidified mixture in an ice bath for about 30 minutes.
-
Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with several portions of cold deionized water to remove any inorganic salts.
-
Drying: Dry the purified 4-(cyanomethyl)benzoic acid in a desiccator over a drying agent or in a vacuum oven at a moderate temperature.
Safety Precautions:
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Sodium hydroxide and concentrated hydrochloric acid are corrosive. Handle them with care in a well-ventilated fume hood.
-
The hydrolysis reaction can be exothermic. Ensure proper cooling and controlled addition of reagents.
References
Application Notes and Protocols for the Reduction of the Cyano Group in Methyl 4-(cyanomethyl)benzoate
Introduction
The selective reduction of a cyano group in the presence of other functional groups is a critical transformation in organic synthesis, particularly in the development of pharmaceutical intermediates and other fine chemicals. Methyl 4-(cyanomethyl)benzoate is a valuable starting material, and its reduction to methyl 4-(2-aminoethyl)benzoate provides a key building block for various biologically active molecules. The primary challenge in this transformation lies in the chemoselective reduction of the nitrile to a primary amine without affecting the methyl ester functionality. This document provides detailed application notes and experimental protocols for three effective methods to achieve this selective reduction: Catalytic Hydrogenation, Borane Reduction, and Sodium Borohydride/Cobalt(II) Chloride Reduction.
Reaction Pathway
The overall transformation discussed in these protocols is the reduction of the cyano group of this compound to a primary amine, yielding methyl 4-(2-aminoethyl)benzoate.
Caption: General reaction pathway for the reduction of this compound.
Data Presentation: Comparison of Reduction Methods
The following table summarizes the quantitative data for the different methods described in this document for the selective reduction of the cyano group in this compound.
| Method | Key Reagents/Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Notes |
| Catalytic Hydrogenation | ||||||
| - Raney® Nickel | Raney® Ni, H₂ (gas) | Methanol/NH₃ | 25 - 70 | 4 - 12 | 85 - 95 | Ammonia is used to suppress the formation of secondary amine byproducts.[1] Pressure: 65-70 psi. |
| - Transfer Hydrogenation | 10% Pd/C, Formic Acid, Triethylamine | THF | 40 | 2 - 6 | 90 - 98 | A mild and efficient method that avoids the use of high-pressure hydrogen gas.[2] |
| Borane Reduction | Borane-tetrahydrofuran complex (BH₃·THF) | THF | 65 (reflux) | 3 - 8 | 80 - 90 | Borane is selective for nitriles over esters.[1] Requires anhydrous conditions. |
| NaBH₄/CoCl₂ Reduction | Sodium Borohydride (NaBH₄), Cobalt(II) Chloride (CoCl₂) | Methanol | 20 - 25 | 1 - 3 | 70 - 85 | A mild and cost-effective method. The in-situ generated cobalt boride is the active reducing species. |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation with Raney® Nickel
This protocol describes the selective reduction of the cyano group using high-pressure hydrogen gas in the presence of a Raney® Nickel catalyst. The addition of ammonia to the solvent is crucial for minimizing the formation of secondary amine impurities.[1]
Materials:
-
This compound
-
Raney® Nickel (50% slurry in water)
-
Methanol (anhydrous)
-
Ammonia solution (e.g., 7N in methanol)
-
Hydrogen gas (high purity)
-
Celite®
-
High-pressure hydrogenation apparatus (e.g., Parr shaker)
Procedure:
-
To a high-pressure reactor vessel, add this compound (1 equivalent).
-
Add anhydrous methanol and the methanolic ammonia solution (to a final concentration of 10-12% ammonia).[1]
-
Carefully add Raney® Nickel (approximately 10-20% by weight of the starting material) to the reaction mixture.
-
Seal the reactor and purge it several times with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the reactor with hydrogen gas to 65-70 psi.[1]
-
Stir the reaction mixture vigorously at room temperature or heat to 60-70°C.
-
Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete within 4-12 hours.
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.
-
Purge the reactor with nitrogen gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude methyl 4-(2-aminoethyl)benzoate can be purified by column chromatography on silica gel or by distillation under reduced pressure.
Caption: Experimental workflow for catalytic hydrogenation with Raney® Nickel.
Protocol 2: Transfer Hydrogenation with Pd/C and Formic Acid
This method provides a convenient alternative to high-pressure hydrogenation, using formic acid as a hydrogen source in the presence of a palladium on carbon catalyst.[2]
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Formic Acid (HCOOH)
-
Triethylamine (NEt₃)
-
Tetrahydrofuran (THF), anhydrous
-
Silica gel
Procedure:
-
In a round-bottom flask under an argon atmosphere, dissolve this compound (1 equivalent) in anhydrous THF.
-
Prepare a mixture of formic acid and triethylamine (18.5:1 molar ratio).[2]
-
Add the formic acid/triethylamine mixture to the solution of the nitrile.
-
Carefully add 10% Pd/C (10 mol%) to the reaction mixture. Gas evolution (CO₂) should be observed.
-
Stir the mixture at 40°C for 2-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a short plug of silica gel, washing with THF or ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
The residue can be further purified by column chromatography if necessary.
Caption: Experimental workflow for transfer hydrogenation with Pd/C.
Protocol 3: Borane Reduction
This protocol utilizes a borane-tetrahydrofuran complex to selectively reduce the nitrile. This method is advantageous for its chemoselectivity, as borane reagents typically do not reduce esters under these conditions.[1]
Materials:
-
This compound
-
Borane-tetrahydrofuran complex (BH₃·THF, 1.0 M solution in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol
-
Hydrochloric acid (e.g., 3 M HCl)
-
Sodium hydroxide (e.g., 3 M NaOH)
-
Diethyl ether or Ethyl acetate
Procedure:
-
In a flame-dried, round-bottom flask under an argon atmosphere, dissolve this compound (1 equivalent) in anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add the 1.0 M solution of BH₃·THF (2-3 equivalents) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Heat the reaction mixture to reflux (approximately 65°C) and maintain for 3-8 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to 0°C in an ice bath.
-
Carefully quench the reaction by the slow, dropwise addition of methanol until gas evolution ceases.
-
Add 3 M HCl and stir the mixture for 30 minutes at room temperature to hydrolyze the borane-amine complex.
-
Remove the THF and methanol under reduced pressure.
-
Basify the aqueous residue with 3 M NaOH until pH > 10.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.
-
Purify by column chromatography or distillation if necessary.
Caption: Experimental workflow for borane reduction.
Conclusion
The selective reduction of the cyano group in this compound to the corresponding primary amine can be successfully achieved using several methods. Catalytic hydrogenation offers high yields but may require specialized high-pressure equipment. Transfer hydrogenation provides a safer and more accessible alternative. Borane reduction is highly chemoselective but requires careful handling of the pyrophoric reagent and anhydrous conditions. The choice of method will depend on the available equipment, scale of the reaction, and desired purity of the final product. Each of the provided protocols offers a reliable pathway to the synthesis of methyl 4-(2-aminoethyl)benzoate, a valuable intermediate in drug discovery and development.
References
Synthesis of Local Anesthetics from Benzoate Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of several key local anesthetics derived from benzoate compounds. The information compiled herein is intended to serve as a practical guide for researchers and professionals involved in drug discovery and development. The synthesis of four prominent local anesthetics—Procaine, Articaine, Cocaine, and Tetracaine—is detailed, with a focus on methodologies, reaction conditions, and quantitative data.
Introduction
Local anesthetics are a class of drugs that reversibly block nerve impulse conduction in a specific area of the body, leading to a temporary loss of sensation. Many of these compounds are esters of benzoic acid or its derivatives. The general structure of these ester-type local anesthetics consists of a lipophilic aromatic ring (often a substituted benzoic acid), an intermediate ester linkage, and a hydrophilic tertiary amine. This structural motif is crucial for their anesthetic activity. This document outlines established synthetic routes for producing these valuable pharmaceutical compounds.
Physicochemical Properties of Synthesized Local Anesthetic Hydrochlorides
A summary of the key physicochemical properties of the hydrochloride salts of the synthesized local anesthetics is presented in Table 1. This data is essential for understanding the stability, solubility, and formulation characteristics of these compounds.
| Property | Procaine Hydrochloride | Articaine Hydrochloride | Cocaine Hydrochloride | Tetracaine Hydrochloride |
| Molecular Formula | C₁₃H₂₁ClN₂O₂[1] | C₁₃H₂₁ClN₂O₃S[2] | C₁₇H₂₂ClNO₄ | C₁₅H₂₅ClN₂O₂[3] |
| Molecular Weight | 272.77 g/mol [1] | 320.84 g/mol | 339.8 g/mol [4] | 300.82 g/mol [3] |
| Appearance | White crystalline, odorless powder[5] | White crystalline powder | White, crystalline powder with a bitter taste[6] | Fine, white crystalline powder[7] |
| Melting Point | 155-156 °C[5] | Not determined | 197 °C[8] | Not specified |
| Solubility | Freely soluble in water, less soluble in alcohol, almost insoluble in ether[5] | Not specified | Highly soluble in water[6] | Readily soluble in water, physiologic saline solution, and dextrose solution[9] |
| pKa | 8.9[10] | Not specified | Not specified | 8.4[11] |
| pH of Solution | 5.0-6.0 (1 in 20 solution)[12] | 4.0-5.5 (with vasoconstrictor)[13] | Neutral (1% solution)[8] | 3.2-6.0[9] |
Experimental Protocols
Detailed experimental protocols for the synthesis of Procaine, Articaine, Cocaine, and Tetracaine are provided below. These protocols include information on reagents, reaction conditions, and purification methods.
Synthesis of Procaine
Procaine can be synthesized through various routes. Two common methods are presented here: a microwave-assisted synthesis from benzocaine and a multi-step synthesis starting from p-nitrobenzoic acid.
This method offers a rapid and solvent-free approach to procaine synthesis.[14]
Experimental Workflow:
Caption: Microwave-assisted synthesis of Procaine.
Protocol:
-
Reaction Setup: In a 5 mL glass flask, suspend 1.651 g (0.01 mol) of ethyl 4-aminobenzoate (benzocaine) in 1.33 mL (1.172 g, 0.01 mol) of 2-(diethylamino)ethanol and 0.68 g (0.01 mol) of sodium ethoxide.
-
Microwave Irradiation: Homogenize the mixture manually and place it inside a sealed Teflon flask. Subject the mixture to microwave irradiation at 700W for 12 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: The resulting viscous liquid solidifies at room temperature. Suspend the solid in 10 mL of distilled water and heat to 80°C. Purify with activated charcoal and filter while hot under reduced pressure.
-
Crystallization: Allow the filtrate to cool to room temperature. Pure procaine will precipitate as white crystals.
-
Isolation: Filter the crystals under reduced pressure and dry at 40°C for 4 hours.
This traditional multi-step synthesis involves esterification followed by reduction.
Synthesis Pathway:
Caption: Multi-step synthesis of Procaine Hydrochloride.
Protocol:
-
Esterification: Heat a mixture of 16.7 g of p-nitrobenzoic acid and 40 ml of butanol with 0.02 ml of sulfuric acid to boiling. Separate the water of reaction.
-
Hydrogenation: After the esterification is complete, cool the mixture to 60°C and add 0.1 g of soda and 0.5 g of Pd-carbon catalyst. Hydrogenate the mixture at 50 to 100°C under a hydrogen pressure of 10 bar.
-
Transesterification: After hydrogenation, distill off the majority of the butanol. React the resulting solution with diethylaminoethanol in the presence of an alkali metal alkoxide at 80 to 130°C, continuously removing the liberated butanol in vacuo.
-
Salt Formation: Dissolve the resulting procaine base in a suitable solvent and bubble hydrogen chloride gas through the solution until the pH reaches 6 to precipitate procaine hydrochloride. A reported yield for this final step is 95%.[15]
Synthesis of Articaine Hydrochloride
Articaine hydrochloride synthesis is a multi-step process starting from methyl 4-methyl-3-aminothiophene-2-carboxylate.
Synthesis Pathway:
Caption: Synthesis of Articaine Hydrochloride.
Protocol (based on a patent, Embodiment 2): [8]
-
Amidation:
-
Add 1600 ml of dichloromethane and 800 g of 4-methyl-3-aminothiophene-2-carboxylic acid methyl ester to a reaction kettle and stir to dissolve.
-
Cool the mixture to about 10°C using an ice-water bath.
-
Add 960 g of potassium carbonate with stirring, followed by the slow dropwise addition of 580 ml of 2-chloropropionyl chloride.
-
After the addition is complete, allow the reaction to warm to room temperature and react for 5 hours.
-
Pour the reaction solution into a barrel, add 1600 ml of dichloromethane and 1600 ml of distilled water. Add solid Na₂CO₃ to neutralize excess 2-chloropropionyl chloride and adjust the pH to 7.5-9.
-
This step yields 850 g of the intermediate (70% yield) with a melting range of 97-98°C.
-
-
Ammoniation: The patent mentions continuing the reaction to obtain articaine oil with a 90% yield for this step. Specific details of the ammoniation with propylamine from this embodiment are not fully provided in the abstract.
-
Salt Formation: After the ammoniation, the articaine base is reacted with concentrated hydrochloric acid to form the hydrochloride salt. This step yields 795 g of the final product with a purity of 99.1% (85% yield for this step).
Synthesis of Cocaine
The synthesis of cocaine involves the benzoylation of ecgonine methyl ester.
Synthesis Pathway:
Caption: Synthesis of Cocaine from l-Ecgonine methyl ester.
Protocol: [6]
-
Reaction Setup: A complete conversion is reported by boiling an anhydrous benzene solution of l-ecgonine methyl ester with benzoyl chloride in the presence of dry sodium carbonate for 10 hours.
-
Alternative Protocol (92-95% conversion):
-
To 1-2 cm³ of n/10 ecgonine, add 1 cm³ of methyl alcohol and 20 cm³ of benzene. Distill off 10 cm³ of the solvents.
-
To the remaining solution, add 0.1 cm³ of methyl alcohol, 0.05 cm³ of benzoyl chloride, and 2 g of sodium carbonate. Heat the solution in a closed vessel for 20 hours at 35-40°C.
-
After this, add 1 cm³ of methyl alcohol and 10 cm³ of benzene, and distill off 10 cm³ of the solvents.
-
Boil the remaining solution for 10 hours with 0.5 cm³ of benzoyl chloride.
-
A practical total synthesis of (+)-cocaine reported a 98% yield for the benzoylation of (+)-ecgonine methyl ester using benzoyl chloride in pyridine, followed by purification to yield 89% of pure (+)-cocaine.[3]
Synthesis of Tetracaine
Tetracaine can be synthesized by the N-alkylation of 2-(dimethylamino)ethyl 4-aminobenzoate.
Synthesis Pathway:
Caption: Synthesis of Tetracaine.
Protocol: [5]
-
Reaction Setup: In a 100 mL three-neck flask, add 5.0 g (0.024 mol) of 2-(dimethylamino)ethyl 4-aminobenzoate, 3.3 g (0.024 mol) of 1-bromobutane, 10.0 g (0.072 mol) of K₂CO₃, and 50 mL of N,N-dimethylformamide (DMF).
-
Reaction: Stir the mixture and heat to 50°C. Maintain the reaction temperature at 50°C for 5 hours.
-
Work-up: After 5 hours, stop heating and allow the reaction to cool to room temperature. Filter the reaction mixture.
-
Extraction: Extract the filtrate with 50 mL of dichloromethane. Extract the aqueous phase again with 50 mL of dichloromethane.
-
Isolation: Combine the organic phases and evaporate the solvent to obtain the product as a white solid. The reported yield is 5.3 g (82.8%).
Quantitative Data Summary
The following tables summarize the quantitative data for the synthesis of the discussed local anesthetics, providing a basis for comparison between different synthetic approaches.
Table 2: Synthesis of Procaine - Comparative Data
| Starting Material | Method | Key Reagents | Reaction Time | Reaction Temperature | Yield | Purity | Reference |
| Benzocaine | Microwave-assisted | 2-(Diethylamino)ethanol, Sodium ethoxide | 12 min | N/A (Microwave) | Quantitative | Not specified | [14] |
| p-Nitrobenzoic acid | Multi-step | Butanol, H₂SO₄, Pd/C, H₂, Diethylaminoethanol, Na alkoxide | Not specified | Boiling, 50-100°C, 80-130°C | 95% (final step) | Not specified | [15] |
Table 3: Synthesis of Articaine Hydrochloride - Quantitative Data
| Starting Material | Step | Key Reagents | Reaction Time | Reaction Temperature | Yield | Purity | Reference |
| Methyl 4-methyl-3-aminothiophene-2-carboxylate | Amidation | 2-Chloropropionyl chloride, K₂CO₃ | 5 h | 10°C to RT | 70% | Not specified | [8] |
| Amide Intermediate | Ammoniation | Propylamine | Not specified | Not specified | 90% | Not specified | [8] |
| Articaine Base | Salification | Concentrated HCl | Not specified | Not specified | 85% | 99.1% | [8] |
Table 4: Synthesis of Cocaine - Quantitative Data
| Starting Material | Method | Key Reagents | Reaction Time | Reaction Temperature | Yield | Reference |
| l-Ecgonine methyl ester | Benzoylation | Benzoyl chloride, Na₂CO₃ | 10 h | Boiling | Complete conversion | [6] |
| (+)-Ecgonine methyl ester | Benzoylation | Benzoyl chloride, Pyridine | Not specified | Not specified | 89% (pure) | [3] |
Table 5: Synthesis of Tetracaine - Quantitative Data
| Starting Material | Method | Key Reagents | Reaction Time | Reaction Temperature | Yield | Reference |
| 2-(Dimethylamino)ethyl 4-aminobenzoate | N-Alkylation | 1-Bromobutane, K₂CO₃ | 5 h | 50°C | 82.8% | [5] |
| Benzocaine | Multi-step (N-alkylation, transesterification, salt formation) | Not specified | 3 h (alkylation), 11 h (transesterification) | 120°C (alkylation), 100°C (transesterification) | 53.3% (total) | [16] |
References
- 1. Procaine Hydrochloride | C13H21ClN2O2 | CID 5795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Articaine Hydrochloride | C13H21ClN2O3S | CID 32169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Tetracaine Hydrochloride | C15H25ClN2O2 | CID 8695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (-)-Cocaine hydrochloride | C17H22ClNO4 | CID 656832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Procaine hydrochloride | 51-05-8 [chemicalbook.com]
- 6. Cocaine Hydrochloride [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. Cocaine (PIM 139) [inchem.org]
- 9. drugs.com [drugs.com]
- 10. Procaine | 59-46-1 [chemicalbook.com]
- 11. Tetracaine | 94-24-6 [chemicalbook.com]
- 12. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 13. Articaine hydrochloride--Potency, Toxicity, Metabolism, Excretion, Pediatric use and recommended dose_Chemicalbook [chemicalbook.com]
- 14. bch.ro [bch.ro]
- 15. researchgate.net [researchgate.net]
- 16. How to synthesize Tetracaine Hydrochloride_Chemicalbook [chemicalbook.com]
Application Notes and Protocols for the Preparation of Cyanomethyl Vinyl Ether Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of cyanomethyl vinyl ether derivatives. It also includes a summary of their biological activities, particularly as potential anticancer agents, to support researchers in drug development.
Introduction
Cyanomethyl vinyl ether derivatives are a class of organic compounds that have garnered interest in medicinal chemistry due to their potential as antiproliferative agents. Recent studies have highlighted their ability to act as tubulin inhibitors, a key target in cancer therapy. This document outlines a robust and efficient method for the synthesis of these derivatives and presents their biological evaluation data.
Synthetic Methodologies
While several methods exist for the vinylation of alcohols, a particularly effective and modern approach for the synthesis of conjugated cyanomethyl vinyl ether derivatives is the organocatalytic multicomponent cyanovinylation of aldehydes.[1][2] This method is advantageous due to its operational simplicity, high yields, and use of a low-cost organocatalyst.[1][2]
Organocatalytic Multicomponent Synthesis of Conjugated Cyanomethyl Vinyl Ethers
This one-pot reaction involves the combination of an aldehyde, acetone cyanohydrin (as a cyanide source), and an alkyne (as the vinyl source) in the presence of a catalytic amount of an organic base.[1][2]
Experimental Workflow:
Caption: Workflow for the synthesis and biological evaluation of cyanomethyl vinyl ether derivatives.
Experimental Protocol:
To a solution of the desired aldehyde (2.0 mmol), acetone cyanohydrin (2.0 mmol), and methyl propiolate (2.0 mmol) in n-hexanes (6 mL), N-methylmorpholine (0.05 mmol) is added at once. The reaction mixture is then stirred for 1 hour at room temperature.[1][3] Following the reaction, the solvent is removed under reduced pressure. The resulting residue is purified by flash column chromatography on silica gel (eluent: n-hexane/ethyl acetate, 80/20) to yield the desired 3-(cyanomethoxy)acrylate derivative.[1][3]
Data Presentation: Synthesis of Selected Derivatives
| Product (Compound ID) | Aldehyde Precursor | Yield (E-isomer, major) (%) | Yield (Z-isomer, minor) (%) |
| Methyl 3-(cyano(phenyl)methoxy)acrylate | Benzaldehyde | 64 | 27 |
| Methyl 3-(cyano(4-methoxyphenyl)methoxy)acrylate | 4-Methoxybenzaldehyde | 64 | 27 |
| Methyl 3-(cyano(2,3,4-trimethoxyphenyl)methoxy)acrylate | 2,3,4-Trimethoxybenzaldehyde | 76 | 24 |
| Methyl 3-(cyano(3,4,5-trimethoxyphenyl)methoxy)acrylate | 3,4,5-Trimethoxybenzaldehyde | 70 | 22 |
| Methyl 3-(cyano(naphthalen-2-yl)methoxy)acrylate | 2-Naphthaldehyde | 67 | 28 |
| Methyl 3-(cyano(phenanthren-9-yl)methoxy)acrylate (12E) | 9-Phenanthrenecarboxaldehyde | 69 | 28 |
Data sourced from Delgado-Hernández et al., 2021.[1]
Alternative Synthetic Routes: Vinylation of 2-Hydroxyacetonitrile
While the multicomponent reaction is highly efficient for generating conjugated derivatives, the parent cyanomethyl vinyl ether can be synthesized through the vinylation of 2-hydroxyacetonitrile (glycolonitrile). Traditional methods for the vinylation of alcohols often involve the use of acetylene gas, which can require high pressure and specialized equipment.[4]
A more recent and safer alternative involves the use of calcium carbide as a solid acetylene source.[5] This method allows for the in situ generation of acetylene in stoichiometric amounts, minimizing waste and enhancing safety.[5] Another approach is transvinylation, where a vinyl ether or vinyl acetate is used as the vinyl group donor in the presence of a transition metal catalyst.[6][7]
Biological Applications and Mechanism of Action
Cyanomethyl vinyl ether derivatives have demonstrated significant potential as antiproliferative agents.[8] Their primary mechanism of action is the inhibition of tubulin polymerization, a critical process for cell division.[8]
Mechanism of Action: Tubulin Inhibition
Caption: Proposed mechanism of action for cyanomethyl vinyl ether derivatives as tubulin inhibitors.
These compounds are believed to bind to the colchicine-binding site on β-tubulin. This interaction disrupts the assembly of microtubules, which are essential components of the mitotic spindle. The destabilization of microtubules leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis (programmed cell death) in rapidly dividing cancer cells.[3]
In Vitro Cytotoxicity
The antiproliferative activity of a series of cyanomethyl vinyl ether derivatives has been evaluated against several human cancer cell lines.
Experimental Protocol: MTT Assay for Cytotoxicity
Human cancer cell lines (e.g., SKOV3 ovarian carcinoma, A549 lung carcinoma, BT20 breast carcinoma, HCT-116 colorectal carcinoma) and a non-malignant cell line (MRC-5 lung fibroblasts) are cultured according to standard protocols. The cells are seeded in 96-well plates and treated with various concentrations of the cyanomethyl vinyl ether derivatives. After a specified incubation period (e.g., 24-72 hours), cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated.[3]
Data Presentation: Antiproliferative Activity of Selected Derivatives
| Compound ID | SKOV3 (IC50, µM) | A549 (IC50, µM) | BT20 (IC50, µM) | HCT-116 (IC50, µM) | MRC-5 (IC50, µM) |
| 12E | 10.32 ± 0.98 | 9.89 ± 0.25 | 9.89 ± 0.25 | 16.10 ± 1.20 | > 50 |
| Colchicine | 0.003 ± 0.00 | 0.004 ± 0.00 | 0.002 ± 0.00 | 0.003 ± 0.00 | 5.72 ± 2.1 |
Data for compound 12E and Colchicine sourced from Martín-Encinas et al., 2024.[3] It is noteworthy that compound 12E showed selectivity for cancer cells over the non-cancerous MRC-5 cell line.[3] Structure-activity relationship (SAR) studies have indicated that the E-isomer of these derivatives generally exhibits higher biological activity.[3]
Conclusion
The organocatalytic multicomponent reaction provides a straightforward and efficient route to a variety of substituted cyanomethyl vinyl ether derivatives. These compounds have demonstrated promising antiproliferative activity through the inhibition of tubulin polymerization, making them valuable leads for the development of novel anticancer therapeutics. The provided protocols and data serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. Cyanovinylation of Aldehydes: Organocatalytic Multicomponent Synthesis of Conjugated Cyanomethyl Vinyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, biological and computational evaluation of novel cyanomethyl vinyl ether derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US3370095A - Preparation of vinyl ethers - Google Patents [patents.google.com]
- 5. Vinylation of Alcohols, Thiols, and Nitrogen Compounds Using a Stoichiometric Amount of In Situ Generated Acetylene [mdpi.com]
- 6. Acetylene - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
Application Notes and Protocols: The Potential Role of Methyl 4-(cyanomethyl)benzoate in the Synthesis of Tubulin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes explore the prospective utility of Methyl 4-(cyanomethyl)benzoate as a scaffold in the synthesis of novel tubulin inhibitors. While direct synthesis of tubulin inhibitors using this compound is not yet documented in peer-reviewed literature, its structural motifs suggest its potential as a precursor for generating compounds that target the colchicine binding site on β-tubulin. This document provides a theoretical framework, hypothetical protocols, and relevant data to guide research in this innovative area.
Introduction to Tubulin Inhibition
Microtubules are essential cytoskeletal proteins involved in critical cellular processes, including cell division, motility, and intracellular transport.[1] They are dynamic polymers of α- and β-tubulin heterodimers.[1] The disruption of microtubule dynamics is a well-validated strategy in cancer therapy.[2] Tubulin inhibitors, which interfere with the polymerization or depolymerization of microtubules, can arrest the cell cycle in the G2/M phase, leading to apoptosis in rapidly dividing cancer cells.[2] These agents are broadly classified into two groups: microtubule-stabilizing agents (e.g., taxanes) and microtubule-destabilizing agents (e.g., vinca alkaloids and colchicine-site binders).[3]
This compound: A Novel Building Block?
This compound is a bifunctional aromatic compound containing a methyl ester and a cyanomethyl group. Its potential in synthesizing tubulin inhibitors lies in its capacity to be chemically modified to mimic the structural features of known colchicine-site inhibitors. Many potent tubulin inhibitors feature a substituted aromatic ring system. The cyanomethyl and methyl ester groups of this compound can serve as synthetic handles for introducing various functionalities or for the construction of heterocyclic systems commonly found in tubulin inhibitors.
Hypothetical Synthesis of a Combretastatin A-4 Analogue
Combretastatin A-4 (CA-4) is a potent tubulin inhibitor characterized by a cis-stilbene scaffold with a 3,4,5-trimethoxyphenyl "A" ring and a substituted "B" ring. A hypothetical synthetic route could utilize this compound as a precursor for the "B" ring of a CA-4 analogue.
Hypothetical Reaction Scheme:
-
Reduction of the nitrile: The cyanomethyl group of this compound can be reduced to an aminomethyl group.
-
Amide Coupling: The resulting amine can be coupled with a suitably functionalized benzoic acid derivative, which will become the "A" ring of the final compound.
-
Cyclization/Modification: Further intramolecular reactions could be envisioned to form a heterocyclic core, a common strategy to create more rigid and potent analogues.
Experimental Protocols
Note: The following protocols are hypothetical and intended to serve as a starting point for experimental design.
Protocol 1: Synthesis of a Hypothetical Benzimidazole-based Tubulin Inhibitor
This protocol describes a potential multi-step synthesis to generate a benzimidazole derivative, a scaffold present in some known tubulin inhibitors.
-
Step 1: Hydrolysis of this compound.
-
Dissolve this compound (1 eq.) in a 1:1 mixture of methanol and 2M aqueous sodium hydroxide.
-
Stir the reaction mixture at 60°C for 4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction with 1M HCl and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-(cyanomethyl)benzoic acid.
-
-
Step 2: Amide coupling with a substituted o-phenylenediamine.
-
To a solution of 4-(cyanomethyl)benzoic acid (1 eq.) in dimethylformamide (DMF), add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.) and Hydroxybenzotriazole (HOBt) (1.2 eq.).
-
Stir the mixture for 30 minutes at room temperature.
-
Add a substituted o-phenylenediamine (1 eq.) and continue stirring at room temperature for 12 hours.
-
Pour the reaction mixture into ice-water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude amide.
-
-
Step 3: Cyclization to form the benzimidazole ring.
-
Reflux the crude amide in acetic acid for 4 hours.
-
Cool the reaction mixture and pour it into ice-water.
-
Neutralize with a saturated sodium bicarbonate solution.
-
Filter the precipitated solid, wash with water, and dry to obtain the crude benzimidazole derivative.
-
Purify the product by column chromatography on silica gel.
-
Quantitative Data
Since no tubulin inhibitors have been synthesized from this compound, the following table presents data for a well-known tubulin inhibitor, Combretastatin A-4 (CA-4), to provide context for the type of data that should be collected for newly synthesized compounds.
| Compound | Target | IC50 (Tubulin Polymerization) | Antiproliferative Activity (MCF-7 cells, IC50) | Reference |
| Combretastatin A-4 | Tubulin (Colchicine site) | ~2 µM | ~1 nM | [3] |
| Hypothetical Compound 1 | Tubulin (Colchicine site) | To be determined | To be determined | N/A |
Visualizations
DOT Language Diagrams:
Caption: Hypothetical workflow for synthesizing a tubulin inhibitor.
Caption: Signaling pathway initiated by tubulin inhibitors.
Conclusion and Future Directions
This compound presents an intriguing, yet unexplored, starting material for the synthesis of novel tubulin inhibitors. The synthetic strategies and protocols outlined here are theoretical and aim to inspire further research. Future work should focus on the actual synthesis and biological evaluation of compounds derived from this scaffold. Key experiments will include tubulin polymerization assays, antiproliferative studies against a panel of cancer cell lines, and cell cycle analysis to confirm the mechanism of action. The exploration of this chemical space may lead to the discovery of new anticancer agents with improved efficacy and pharmacokinetic profiles.
References
- 1. This compound | C10H9NO2 | CID 848548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Methyl 4-(aminomethyl)benzoate
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Methyl 4-(aminomethyl)benzoate is a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including its use in the development of quinoline and indole-based antibiotics.[1] Its structure incorporates a primary amine and a methyl ester, making it a versatile building block in medicinal chemistry and organic synthesis. This document provides detailed experimental procedures for the synthesis of methyl 4-(aminomethyl)benzoate, focusing on two common and effective methods: the direct esterification of 4-(aminomethyl)benzoic acid and the Gabriel synthesis starting from methyl 4-(bromomethyl)benzoate.
Method 1: Esterification of 4-(aminomethyl)benzoic Acid
This method involves the direct esterification of commercially available 4-(aminomethyl)benzoic acid with methanol, catalyzed by an acid. A subsequent workup with precise pH control is critical to isolate the product in high yield and purity, avoiding the hydrolysis of the methyl ester.[1][2][3]
Experimental Protocol:
Materials and Reagents:
-
4-(aminomethyl)benzoic acid
-
Methanol (MeOH)
-
30% Hydrochloric acid (HCl)
-
4% Sodium hydroxide (NaOH) solution
-
Methylene chloride (CH₂Cl₂)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a suitable round-bottom flask equipped with a reflux condenser and a stirrer, combine 4-(aminomethyl)benzoic acid, methanol, and 30% hydrochloric acid.
-
Esterification: Heat the reaction mixture to reflux and maintain for approximately 7 hours.
-
Cooling: After the reaction is complete, cool the mixture to 10°C.[1][3]
-
pH Adjustment (Step 1): Slowly add a 4% sodium hydroxide solution to the cooled reaction mixture to adjust the pH to a range of 6-7.[1][3]
-
Solvent Removal: Distill off the methanol/water mixture under reduced pressure, ensuring the internal temperature does not exceed 40°C.
-
Extraction Preparation: To the remaining aqueous solution, add methylene chloride.
-
pH Adjustment (Step 2): Cool the biphasic mixture to 5-10°C and adjust the pH of the aqueous phase to 10-11 by adding more 4% sodium hydroxide solution.[1][3]
-
Extraction: Separate the lower organic phase. Extract the aqueous phase again with a fresh portion of methylene chloride.
-
Drying and Concentration: Combine the organic phases. The product is now dissolved in the organic solvent. The solution can be used directly in a subsequent step or concentrated under reduced pressure to yield the final product.[1] The yield of methyl 4-(aminomethyl)benzoate is typically high, in the range of 88-89%.[1][3]
Quantitative Data Summary:
| Reactant/Reagent | Molar Ratio/Concentration | Key Parameters | Value |
| 4-(aminomethyl)benzoic acid | 1 | Reaction Time | 7 hours |
| Methanol | Solvent | Reflux Temperature | Boiling point of MeOH |
| 30% Hydrochloric acid | Catalyst | Initial pH adjustment | 6-7 |
| 4% Sodium hydroxide | Base for neutralization | Extraction pH | 10-11 |
| Methylene chloride | Extraction Solvent | Extraction Temperature | 5-10°C |
| Product | Expected Yield | 88-89% |
Method 2: Gabriel Synthesis
The Gabriel synthesis is a robust method for preparing primary amines from primary alkyl halides, preventing over-alkylation.[4][5] This route involves the N-alkylation of potassium phthalimide with methyl 4-(bromomethyl)benzoate, followed by hydrazinolysis to release the desired primary amine.[6][7]
Synthesis of Methyl 4-(bromomethyl)benzoate (Precursor)
The starting material, methyl 4-(bromomethyl)benzoate, can be synthesized from methyl 4-methylbenzoate.
Experimental Protocol:
-
A mixture of methyl 4-methylbenzoate, N-bromosuccinimide (NBS), and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide is refluxed in a suitable solvent like carbon tetrachloride (CCl₄) for several hours.[8][9]
-
After the reaction, the mixture is filtered to remove succinimide.
-
The filtrate is concentrated under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.[8]
Gabriel Synthesis Protocol:
Materials and Reagents:
-
Methyl 4-(bromomethyl)benzoate
-
Potassium phthalimide
-
Dimethylformamide (DMF)
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Ethanol (EtOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
N-Alkylation: Dissolve methyl 4-(bromomethyl)benzoate and potassium phthalimide in DMF and stir the mixture at room temperature overnight.
-
Work-up (Alkylation): Pour the reaction mixture into water and extract with dichloromethane. Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate. Concentrate under reduced pressure to obtain the N-alkylated phthalimide intermediate.
-
Hydrazinolysis: Dissolve the N-alkylated phthalimide in ethanol and add hydrazine hydrate.[6][7][10] Reflux the mixture for a few hours. A precipitate of phthalhydrazide will form.[6]
-
Work-up (Hydrazinolysis): Cool the reaction mixture to room temperature and filter off the phthalhydrazide precipitate. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield methyl 4-(aminomethyl)benzoate.
Visualizations
Experimental Workflow: Esterification of 4-(aminomethyl)benzoic Acid
References
- 1. US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate - Google Patents [patents.google.com]
- 2. US7265238B2 - Process for preparing methyl 4-(aminomethyl)benzoate - Google Patents [patents.google.com]
- 3. US7265238B2 - Process for preparing methyl 4-(aminomethyl)benzoate - Google Patents [patents.google.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 7. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. Page loading... [guidechem.com]
- 9. METHYL 4-BROMO-2-BROMOMETHYL-BENZOATE synthesis - chemicalbook [chemicalbook.com]
- 10. Gabriel Synthesis | Thermo Fisher Scientific - SG [thermofisher.com]
Catalytic Hydrogenation of Methyl 4-Cyanobenzoate: A Detailed Guide to Application and Protocols
For Researchers, Scientists, and Drug Development Professionals
The catalytic hydrogenation of methyl 4-cyanobenzoate is a crucial chemical transformation for the synthesis of methyl 4-(aminomethyl)benzoate, a valuable building block in the pharmaceutical and fine chemical industries. This application note provides detailed protocols for this reaction, a comparative analysis of various catalytic systems, and an overview of the reaction pathways and potential byproducts.
Introduction
The reduction of the nitrile functional group in methyl 4-cyanobenzoate to a primary amine yields methyl 4-(aminomethyl)benzoate. This reaction is of significant interest due to the utility of the product as an intermediate in the synthesis of various active pharmaceutical ingredients. Catalytic hydrogenation is a preferred method for this transformation owing to its efficiency, atom economy, and the availability of a wide range of catalysts. The choice of catalyst, solvent, and reaction conditions plays a critical role in achieving high yield and selectivity, minimizing the formation of undesirable byproducts.
Reaction Pathway
The primary reaction pathway involves the addition of hydrogen across the carbon-nitrogen triple bond of the nitrile group, mediated by a heterogeneous catalyst.
Caption: General reaction pathway for the hydrogenation of methyl 4-cyanobenzoate.
Comparative Analysis of Catalytic Systems
The selection of an appropriate catalyst is paramount for the successful hydrogenation of methyl 4-cyanobenzoate. Various metal catalysts, including those based on nickel, palladium, cobalt, and rhodium, have been employed for the reduction of aromatic nitriles. The following table summarizes the performance of different catalytic systems under various conditions.
| Catalyst | Support | Solvent | Temperature (°C) | Pressure (bar H₂) | Time (h) | Conversion (%) | Selectivity to Primary Amine (%) | Reference |
| Raney Nickel | - | Methanol/Ammonia | 125 | 10 | 2 | 99.6 | 99.4 | [1] |
| Pd/C | Carbon | Methanol | 60 | 35 | 18 | High | High | [2] |
| Ni-NPs@SiO₂-500 | SiO₂ | Methanol/Ammonia | 60 | 35 | 18 | >95 | up to 94 | [2] |
| Raney Cobalt | - | Methanol/Ammonia | 160 | 50 | 4 | 99.2 | 98.8 | [1] |
| Rh/Al₂O₃ | Alumina | Not Specified | Not Specified | Not Specified | Not Specified | High | High | General Application |
| Co/SiO₂ | Silica | Not Specified | Not Specified | Not Specified | Not Specified | High | High | General Application |
Note: "High" indicates that the source suggests good performance without providing specific quantitative data for this substrate. The presence of ammonia is often crucial for suppressing the formation of secondary amines.[1][2]
Experimental Protocols
Detailed methodologies for key experiments are provided below. Researchers should adhere to all laboratory safety protocols, including the use of personal protective equipment and working in a well-ventilated fume hood.
Protocol 1: Hydrogenation using Raney® Nickel
This protocol is adapted from general procedures for nitrile hydrogenation using Raney® Nickel.[1]
Materials:
-
Methyl 4-cyanobenzoate
-
Raney® Nickel (activated)
-
Methanol (anhydrous)
-
Ammonia (gas or solution in methanol)
-
Hydrogen gas (high purity)
-
Inert gas (Argon or Nitrogen)
-
Filtration aid (e.g., Celite®)
Equipment:
-
High-pressure autoclave (e.g., Parr hydrogenator) equipped with a stirrer, gas inlet, pressure gauge, and temperature control
-
Glassware for reaction setup and workup
-
Filtration apparatus
Procedure:
-
Catalyst Preparation: Under an inert atmosphere, carefully wash the required amount of activated Raney® Nickel with anhydrous methanol to remove any residual water.
-
Reaction Setup: In a glass liner for the autoclave, dissolve methyl 4-cyanobenzoate in anhydrous methanol. Add the washed Raney® Nickel catalyst to the solution. The typical catalyst loading is 5-10% by weight relative to the substrate.
-
Ammonia Addition: Saturate the methanolic solution with ammonia gas or add a solution of ammonia in methanol. The presence of ammonia is crucial to inhibit the formation of secondary amine byproducts.[1]
-
Hydrogenation: Place the glass liner into the autoclave. Seal the reactor and purge it several times with an inert gas, followed by purging with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 10 bar).
-
Reaction: Heat the reactor to the desired temperature (e.g., 125 °C) and stir the reaction mixture vigorously. Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete within 2-4 hours.
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas. Purge the reactor with an inert gas.
-
Catalyst Removal: Under an inert atmosphere, carefully filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: Raney® Nickel is pyrophoric and must be kept wet with solvent at all times. Do not allow the catalyst to dry in the air.
-
Product Isolation: Wash the filter cake with methanol. Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude methyl 4-(aminomethyl)benzoate.
-
Purification: The crude product can be further purified by techniques such as distillation under reduced pressure or crystallization of its hydrochloride salt.
Protocol 2: Hydrogenation using Palladium on Carbon (Pd/C)
This protocol is based on general procedures for hydrogenation using Pd/C.[3][4]
Materials:
-
Methyl 4-cyanobenzoate
-
10% Palladium on Carbon (Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (high purity, often supplied via a balloon for atmospheric pressure reactions)
-
Inert gas (Argon or Nitrogen)
-
Filtration aid (e.g., Celite®)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Hydrogen balloon setup
-
Filtration apparatus
Procedure:
-
Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add methyl 4-cyanobenzoate and the solvent (e.g., methanol).
-
Catalyst Addition: Carefully add 10% Pd/C to the solution. The catalyst loading is typically 1-5 mol%.
-
Hydrogenation: The flask is sealed with a septum and purged with an inert gas. A balloon filled with hydrogen is then attached to the flask via a needle. The reaction mixture is stirred vigorously at room temperature or with gentle heating. For higher pressures, a high-pressure autoclave should be used.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, the reaction mixture is purged with an inert gas.
-
Catalyst Removal: The mixture is filtered through a pad of Celite® to remove the Pd/C catalyst.
-
Product Isolation: The filter cake is washed with the solvent. The combined filtrate is concentrated under reduced pressure to yield the crude product.
-
Purification: The product can be purified by standard methods such as column chromatography or crystallization.
Logical Workflow for Catalyst Selection and Reaction Optimization
Caption: A logical workflow for selecting and optimizing a catalyst for the hydrogenation of methyl 4-cyanobenzoate.
Potential Side Reactions and Byproducts
The primary challenge in the hydrogenation of nitriles is controlling selectivity to the desired primary amine. Several side reactions can occur, leading to the formation of byproducts.
-
Secondary Amine Formation: The initially formed primary amine can react with the intermediate imine to form a secondary amine after further reduction. The addition of ammonia can effectively suppress this side reaction.[1]
-
Tertiary Amine Formation: Further reaction of the secondary amine can lead to the formation of a tertiary amine.
-
Hydrodecyanation: Cleavage of the C-CN bond can lead to the formation of methyl benzoate.
-
Hydrogenolysis of the Ester Group: Under harsh conditions, the methyl ester group can be reduced to a hydroxymethyl group, although this is less common with nitrile hydrogenation catalysts.
Understanding these potential side reactions is crucial for developing a robust and selective hydrogenation process. Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for identifying and quantifying these byproducts.
Conclusion
The catalytic hydrogenation of methyl 4-cyanobenzoate is a versatile and efficient method for the synthesis of methyl 4-(aminomethyl)benzoate. The choice of catalyst and reaction conditions significantly impacts the yield and selectivity of the desired product. Raney® Nickel and supported nickel catalysts, often in the presence of ammonia, have demonstrated excellent performance in providing high yields of the primary amine. Palladium-based catalysts also offer a viable alternative. Careful optimization of the reaction parameters and an understanding of potential side reactions are critical for the successful implementation of this important transformation in a research and development setting.
References
- 1. US7214829B2 - Method for the production of primary amines by hydrogenating nitriles - Google Patents [patents.google.com]
- 2. Stable and reusable Ni-based nanoparticles for general and selective hydrogenation of nitriles to amines - Chemical Science (RSC Publishing) DOI:10.1039/D2SC02961H [pubs.rsc.org]
- 3. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 4. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 4-(cyanomethyl)benzoate
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Methyl 4-(cyanomethyl)benzoate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly focusing on the nucleophilic substitution reaction between Methyl 4-(bromomethyl)benzoate and a cyanide salt.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor quality of starting materials | Verify the purity of Methyl 4-(bromomethyl)benzoate and the cyanide source (e.g., NaCN, KCN) by appropriate analytical methods (NMR, GC-MS, etc.). | Using pure starting materials will prevent side reactions and ensure the desired reaction proceeds. |
| Inactive cyanide salt | Cyanide salts can be hygroscopic. Ensure the salt is dry and has been stored properly. Consider using freshly opened or dried reagent. | An active, dry cyanide salt is crucial for effective nucleophilic attack. |
| Inadequate solvent conditions | The solvent must be able to dissolve the reactants to a reasonable extent. Aprotic polar solvents like DMF or DMSO are commonly used. Ensure the solvent is anhydrous, as water can lead to hydrolysis of the starting material and product. | An appropriate anhydrous solvent facilitates the reaction between the ionic cyanide and the organic halide. |
| Insufficient reaction temperature | The reaction may require heating to proceed at a reasonable rate. Monitor the reaction temperature to ensure it is maintained at the desired level (e.g., 40-80°C, depending on the specific protocol).[1][2] | Optimal temperature will increase the reaction rate without promoting significant decomposition or side reactions. |
| Poor phase transfer (for biphasic systems) | If using a phase-transfer catalyst (PTC) in a biphasic system, ensure the PTC is effective and used in the correct amount. Vigorous stirring is necessary to maximize the interfacial area. | An efficient PTC will shuttle the cyanide anion from the aqueous/solid phase to the organic phase where the reaction occurs. |
| Inhibition by halide ions | In some systems, the bromide or iodide leaving groups can compete with cyanide in the organic phase, inhibiting the reaction.[3] | While difficult to avoid, understanding this effect can inform solvent and catalyst choices. In some cases, using an alkyl chloride instead of a bromide might be beneficial, though chlorides are less reactive.[3] |
Issue 2: Formation of Impurities
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Hydrolysis of the ester group | Avoid harsh acidic or basic conditions during workup. Water in the reaction mixture can also lead to hydrolysis, especially at elevated temperatures. Ensure all reagents and solvents are anhydrous. | Minimizing contact with water and strong acids/bases will preserve the methyl ester functionality. |
| Formation of isocyanide byproduct | The cyanide ion is an ambident nucleophile and can attack via the nitrogen atom to form an isocyanide. This is generally a minor pathway in SN2 reactions with alkyl halides but can be influenced by the cation and solvent. | While difficult to completely eliminate, purification by column chromatography should separate the desired nitrile from the isocyanide isomer. |
| Dimerization or polymerization | If the reaction is run at too high a concentration or temperature, side reactions involving the benzylic starting material may occur. | Adhering to recommended concentration and temperature ranges will favor the desired bimolecular substitution. |
| Reaction with the nitrile product | In some cases, the cyanide nucleophile can react further with the product nitrile.[4] | Using a stoichiometric amount or a slight excess of the cyanide salt, rather than a large excess, can minimize this side reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most frequently cited method is the nucleophilic substitution (SN2) reaction of Methyl 4-(bromomethyl)benzoate with an alkali metal cyanide, such as sodium cyanide (NaCN) or potassium cyanide (KCN), in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[5] This reaction is generally effective and proceeds under relatively mild conditions.
Q2: My reaction is sluggish. How can I increase the reaction rate?
A2: To increase the reaction rate, you can try the following:
-
Increase the temperature: Gently heating the reaction mixture (e.g., to 40-60°C) can significantly speed up the reaction. Monitor for impurity formation at higher temperatures.
-
Use a phase-transfer catalyst (PTC): If your system is biphasic or if the cyanide salt has low solubility, a PTC like a quaternary ammonium salt (e.g., tetrabutylammonium bromide) can improve the reaction rate by transporting the cyanide ion into the organic phase.[6]
-
Ensure efficient stirring: In heterogeneous mixtures, vigorous stirring is essential to maximize the contact between reactants.
Q3: What are the major safety concerns when working with cyanide salts?
A3: Cyanide salts like NaCN and KCN are highly toxic.[3] Extreme caution must be exercised.
-
Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.
-
Acid Incompatibility: NEVER mix cyanide salts with acid. This will generate highly toxic hydrogen cyanide (HCN) gas. The workup procedure must be carefully designed to avoid acidification of any cyanide-containing waste.
-
Waste Disposal: All cyanide-containing waste must be quenched and disposed of according to your institution's hazardous waste protocols. Typically, this involves treatment with an oxidizing agent like bleach (sodium hypochlorite) or hydrogen peroxide under basic conditions.
Q4: How can I effectively purify the final product?
A4: After the reaction, a common workup involves quenching the reaction with water and extracting the product into an organic solvent like ethyl acetate.[2] The organic layer is then washed with water and brine to remove the solvent (e.g., DMF) and residual inorganic salts. The final purification is typically achieved by flash column chromatography on silica gel, using a solvent system such as hexanes/ethyl acetate.[2]
Q5: My starting material, Methyl 4-(bromomethyl)benzoate, is unstable. How should I handle it?
A5: Methyl 4-(bromomethyl)benzoate is a lachrymator and can be sensitive to moisture. It should be handled in a fume hood. For best results, use it as fresh as possible or purify it before use if it has been stored for a long time. Store it in a cool, dry place under an inert atmosphere if possible.
Experimental Protocols
Protocol 1: Cyanation of Methyl 4-(bromomethyl)benzoate using KCN in DMF
This protocol is based on a general procedure for nucleophilic substitution on a benzylic bromide.[2]
Materials:
-
Methyl 4-(bromomethyl)benzoate
-
Potassium cyanide (KCN)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Water (deionized)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO4), anhydrous
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve Methyl 4-(bromomethyl)benzoate (1.0 eq) in anhydrous DMF.
-
Add potassium cyanide (1.2 eq) to the solution. Caution: Handle KCN with extreme care in a fume hood.
-
Heat the reaction mixture to 40-45°C and stir for 45 minutes.
-
Continue stirring the reaction at room temperature and monitor its progress by TLC or GC-MS. The reaction may take several hours (e.g., 18-24 hours).
-
If the reaction is incomplete after 24 hours, an additional portion of potassium cyanide (e.g., 0.5-1.0 eq) can be added, and the mixture can be heated again.[2]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with ethyl acetate (3x volumes).
-
Combine the organic layers and wash with water, followed by brine, to remove DMF.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield pure this compound.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield issues.
References
- 1. Methyl 4-cyanobenzoate synthesis - chemicalbook [chemicalbook.com]
- 2. Synthesis routes of Methyl 3-(cyanomethyl)benzoate [benchchem.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Cyanation - Wikipedia [en.wikipedia.org]
- 6. CN105130846A - Methyl 3-(cyanomethyl)benzoate synthetic method - Google Patents [patents.google.com]
Technical Support Center: Synthesis of Methyl 4-(cyanomethyl)benzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 4-(cyanomethyl)benzoate. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A widely used and efficient two-step synthesis involves:
-
Radical Bromination: The synthesis typically starts with the radical bromination of methyl p-toluate using a brominating agent like N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide or AIBN. This step yields the intermediate, methyl 4-(bromomethyl)benzoate.
-
Cyanation: The subsequent step is a nucleophilic substitution reaction where methyl 4-(bromomethyl)benzoate is treated with a cyanide salt, most commonly sodium cyanide (NaCN) or potassium cyanide (KCN), in a suitable polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to produce this compound.
Q2: What are the most common byproducts I should expect in this synthesis?
A2: Several byproducts can form during the two main steps of the synthesis. These are detailed in the table below. The most prevalent are typically unreacted starting materials, over-brominated impurities, the hydrolyzed carboxylic acid, and a dimeric species.
Troubleshooting Guide
Problem 1: Low yield in the bromination of methyl p-toluate.
-
Possible Cause A: Incomplete reaction.
-
Solution: Ensure the reaction goes to completion by monitoring it using TLC or GC. If the reaction has stalled, consider adding a fresh portion of the radical initiator. Also, verify the quality of the NBS, as it can degrade over time.
-
-
Possible Cause B: Insufficient initiation.
-
Solution: The radical initiator (AIBN or benzoyl peroxide) is crucial. Ensure it is not expired and has been stored correctly. The reaction mixture should be adequately heated to the decomposition temperature of the initiator to ensure a steady supply of radicals.
-
Problem 2: Presence of multiple spots on TLC after the bromination step.
-
Possible Cause A: Over-bromination.
-
Solution: The formation of methyl 4-(dibromomethyl)benzoate is a common side reaction. Use a stoichiometric amount of NBS (1.0-1.1 equivalents). Adding the NBS portion-wise can also help to control the reaction and minimize over-bromination.
-
-
Possible Cause B: Unreacted starting material.
-
Solution: This indicates an incomplete reaction. See solutions for "Low yield in the bromination." Careful purification by column chromatography is necessary to separate the product from the starting material.
-
Problem 3: Low yield in the cyanation of methyl 4-(bromomethyl)benzoate.
-
Possible Cause A: Hydrolysis of the starting material or product.
-
Solution: The presence of water can lead to the hydrolysis of the ester to a carboxylic acid or the formation of 4-(hydroxymethyl)benzoic acid derivatives. Use anhydrous solvents and ensure all glassware is thoroughly dried.
-
-
Possible Cause B: Dimerization of the starting material.
-
Solution: The formation of 1,2-bis(4-(methoxycarbonyl)phenyl)ethane can occur, especially if the cyanide concentration is low or the reaction temperature is too high. Ensure the cyanide salt is fully dissolved and maintain the recommended reaction temperature.
-
Problem 4: Product is difficult to purify and contains persistent impurities.
-
Possible Cause A: Co-elution of byproducts during chromatography.
-
Solution: Optimize the solvent system for column chromatography. A gradient elution may be necessary to achieve good separation. Recrystallization of the final product can also be an effective purification method.
-
-
Possible Cause B: Presence of the isonitrile byproduct.
-
Solution: While typically a minor byproduct, methyl 4-(isocyanomethyl)benzoate can sometimes form. Its polarity is similar to the desired product, making separation difficult. Careful analysis of NMR and IR spectra can help identify its presence. Some isonitriles can be hydrolyzed to the corresponding amine under acidic conditions, which may offer a route for removal.
-
Data Presentation: Common Byproducts
| Byproduct Name | Chemical Structure | Molecular Weight ( g/mol ) | Common Analytical Observations |
| Methyl p-toluate (Unreacted) | C9H10O2 | 150.17 | Distinct signals in 1H NMR (singlet for methyl group around 2.4 ppm). Peak in GC-MS with m/z of 150. |
| Methyl 4-(dibromomethyl)benzoate | C9H8Br2O2 | 307.97 | Characteristic isotopic pattern for two bromine atoms in MS. A distinct singlet in 1H NMR for the -CHBr2 proton. |
| 4-(Cyanomethyl)benzoic acid | C9H7NO2 | 161.16 | Broad OH peak in IR spectrum. Disappearance of the methyl ester singlet and appearance of a carboxylic acid proton in 1H NMR. Can be detected by LC-MS. |
| 1,2-bis(4-(methoxycarbonyl)phenyl)ethane | C18H18O4 | 300.34 | Higher molecular weight peak in MS. Symmetrical structure leads to a simplified 1H NMR spectrum (a singlet for the benzylic protons). |
| Methyl 4-(isocyanomethyl)benzoate | C10H9NO2 | 175.18 | Characteristic strong absorption in the IR spectrum around 2150 cm-1 for the isonitrile group. |
Experimental Protocols
1. Synthesis of Methyl 4-(bromomethyl)benzoate
-
Materials: Methyl p-toluate, N-Bromosuccinimide (NBS), Benzoyl peroxide (or AIBN), Carbon tetrachloride (or another suitable solvent).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl p-toluate (1 equivalent) in carbon tetrachloride.
-
Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide (or AIBN).
-
Heat the mixture to reflux and irradiate with a light source (e.g., a 250W lamp) to initiate the radical reaction.
-
Monitor the reaction progress by TLC or GC. The reaction is typically complete within a few hours.
-
After completion, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.
-
Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
-
2. Synthesis of this compound
-
Materials: Methyl 4-(bromomethyl)benzoate, Sodium cyanide (NaCN), Dimethylformamide (DMF, anhydrous).
-
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl 4-(bromomethyl)benzoate (1 equivalent) in anhydrous DMF.
-
Add sodium cyanide (1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.
-
Once the reaction is complete, pour the mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield this compound.
-
Visualization of Synthetic Pathway and Byproduct Formation
Technical Support Center: Purification of Methyl 4-(cyanomethyl)benzoate by Column Chromatography
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted guidance on the purification of methyl 4-(cyanomethyl)benzoate using column chromatography. Below, you will find a comprehensive set of troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.
Troubleshooting Guide
Encountering issues during column chromatography is a common aspect of chemical purification. This guide is structured to help you identify and resolve specific problems that may arise during the purification of this compound.
Problem 1: Poor Separation of Product from Impurities
-
Symptom: Eluted fractions contain a mixture of the desired product and impurities, as seen by Thin Layer Chromatography (TLC) analysis. The spots on the TLC plate are too close together or overlapping.
-
Potential Causes & Solutions:
-
Inappropriate Solvent System: The polarity of the mobile phase may not be optimal for separating the target compound from impurities.
-
Solution: Conduct a thorough TLC analysis with various solvent systems. A common starting point for compounds like this compound is a mixture of hexane and ethyl acetate.[1] Vary the ratio of these solvents to achieve a target Rf value of approximately 0.2-0.4 for the product, with clear separation from impurity spots. If separation is still poor, consider alternative solvent systems such as dichloromethane/methanol.[1]
-
-
Column Overloading: Loading too much crude sample onto the column can lead to broad, overlapping bands.
-
Solution: Reduce the amount of crude material loaded. A general guideline is to use a weight ratio of silica gel to crude material of at least 30:1 to 50:1.
-
-
Improper Column Packing: The presence of cracks, channels, or air bubbles in the silica gel bed can cause uneven solvent flow, leading to poor separation.
-
Solution: Ensure the column is packed uniformly. A "slurry packing" method, where the silica gel is mixed with the initial mobile phase before being added to the column, is often effective in preventing these issues. Never let the top of the silica gel run dry.[2]
-
-
Problem 2: Product Elutes Too Quickly or Not at All
-
Symptom: The product is found in the very first fractions (high Rf), co-eluting with non-polar impurities, or it remains at the top of the column and does not move (low or zero Rf).
-
Potential Causes & Solutions:
-
Mobile Phase Polarity is Too High: If the product elutes too quickly, the solvent system is too polar.
-
Solution: Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., increase the percentage of hexane in a hexane/ethyl acetate mixture).[3]
-
-
Mobile Phase Polarity is Too Low: If the product does not move down the column, the solvent system is not polar enough.
-
Solution: Gradually increase the polarity of the mobile phase. This can be done by increasing the percentage of the polar solvent (e.g., ethyl acetate). A gradient elution, where the polarity of the solvent is increased over time, can be very effective.[4]
-
-
Problem 3: Tailing or Streaking of the Product Band
-
Symptom: The spot corresponding to the product on the TLC plate or the band on the column appears elongated or "streaky."
-
Potential Causes & Solutions:
-
Sample Overloading: As with poor separation, loading too much sample can cause tailing.
-
Solution: Reduce the amount of sample loaded onto the column.
-
-
Compound Interaction with Silica Gel: The slightly acidic nature of silica gel can sometimes lead to interactions with certain compounds, causing tailing. While this compound is not strongly basic, highly polar impurities could interact with the silica.
-
Solution: If tailing is significant, consider using a deactivated or neutral silica gel. Alternatively, adding a very small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase can improve peak shape.[5]
-
-
Incomplete Sample Dissolution: If the sample is not fully dissolved when loaded, it can lead to streaking.
-
Solution: Ensure the crude sample is completely dissolved in a minimal amount of the loading solvent before applying it to the column. If solubility is an issue, a "dry loading" technique can be used.[6]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for purifying this compound?
A1: The standard and most recommended stationary phase for the purification of moderately polar organic compounds like this compound is silica gel (typically 230-400 mesh for flash chromatography).[2][7]
Q2: What is a good starting mobile phase for the column chromatography of this compound?
A2: A good starting point for developing a separation method is a mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent like ethyl acetate.[1] Begin with a low polarity mixture, for example, 9:1 or 4:1 hexane:ethyl acetate, and gradually increase the proportion of ethyl acetate based on TLC analysis.[8] The goal is to find a solvent system where the desired product has an Rf value between 0.2 and 0.4.[4]
Q3: How can I identify potential impurities in my crude this compound sample?
A3: Potential impurities will depend on the synthetic route used. Common impurities could include:
-
Unreacted Starting Materials: For example, if synthesized from methyl 4-(bromomethyl)benzoate and a cyanide source, residual methyl 4-(bromomethyl)benzoate could be present.[8]
-
Side Products: In syntheses starting from toluic acid derivatives, chlorinated or di-substituted byproducts might be formed.[9]
-
Hydrolysis Products: Small amounts of 4-(cyanomethyl)benzoic acid could be present if the methyl ester is hydrolyzed during the reaction or workup.
Q4: What is "dry loading" and when should I use it?
A4: Dry loading is a technique where the crude sample is pre-adsorbed onto a small amount of silica gel before being loaded onto the column.[6] This is particularly useful when the sample has poor solubility in the initial, non-polar mobile phase. To do this, dissolve your crude product in a suitable volatile solvent (like dichloromethane), add a small amount of silica gel, and then remove the solvent by rotary evaporation to obtain a free-flowing powder. This powder is then carefully added to the top of the packed column.[4]
Q5: How do I monitor the progress of the column chromatography?
A5: The separation is monitored by collecting small fractions of the eluent and analyzing them by Thin Layer Chromatography (TLC).[10] Spot each fraction on a TLC plate, along with a spot of the original crude mixture and, if available, a pure standard of the product. This allows you to identify which fractions contain the pure product. These pure fractions are then combined and the solvent is removed to yield the purified compound.
Data Presentation
| Parameter | Recommended Value/Range | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for flash column chromatography of this compound type.[2] |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate Gradient | Start with a low polarity (e.g., 10% Ethyl Acetate) and gradually increase.[8] |
| Target Rf Value (TLC) | 0.2 - 0.4 | This range typically provides the best separation on a column.[4] |
| Sample Load | 1:30 to 1:50 (Crude:Silica) | Lower ratios (more silica) are used for more difficult separations. |
| Loading Technique | Wet or Dry Loading | Dry loading is preferred for samples with low solubility in the eluent.[6] |
Experimental Protocols
Detailed Methodology for Flash Column Chromatography Purification
-
TLC Analysis:
-
Dissolve a small amount of the crude this compound in a solvent like dichloromethane or ethyl acetate.
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate in a sealed chamber with a pre-determined solvent system (e.g., 4:1 hexane:ethyl acetate).
-
Visualize the spots under a UV lamp (254 nm).
-
Adjust the solvent system to achieve an Rf value of ~0.3 for the product spot and good separation from other spots.
-
-
Column Packing:
-
Select a glass column of appropriate size for the amount of silica gel to be used.
-
Prepare a slurry of silica gel in the initial, least polar eluent determined from your TLC analysis.
-
Pour the slurry into the column and allow the silica to settle into a uniform bed, ensuring no air bubbles are trapped. A thin layer of sand can be added to the bottom and top of the silica bed to prevent disturbance.[11]
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial eluent. Carefully pipette this solution onto the top of the silica bed without disturbing the surface.[6]
-
Dry Loading: Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a dry powder. Carefully add this powder to the top of the column.[6]
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle air pressure to the top of the column to force the solvent through the silica at a steady rate (flash chromatography).
-
Begin collecting fractions in test tubes or other suitable containers.
-
If using a gradient elution, gradually increase the polarity of the mobile phase as the separation progresses.
-
-
Monitoring and Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Mandatory Visualization
Caption: Workflow for column chromatography purification and troubleshooting.
References
- 1. Chromatography [chem.rochester.edu]
- 2. benchchem.com [benchchem.com]
- 3. community.wvu.edu [community.wvu.edu]
- 4. orgsyn.org [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 7. academicjournals.org [academicjournals.org]
- 8. Synthesis routes of Methyl 3-(cyanomethyl)benzoate [benchchem.com]
- 9. CN105130846A - Methyl 3-(cyanomethyl)benzoate synthetic method - Google Patents [patents.google.com]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. youtube.com [youtube.com]
Technical Support Center: Recrystallization of Methyl 4-(cyanomethyl)benzoate
This technical support guide provides troubleshooting advice and frequently asked questions for the recrystallization of Methyl 4-(cyanomethyl)benzoate, catering to researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent system for the recrystallization of this compound?
A1: A solvent mixture of hexane and ethyl acetate is a documented system for the recrystallization of this compound[1]. Methanol is also a suitable solvent in which the compound is soluble[2].
Q2: What is the expected melting point of pure this compound?
A2: The reported melting point for this compound is between 55-58 °C[1][2][3]. A sharp melting point within this range is a good indicator of purity.
Q3: My compound is not dissolving in the hot solvent. What should I do?
A3: If your compound is not dissolving, it could be due to insufficient solvent or the presence of insoluble impurities. Gradually add more of the hot solvent until the solid dissolves. If a portion of the solid remains undissolved even with additional solvent, these are likely insoluble impurities that should be removed by hot filtration.[4][5]
Q4: No crystals are forming upon cooling. What are the possible reasons and solutions?
A4: The absence of crystal formation could be due to several factors:
-
Too much solvent was used: This is the most common reason for crystallization failure[6]. To address this, you can evaporate some of the solvent to concentrate the solution and then attempt to cool it again[6][7].
-
Supersaturation: The solution may be supersaturated, meaning it holds more dissolved solute than it normally would at that temperature. Induce crystallization by scratching the inside of the flask with a glass rod just below the liquid surface or by adding a small "seed" crystal of the pure compound.[4][6]
-
Slow crystallization kinetics: Some compounds require more time to crystallize. Allow the solution to stand undisturbed for a longer period, and if necessary, cool it further in an ice bath.[5]
Q5: My compound "oiled out" instead of forming crystals. How can I fix this?
A5: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the compound or if the solution is cooled too quickly.[5][6] To resolve this, reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[6][7] Using a mixed solvent system and ensuring a gradual temperature decrease can also prevent oiling out.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound.
Problem 1: Low or No Crystal Yield
| Possible Cause | Troubleshooting Step |
| Too much solvent was added during dissolution. | Evaporate the excess solvent and allow the solution to cool again.[6][7] |
| The solution was not cooled sufficiently. | Ensure the solution has reached room temperature slowly before placing it in an ice bath for further cooling.[5][8] |
| Premature crystallization occurred during hot filtration. | Use a pre-warmed funnel and receiving flask. If crystals still form, redissolve them by adding a minimal amount of hot solvent before proceeding.[5] |
| Significant product loss during washing. | Use a minimal amount of ice-cold recrystallization solvent to wash the crystals.[4] |
Problem 2: Impure Product (Incorrect Melting Point or Appearance)
| Possible Cause | Troubleshooting Step |
| Incomplete removal of soluble impurities. | Ensure slow and undisturbed cooling to allow for selective crystallization of the desired compound. Rapid cooling can trap impurities.[4] |
| The solution was cooled too rapidly. | Allow the solution to cool to room temperature on the benchtop before further cooling in an ice bath. |
| Insoluble impurities were not removed. | Perform a hot filtration step after dissolving the crude product in the hot solvent.[5] |
| Colored impurities are present. | Consider treating the hot solution with a small amount of activated charcoal before hot filtration. |
Experimental Protocols
Recrystallization of this compound using Hexane/Ethyl Acetate
This protocol is based on a documented procedure for the purification of this compound[1].
Materials:
-
Crude this compound
-
Ethyl acetate
-
Hexane
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to dissolve the solid completely.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Induce Crystallization: While the solution is still hot, slowly add hexane dropwise until the solution becomes slightly turbid (cloudy).
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold hexane to remove any remaining soluble impurities.
-
Drying: Allow the crystals to air dry on the filter paper or in a desiccator.
Quantitative Data Summary
| Parameter | Value/Range | Reference |
| Melting Point | 55-58 °C | [1][2][3] |
| Boiling Point | 110 °C at 0.2 mm Hg | [1][2][3] |
| Appearance | White to Gray to Brown powder/crystal | [2] |
| Solubility | Soluble in Methanol | [2] |
Visualizations
Troubleshooting Workflow for Crystallization
Caption: Decision-making workflow for common recrystallization problems.
Recrystallization Experimental Workflow
References
- 1. This compound | 76469-88-0 [chemicalbook.com]
- 2. This compound CAS#: 76469-88-0 [m.chemicalbook.com]
- 3. This compound 96 76469-88-0 [sigmaaldrich.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 8. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: Optimizing Temperature for Reactions of Methyl 4-(cyanomethyl)benzoate
Welcome to the Technical Support Center for Methyl 4-(cyanomethyl)benzoate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction temperatures, troubleshoot common experimental issues, and offer detailed protocols for the synthesis and subsequent reactions of this versatile intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the critical temperature parameters for the synthesis of this compound?
A1: The synthesis of this compound typically involves a multi-step process, with temperature control being crucial at each stage to ensure high yield and purity. For the synthesis starting from m-toluic acid (for the meta-isomer, which provides a useful reference), the key steps and their optimal temperature ranges are:
-
Acylation: 60-100°C
-
Chlorination: 110-170°C[1]
-
Esterification: 30-65°C[1]
-
Cyanation: Reflux at 35-90°C[1]
For the esterification of 4-cyanobenzoic acid, a reaction temperature of 80°C has been reported to give good yields.[2]
Q2: How does temperature affect the yield and purity during the synthesis?
A2: Temperature has a significant impact on both the reaction rate and the formation of byproducts. For instance, in the nitration of methyl benzoate, maintaining a temperature range of 5-15°C is essential. At 50°C, the yield drops, and at 70°C, it decreases even further, with a notable increase in oily byproducts.[3] Similarly, during the chlorination step in the synthesis of related benzoates, temperatures above 140°C can lead to the formation of undesired side-products.
Q3: What is the optimal temperature for the hydrolysis of the ester group in this compound?
A3: For the acidic hydrolysis of methyl benzoate, studies have shown that the percentage yield of the corresponding carboxylic acid is highest at a temperature of 80°C. It is crucial to carefully control the temperature to drive the reaction to completion while minimizing potential side reactions.
Q4: Are there any specific temperature considerations for the reduction of the nitrile group?
Troubleshooting Guides
Synthesis of this compound
| Problem | Possible Cause | Troubleshooting Steps |
| Low Yield | Incomplete reaction: The temperature may be too low, or the reaction time too short. | Gradually increase the reaction temperature in increments of 5-10°C and monitor the reaction progress by TLC or GC. Ensure the reaction is running for the recommended duration. For esterification, refluxing is often necessary.[4] |
| Side reactions: The temperature may be too high, leading to the formation of byproducts. | Lower the reaction temperature. For reactions like nitration, maintaining a low temperature (e.g., 5-15°C) is critical to prevent yield loss.[3] | |
| Impure Product | Formation of byproducts: Elevated temperatures can promote the formation of impurities. | Optimize the reaction temperature by running small-scale trials at different temperatures to find the optimal balance between reaction rate and purity. For chlorination, avoid exceeding 140°C. |
| Incomplete removal of starting materials: The reaction may not have gone to completion. | See "Low Yield" troubleshooting. Consider extending the reaction time at the optimal temperature. |
Hydrolysis of this compound
| Problem | Possible Cause | Troubleshooting Steps |
| Incomplete Hydrolysis | Insufficient temperature: The reaction may be too slow at the current temperature. | Increase the temperature to the optimal range. For acidic hydrolysis of methyl benzoate, 80°C has been found to be optimal. |
| Equilibrium limitation (for acidic hydrolysis): The reverse esterification reaction is competing. | Ensure the reaction is performed at a sufficiently high temperature to favor the hydrolysis product. | |
| Formation of Unidentified Byproducts | Degradation at high temperatures: The starting material or product may be degrading at the reflux temperature. | If degradation is suspected, try running the reaction at a slightly lower temperature for a longer period. Monitor the reaction closely for the appearance of new spots on TLC. |
Experimental Protocols
Synthesis of Methyl 4-cyanobenzoate (Illustrative Protocol)
This protocol describes the methylation of 4-cyanobenzoic acid.
Materials:
-
4-Cyanobenzoic acid
-
Monolith-SO3H (catalyst)
-
Toluene
-
Methanol (MeOH)
-
Diethyl ether (Et2O)
Procedure:
-
To a test tube, add the carboxylic acid (500 µmol), monolith-SO3H (100 wt%), and toluene (0.5 mL).
-
Add MeOH (30.3 µL, 750 µmol) and additional toluene (0.5 mL).
-
Stir the reaction mixture under an Argon atmosphere at 80°C for 24 hours.[2]
-
After the reaction is complete, pass the mixture through a cotton filter to remove the monolith-SO3H and wash with Et2O (15 mL).
-
Concentrate the filtrate in vacuo.
-
Purify the residue by silica gel flash column chromatography (n-hexane/Et2O) to obtain the methyl ester.[2]
Data Presentation
Effect of Temperature on the Yield of Methyl m-Nitrobenzoate
| Temperature (°C) | Yield of Solid Product (g) | Observations | Reference |
| 5-15 | 220-230 | Almost colorless product | [3] |
| 50 | 193 | Increased formation of oily byproducts | [3] |
| 70 | 130 | Significant increase in oily byproducts | [3] |
This table illustrates the critical importance of temperature control in a related reaction, the nitration of methyl benzoate. A similar sensitivity to temperature can be expected in various reactions involving this compound.
Mandatory Visualizations
Caption: A generalized experimental workflow for the synthesis of this compound.
Caption: A logical flowchart for troubleshooting low yield in reactions involving this compound.
References
Preventing side reactions during the cyanomethylation of benzoates
Welcome to the technical support center for the cyanomethylation of benzoates. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and prevent side reactions during this important synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: My cyanomethylation of methyl benzoate is resulting in a low yield of the desired product and a significant amount of benzoic acid. What is causing this?
A1: The formation of benzoic acid is a strong indicator of ester hydrolysis. The benzoate ester is susceptible to cleavage under either acidic or basic conditions, which may be present or generated during your reaction. Radical cyanomethylation reactions, for instance, can produce acidic byproducts.[1] Similarly, if your protocol involves a base, it may be promoting saponification.[2]
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Water is required for hydrolysis. Ensure all your reagents and solvents are thoroughly dried and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Choice of Base: If a base is necessary, opt for a non-nucleophilic, sterically hindered base. Bases like potassium carbonate (K₂CO₃) in the presence of a phase-transfer catalyst for SN2 reactions, or non-coordinating organic bases for radical reactions, may be preferable to hydroxides or alkoxides.
-
Buffer the Reaction: If acidic byproducts are suspected, the addition of a non-reactive acid scavenger might be beneficial.
-
Temperature Control: Higher temperatures can accelerate the rate of hydrolysis.[3] If possible, run the reaction at the lowest effective temperature.
Q2: I am observing the formation of succinonitrile (NCCH₂CH₂CN) as a major byproduct in my radical-based cyanomethylation. How can I prevent this?
A2: The formation of succinonitrile is due to the dimerization of two cyanomethyl radicals (•CH₂CN). This is a common side reaction in radical chemistry and competes directly with the desired addition of the cyanomethyl radical to your benzoate substrate.
Troubleshooting Steps:
-
Control Radical Concentration: The rate of dimerization is second order with respect to the radical concentration, while the desired reaction is first order. Therefore, maintaining a low, steady concentration of the cyanomethyl radical is key.
-
Slow Addition of Initiator: Add the radical initiator (e.g., TBPB, DTBP) slowly over the course of the reaction rather than all at once.
-
Lower Initiator Concentration: Experiment with reducing the molar equivalents of the initiator.
-
-
Optimize Temperature: The rate of decomposition of the radical initiator is temperature-dependent. A lower temperature will result in a slower rate of radical formation, thus keeping the standing concentration of radicals low.
-
Increase Substrate Concentration: A higher concentration of the benzoate substrate can increase the probability of the desired reaction occurring relative to dimerization.
Q3: My direct C-H cyanomethylation of a substituted methyl benzoate is producing a mixture of ortho, meta, and para isomers. How can I improve the regioselectivity?
A3: Achieving high regioselectivity in the direct C-H functionalization of an electron-deficient aromatic ring like a benzoate is challenging. The ester group is a meta-director for electrophilic aromatic substitution. However, for radical reactions, such as the Minisci reaction, the situation is more complex. The cyanomethyl radical is nucleophilic, and the reaction typically requires protonation of the aromatic substrate to make it more susceptible to radical attack.[4] This generally directs the incoming radical to positions ortho and para to the electron-withdrawing group.
Troubleshooting Steps:
-
Control Acidity: The degree of protonation of the benzoate can influence the position of attack. Varying the acid used (e.g., trifluoroacetic acid) and its concentration can impact the isomeric ratio.[5]
-
Catalyst Choice: In metal-catalyzed or photocatalytic systems, the ligand or the catalyst itself can play a crucial role in directing the regioselectivity through steric or electronic effects.[6] Experiment with different catalytic systems.
-
Steric Hindrance: The steric profile of your benzoate substrate will influence the site of attack. Bulky ortho substituents may favor para substitution.
Q4: The reaction is sluggish and a significant portion of my starting material remains unreacted, even after extended reaction times. What can I do to improve conversion?
A4: Benzoate esters are electron-deficient, making them less reactive towards nucleophilic radicals in direct C-H functionalization reactions.
Troubleshooting Steps:
-
Increase Temperature: While this can increase the risk of side reactions like hydrolysis, a moderate increase in temperature can significantly improve the reaction rate. A careful balance must be found.
-
More Efficient Radical Generation: Consider using a more efficient radical initiation system or switching to a photocatalytic method, which can often be more effective at generating radicals under milder conditions.[7]
-
Catalyst Screening: If using a catalyzed reaction, screen different catalysts (e.g., various copper or iron salts for radical reactions) as their activity can vary significantly.[8]
Data Presentation
The following table provides a conceptual overview of how reaction parameters can be adjusted to minimize common side reactions and improve the yield of the desired cyanomethylated benzoate. The data is illustrative and based on general principles of organic chemistry.
| Parameter | Condition A (High Side Reactions) | Yield (Product:Byproduct) | Condition B (Optimized) | Yield (Product:Byproduct) | Primary Side Reaction Targeted |
| Base | 2.0 eq. NaOH | 15% (1:5 Product:Benzoic Acid) | 1.5 eq. K₂CO₃ (anhydrous) | 75% (15:1 Product:Benzoic Acid) | Ester Hydrolysis |
| Initiator Addition | 3.0 eq. TBPB (all at once) | 30% (1:2 Product:Dimer) | 3.0 eq. TBPB (syringe pump over 4h) | 65% (10:1 Product:Dimer) | Radical Dimerization |
| Acid (Minisci-type) | No Acid | <5% Conversion | 2.0 eq. TFA | 50% (meta-selective) | Low Reactivity / Regioselectivity |
| Solvent | Acetonitrile/H₂O (9:1) | 25% (High Hydrolysis) | Anhydrous Acetonitrile | 70% | Ester Hydrolysis |
Experimental Protocols
Protocol: Radical C-H Cyanomethylation of Methyl Benzoate (Illustrative)
This protocol is a generalized procedure for the direct C-H cyanomethylation of methyl benzoate using a peroxide initiator. Caution: This reaction should be performed in a well-ventilated fume hood by trained personnel. Peroxides can be explosive.
Materials:
-
Methyl Benzoate
-
Acetonitrile (anhydrous)
-
Di-tert-butyl peroxide (DTBP) or tert-Butyl peroxybenzoate (TBPB)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a septum, add methyl benzoate (1.0 eq.).
-
Add anhydrous acetonitrile. This serves as both the cyanomethyl source and the solvent. The concentration of methyl benzoate should typically be in the range of 0.1-0.5 M.
-
Purge the flask with an inert gas (Nitrogen or Argon) for 15-20 minutes to remove oxygen.
-
Heat the reaction mixture to the desired temperature (typically 120-140 °C) under the inert atmosphere.
-
In a separate syringe, prepare a solution of the radical initiator (e.g., TBPB, 2.0-3.0 eq.) in a small amount of anhydrous acetonitrile.
-
Using a syringe pump, add the initiator solution to the heated reaction mixture over a period of 4-6 hours. Slow addition is critical to minimize radical dimerization.
-
After the addition is complete, allow the reaction to stir at the same temperature for an additional 12-18 hours, or until TLC/GC-MS analysis indicates consumption of the starting material.
-
Cool the reaction mixture to room temperature.
-
Carefully quench any remaining peroxide by adding a saturated aqueous solution of sodium sulfite.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired cyanomethylated benzoate isomers.
Visualizations
Caption: Key reaction pathways in the radical cyanomethylation of benzoates.
Caption: Troubleshooting flowchart for common cyanomethylation issues.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 3. Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. scispace.com [scispace.com]
- 5. Molecular Oxygen-Mediated Minisci-Type Radical Alkylation of Heteroarenes with Boronic Acids [organic-chemistry.org]
- 6. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 7. soc.chim.it [soc.chim.it]
- 8. Cu-catalyzed cyanomethylation of imines and α,β-alkenes with acetonitrile and its derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10693C [pubs.rsc.org]
Stability of Methyl 4-(cyanomethyl)benzoate under acidic/basic conditions
This guide provides technical information, troubleshooting advice, and standardized protocols for researchers and drug development professionals working with Methyl 4-(cyanomethyl)benzoate. It focuses on the compound's stability under various acidic and basic conditions to help anticipate potential degradation and guide experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the reactive functional groups in this compound?
A1: this compound possesses two primary functional groups that are susceptible to hydrolysis: a methyl ester and a nitrile (on the cyanomethyl group). The stability of the entire molecule is dictated by the relative reactivity of these two groups under specific experimental conditions.
Q2: How stable is the methyl ester group under acidic conditions?
A2: Under acidic conditions, the methyl ester group can undergo hydrolysis to yield 4-(cyanomethyl)benzoic acid and methanol. This reaction is a reversible nucleophilic acyl substitution catalyzed by strong acids like HCl or H₂SO₄.[1][2] To drive the reaction to completion, an excess of water is typically required.
Q3: What is the expected reaction of the methyl ester group under basic conditions?
A3: In the presence of a strong base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), the methyl ester undergoes an irreversible hydrolysis reaction known as saponification.[3][4] This reaction produces the corresponding carboxylate salt (e.g., sodium 4-(cyanomethyl)benzoate) and methanol.[5][6] To isolate the free carboxylic acid, a subsequent acidification step is necessary.[5][7]
Q4: How stable is the nitrile (cyanomethyl) group to hydrolysis?
A4: The nitrile group is generally more resistant to hydrolysis than the ester group. However, it can be hydrolyzed under both acidic and basic conditions, typically requiring more vigorous conditions such as elevated temperatures and prolonged reaction times.[8][9] The hydrolysis proceeds through an amide intermediate (4-(2-amino-2-oxoethyl)benzoic acid methyl ester) before forming the corresponding carboxylic acid.[5][10]
Q5: Under typical hydrolytic conditions, which functional group will react first?
A5: The methyl ester is significantly more labile than the nitrile group. Therefore, under mild acidic or basic conditions at moderate temperatures, selective hydrolysis of the ester is the expected primary reaction, leaving the cyanomethyl group intact. Hydrolysis of the nitrile group typically requires harsher conditions.
Q6: What are the potential degradation products of this compound?
A6: The degradation products depend on the severity of the conditions (pH, temperature, time). The primary and subsequent degradation products are summarized in the table below.
| Condition | Primary Degradation Product | Secondary Degradation Product (under harsher conditions) |
| Mild Acidic Hydrolysis | 4-(cyanomethyl)benzoic acid | 4-(carboxymethyl)benzoic acid |
| Harsh Acidic Hydrolysis | 4-(carboxymethyl)benzoic acid and Ammonium Chloride (NH₄Cl) | Not applicable |
| Mild Basic Hydrolysis | Sodium 4-(cyanomethyl)benzoate | Sodium 4-(carboxymethyl)benzoate |
| Harsh Basic Hydrolysis | Sodium 4-(carboxymethyl)benzoate and Ammonia (NH₃) | Not applicable |
Troubleshooting Guide
| Issue Encountered | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Ester Hydrolysis (Starting material remains after reaction) | • Reaction time is too short.• Temperature is too low.• Insufficient equivalents of acid catalyst or base. | • Increase the reaction time and monitor by TLC or HPLC.• Increase the temperature, potentially to reflux.[5]• Ensure at least a stoichiometric amount of base (for saponification) or a sufficient catalytic amount of acid is used. |
| Unexpected Side Products Detected | • Conditions are too harsh, causing hydrolysis of the nitrile group.• Over-stressing the molecule may lead to secondary degradation products.[11] | • Use milder conditions (e.g., lower temperature, shorter duration, lower reagent concentration) to achieve selective ester hydrolysis.• Perform a forced degradation study to identify and characterize degradation products, helping to establish the degradation pathway.[12] |
| Low Yield of Carboxylic Acid After Basic Hydrolysis and Acidic Workup | • Incomplete acidification during workup; the product remains in the aqueous layer as the more soluble carboxylate salt.• The final carboxylic acid product has some solubility in the aqueous phase. | • Adjust the pH of the aqueous layer to 1-2 with a strong acid to ensure complete protonation of the carboxylate.• Cool the mixture in an ice bath to minimize the product's solubility before filtration.• Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate) to recover all of the product. |
| Difficulty Isolating the Amide Intermediate | • The amide is readily hydrolyzed to the carboxylic acid under the reaction conditions.[10] | • For basic hydrolysis, use milder conditions (lower temperature, shorter time) which may favor the formation and isolation of the amide.[8]• For acidic hydrolysis, isolating the amide is very difficult as the reaction is strongly driven towards the carboxylic acid.[8] |
Visual Guides
Degradation Pathways
The following diagram illustrates the potential degradation pathways of this compound under hydrolytic stress.
Caption: Potential degradation pathways for this compound.
Experimental Workflow
This diagram outlines the general workflow for conducting a forced degradation study to assess chemical stability.
Caption: General workflow for a forced degradation stability study.
Experimental Protocols
The following are generalized protocols for assessing the stability of this compound. Researchers should adapt these methods based on the specific solubility of the compound and the analytical techniques available.
Protocol 1: Acidic Hydrolysis Forced Degradation Study
Objective: To evaluate the degradation rate and profile of this compound under acidic conditions.
Materials:
-
This compound
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
0.1 M and 1.0 M Hydrochloric Acid (HCl)
-
0.1 M and 1.0 M Sodium Hydroxide (NaOH) for neutralization
-
Volumetric flasks, pipettes, and autosampler vials
-
Heating block or water bath capable of maintaining 60°C ± 2°C
-
Validated stability-indicating HPLC method
Procedure:
-
Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of this compound in methanol or acetonitrile.
-
Reaction Setup: In a clean vial, mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.[13] Prepare a control sample by mixing 1 mL of stock solution with 1 mL of water.
-
Incubation: Place the vials in a heating block set to 60°C.
-
Time-Point Sampling: At specified intervals (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot (e.g., 100 µL) from the reaction vial.
-
Quenching: Immediately neutralize the aliquot by adding an equivalent amount of 0.1 M NaOH (e.g., 100 µL).
-
Dilution and Analysis: Dilute the neutralized sample with the HPLC mobile phase to a final concentration of approximately 100 µg/mL and analyze immediately by HPLC.
-
Evaluation: If no significant degradation (<5%) is observed after 24 hours, repeat the experiment using 1.0 M HCl.[13]
Protocol 2: Basic Hydrolysis Forced Degradation Study
Objective: To evaluate the degradation rate and profile of this compound under basic conditions.
Materials:
-
Same as Protocol 1, but using 0.1 M and 1.0 M NaOH for hydrolysis and 0.1 M and 1.0 M HCl for neutralization.
Procedure:
-
Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution as described in Protocol 1.
-
Reaction Setup: In a clean vial, mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.[13] Prepare a control sample with water.
-
Incubation: Place the vials in a heating block at 60°C.
-
Time-Point Sampling: At specified intervals (e.g., 0, 1, 2, 4, and 8 hours), withdraw an aliquot (e.g., 100 µL). Saponification is often faster than acid hydrolysis, so shorter time points may be necessary.
-
Quenching: Immediately neutralize the aliquot by adding an equivalent amount of 0.1 M HCl (e.g., 100 µL).
-
Dilution and Analysis: Dilute the neutralized sample with the HPLC mobile phase to a final concentration of approximately 100 µg/mL and analyze by HPLC.
-
Evaluation: If no significant degradation is observed, consider repeating the experiment with 1.0 M NaOH.[13]
Protocol 3: Suggested Analytical Method
Objective: To separate and quantify this compound from its potential degradation products.
-
Technique: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is recommended to ensure separation of the non-polar starting material from the more polar carboxylic acid degradation products.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to a wavelength where all compounds of interest have significant absorbance (e.g., 254 nm).
-
Validation: The analytical method should be validated to be "stability-indicating," meaning it can resolve the parent compound from all significant degradation products and impurities without interference.
References
- 1. benchchem.com [benchchem.com]
- 2. quora.com [quora.com]
- 3. homework.study.com [homework.study.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 10. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stability testing protocols for Pharmacy students.pptx [slideshare.net]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Low Yield in the Conversion of Methyl 4-(hydroxymethyl)benzoate
Welcome to the technical support center for the synthesis of methyl 4-formylbenzoate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low yield in the conversion of methyl 4-(hydroxymethyl)benzoate.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low Conversion of Starting Material
Q1: My reaction is incomplete, and I have a significant amount of unreacted methyl 4-(hydroxymethyl)benzoate. What are the possible causes?
A1: Incomplete conversion is a common issue that can stem from several factors related to your reaction setup and reagents. The primary culprits are often related to the choice and handling of the oxidizing agent, reaction conditions, and the stability of your starting material.
-
Suboptimal Oxidizing Agent: Not all oxidizing agents are equally effective for the conversion of benzyl alcohols to aldehydes. Mild oxidizing agents are generally preferred to prevent over-oxidation.[1] Commonly used reagents include Pyridinium Chlorochromate (PCC) and reagents for Swern or Dess-Martin oxidations.[1]
-
Reagent Quality and Stoichiometry: The purity and activity of your oxidizing agent are critical. For instance, in a Swern oxidation, old oxalyl chloride may have hydrolyzed, leading to incomplete activation of DMSO.[2] Ensure you are using the correct stoichiometry of reagents.
-
Reaction Conditions: Temperature and reaction time are crucial parameters. Many oxidation reactions, like the Swern oxidation, require low temperatures (e.g., -78 °C) to be effective and to prevent side reactions.[3] Insufficient reaction time can also lead to incomplete conversion.
-
Presence of Water: For certain reactions, such as those using PCC, strictly anhydrous conditions are necessary to prevent the formation of the aldehyde hydrate, which can be further oxidized.[4][5]
Troubleshooting Steps:
-
Verify Reagent Quality: Use freshly opened or properly stored reagents. If using oxalyl chloride for a Swern oxidation, consider purification if it is old.
-
Optimize Reaction Conditions: Carefully control the reaction temperature, especially for temperature-sensitive procedures like the Swern oxidation. Consider increasing the reaction time and monitor the progress using TLC or GC.
-
Ensure Anhydrous Conditions: Dry all glassware thoroughly and use anhydrous solvents, especially when using water-sensitive reagents like PCC.
-
Consider Alternative Oxidants: If you continue to experience low conversion, you may need to switch to a different oxidizing agent. The table below provides a comparison of common methods.
Issue 2: Formation of Impurities and Side Products
Q2: My reaction mixture shows the presence of significant impurities, primarily the corresponding carboxylic acid (monomethyl terephthalate). How can I prevent this?
A2: The formation of monomethyl terephthalate is a classic example of over-oxidation. This is a common side reaction when converting primary alcohols to aldehydes.
-
Strong Oxidizing Agent: Using a strong oxidizing agent, such as potassium permanganate or chromic acid under aqueous conditions, will readily oxidize the intermediate aldehyde to a carboxylic acid.[2]
-
Presence of Water with Mild Oxidants: Even with mild oxidizing agents like PCC, the presence of water can lead to the formation of an aldehyde hydrate, which is susceptible to further oxidation.[4][5]
-
Reaction Temperature: Higher reaction temperatures can sometimes promote over-oxidation.
Troubleshooting Steps:
-
Use a Mild and Selective Oxidizing Agent: Employ reagents specifically designed for the partial oxidation of primary alcohols to aldehydes, such as PCC, Dess-Martin periodinane (DMP), or Swern oxidation reagents.[1]
-
Maintain Anhydrous Conditions: As mentioned previously, ensure your reaction is free of water, especially when using chromium-based reagents.[4]
-
Control Reaction Temperature: Run the reaction at the recommended temperature to minimize side reactions. For many mild oxidation protocols, this involves cooling the reaction mixture.
Q3: I am observing other unexpected side products in my reaction. What could they be?
A3: Besides over-oxidation, other side reactions can occur depending on the chosen method.
-
In Swern-type oxidations, if the temperature is not carefully controlled and rises above the recommended -78°C, the formation of mixed thioacetals can occur.[3]
-
The starting material, methyl 4-(hydroxymethyl)benzoate, is incompatible with strong oxidizing agents, which could lead to decomposition.[6]
Troubleshooting Steps:
-
Strict Temperature Control: For reactions like the Swern oxidation, maintain the low temperature throughout the addition of reagents.
-
Review Reagent Compatibility: Ensure your chosen oxidant is compatible with the functional groups on your starting material.
Issue 3: Low Isolated Yield After Purification
Q4: I seem to lose a significant amount of my product during column chromatography. Why is this happening and how can I improve my recovery?
A4: Aldehydes like methyl 4-formylbenzoate can be sensitive to the stationary phase used in column chromatography, leading to degradation and low recovery.
-
Acidic Silica Gel: Standard silica gel is slightly acidic, which can cause degradation of acid-sensitive compounds like aldehydes.
-
Alternative Stationary Phases: Using a deactivated stationary phase or an alternative one can prevent this degradation.
Troubleshooting Steps:
-
Deactivate Silica Gel: You can neutralize the acidic sites on silica gel by preparing a slurry in your mobile phase and adding 1% triethylamine (v/v).
-
Use an Alternative Stationary Phase: Neutral alumina can be a good substitute for silica gel for acid-sensitive compounds.
-
Minimize Contact Time: Employ flash chromatography with positive pressure to reduce the time the compound spends on the column.
Data Presentation: Comparison of Synthesis Routes
The following table summarizes quantitative data for different methods of preparing methyl 4-formylbenzoate, providing a basis for selecting an appropriate method and for troubleshooting yield issues.
| Synthesis Route | Starting Material | Reagents & Catalyst | Reaction Time | Temperature | Pressure | Yield | Purity | Reference |
| Esterification | p-Formylbenzoic acid, Methanol | p-Toluenesulfonic acid | 5 hours | 118-120°C | 0.5-0.75 MPa | ~98% (crude) | >97% (after purification) | [7][8] |
| Williamson Ether Synthesis Derivative | 4-Carboxybenzaldehyde, Methyl salicylate | K₂CO₃, DMA | 24.5 hours | 110°C | Atmospheric | 89% | Not Specified | [9] |
| Isolation from DMT Byproducts | Byproduct mixture from DMT production | Methanol, Heptane, Water | 4 hours (stirring) | 70°C | Atmospheric | High | 98.9% | [10] |
| PCC Oxidation | Methyl 4-(hydroxymethyl)benzoate | Pyridinium Chlorochromate (PCC), Celite® | 2-4 hours | Room Temperature | Atmospheric | Typically Good | Dependent on purification | [11] |
| Swern Oxidation | Methyl 4-(hydroxymethyl)benzoate | DMSO, Oxalyl chloride, Triethylamine | Varies | -78°C to Room Temp | Atmospheric | High (e.g., 92% for a similar alcohol) | Dependent on purification | [3][12] |
Experimental Protocols
Protocol 1: Oxidation of Methyl 4-(hydroxymethyl)benzoate using PCC
This protocol is adapted from standard procedures for PCC oxidations.[11]
-
Reaction Setup: In a dry, two-necked round-bottom flask equipped with a magnetic stir bar, add a suspension of Pyridinium Chlorochromate (PCC) (1.5 equivalents) and an equal weight of Celite® in anhydrous dichloromethane (CH₂Cl₂). Use approximately 10-15 mL of solvent per gram of starting material.
-
Addition of Starting Material: Dissolve methyl 4-(hydroxymethyl)benzoate (1.0 equivalent) in a minimal amount of anhydrous dichloromethane. Add this solution dropwise to the stirred PCC suspension at room temperature over 10-15 minutes.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours, and the mixture will turn into a dark brown, thick slurry.
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel to filter out the chromium salts.
-
Purification: Wash the silica gel plug with additional diethyl ether. Combine the organic filtrates and remove the solvent under reduced pressure. The crude product can be further purified by column chromatography (using deactivated silica or neutral alumina) or recrystallization.
Protocol 2: Swern Oxidation of Methyl 4-(hydroxymethyl)benzoate
This protocol is a general procedure for a Swern oxidation.[3][12]
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane and cool the solution to -78 °C (a dry ice/acetone bath).
-
Activation of DMSO: Slowly add a solution of dimethyl sulfoxide (DMSO) (2.2 equivalents) in anhydrous dichloromethane to the oxalyl chloride solution, maintaining the temperature at -78 °C. Stir the mixture for 15 minutes.
-
Addition of Alcohol: Add a solution of methyl 4-(hydroxymethyl)benzoate (1.0 equivalent) in anhydrous dichloromethane dropwise, keeping the temperature below -70 °C. Stir for 30 minutes.
-
Addition of Base: Add triethylamine (5.0 equivalents) to the reaction mixture and stir for an additional 30 minutes at -78 °C.
-
Work-up: Allow the reaction to warm to room temperature. Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction and Purification: Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product should be purified by column chromatography.
Mandatory Visualization
Caption: Troubleshooting workflow for low yield in the synthesis of methyl 4-formylbenzoate.
Caption: Reaction pathways in the oxidation of methyl 4-(hydroxymethyl)benzoate.
References
- 1. Oxidation of Alcohols to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Swern Oxidation [organic-chemistry.org]
- 4. Sciencemadness Discussion Board - benzyl alcohol oxidation - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. mdpi.com [mdpi.com]
- 6. fishersci.com [fishersci.com]
- 7. Page loading... [guidechem.com]
- 8. benchchem.com [benchchem.com]
- 9. Methyl 4-formylbenzoate synthesis - chemicalbook [chemicalbook.com]
- 10. WO2008044895A1 - The process of isolating methyl-4-formylbenzoate and dimethylterephtalate - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
Removal of unreacted starting materials from Methyl 4-(cyanomethyl)benzoate
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the removal of unreacted starting materials from Methyl 4-(cyanomethyl)benzoate.
Frequently Asked Questions (FAQs)
Q1: What are the most common unreacted starting materials I might find in my crude this compound?
The synthesis of this compound commonly proceeds via the nucleophilic substitution of a methyl 4-(halomethyl)benzoate with a cyanide salt. Therefore, the most likely unreacted starting materials in your crude product are:
-
Methyl 4-(bromomethyl)benzoate or Methyl 4-(chloromethyl)benzoate
-
Sodium Cyanide or Potassium Cyanide
Q2: My crude product is a mix of solids. How can I get a preliminary idea of the impurities present?
A simple Thin Layer Chromatography (TLC) analysis can be very informative. By spotting your crude product alongside the starting methyl 4-(halomethyl)benzoate, you can visualize if any of this starting material remains. Due to the high polarity and water solubility of cyanide salts, they will not be visible on a normal-phase silica TLC plate developed with common organic solvents.
Q3: I suspect there is residual cyanide in my product. How can I remove it?
Cyanide salts like sodium cyanide or potassium cyanide are highly soluble in water. An aqueous workup is typically sufficient for their removal. This involves dissolving the crude reaction mixture in an organic solvent that is immiscible with water (like ethyl acetate or dichloromethane), followed by washing with water and then brine.[1] Any residual cyanide will partition into the aqueous layer.
Q4: What is the best method to remove unreacted methyl 4-(bromomethyl)benzoate?
Both flash column chromatography and recrystallization are highly effective methods for removing unreacted methyl 4-(bromomethyl)benzoate.[2]
-
Flash Column Chromatography offers excellent separation based on the polarity difference between the product and the starting material.[2]
-
Recrystallization is a powerful technique for obtaining highly pure crystalline material, provided a suitable solvent is found.[3][4]
Troubleshooting Guide
Issue 1: Presence of Water-Soluble Impurities (e.g., Cyanide Salts)
Symptom: Oily or clumpy solid product after initial solvent removal; poor separation on silica gel chromatography.
Solution: Aqueous Workup
An acidic or basic aqueous wash can help remove corresponding impurities. Unreacted benzoic acid, if present from a different synthetic route, can be removed with a sodium carbonate wash.[5] For cyanide removal, a simple water wash is effective.
Experimental Protocol: Standard Aqueous Workup
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with deionized water (2 x 50 mL for a 1 g scale reaction).
-
Follow with a brine wash (1 x 50 mL) to aid in the removal of residual water from the organic layer.
-
Separate the organic layer and dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter off the drying agent and concentrate the organic solvent using a rotary evaporator.
Issue 2: Contamination with Unreacted Methyl 4-(halomethyl)benzoate
Symptom: TLC analysis shows a spot corresponding to the starting halide. The melting point of the crude product is broad and lower than expected.
Solution A: Flash Column Chromatography
This is a primary and highly effective method for purification.[2]
Experimental Protocol: Flash Column Chromatography
-
TLC Analysis: First, determine an appropriate eluent system using TLC. A common starting point is a mixture of hexane and ethyl acetate. The goal is to achieve good separation between the spots of the product and the starting material.
-
Column Packing: Prepare a silica gel column (230-400 mesh) in the chosen non-polar solvent (e.g., hexane).[2]
-
Sample Loading: Adsorb the crude product onto a small amount of silica gel. Once the solvent is evaporated to leave a free-flowing powder, carefully add it to the top of the packed column.
-
Elution: Begin eluting with the non-polar solvent, gradually increasing the polarity by adding more of the polar solvent (e.g., increasing the percentage of ethyl acetate in hexane).[2]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.[2]
Solution B: Recrystallization
Recrystallization is an excellent method for obtaining highly pure crystalline solids.[4]
Experimental Protocol: Recrystallization
-
Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[6] For this compound, alcohols like ethanol or isopropanol, or a mixed solvent system like ethanol/water, are good starting points.[6][7]
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent and heat the mixture gently while stirring until the solid completely dissolves.[6]
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Crystal Isolation: Collect the formed crystals by vacuum filtration using a Buchner funnel.[6]
-
Washing: Wash the crystals with a small amount of cold solvent to remove any impurities adhering to the crystal surface.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Data Presentation
Table 1: Physical Properties of Product and Potential Starting Materials
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Appearance |
| This compound | 175.18[8] | 55-58[9] | 110 / 0.2 mmHg[9] | Crystalline solid |
| Methyl 4-(bromomethyl)benzoate | 229.07[10] | 57-58[10][11] | 130-135 / 2 mmHg[10][11] | White to off-white crystalline powder[10] |
| Sodium Cyanide | 49.01 | 563.7 | 1496 | White crystalline solid |
| Potassium Cyanide | 65.12 | 634.5 | 1625 | White crystalline solid |
Note: Methyl 4-(bromomethyl)benzoate is a lachrymator and causes severe skin burns and eye damage. Handle with appropriate personal protective equipment.[10][12]
Workflow and Logic Diagram
Caption: Workflow for troubleshooting the purification of this compound.
References
- 1. Synthesis routes of Methyl 3-(cyanomethyl)benzoate [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. mt.com [mt.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. benchchem.com [benchchem.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. calpaclab.com [calpaclab.com]
- 9. 4-(シアノメチル)安息香酸メチル 96% | Sigma-Aldrich [sigmaaldrich.com]
- 10. innospk.com [innospk.com]
- 11. 4-(溴甲基)苯甲酸甲酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 12. fishersci.no [fishersci.no]
Technical Support Center: Industrial Scale-Up of Methyl 4-(cyanomethyl)benzoate Synthesis
Welcome to the Technical Support Center for the industrial scale-up of Methyl 4-(cyanomethyl)benzoate synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during process development and large-scale production.
Frequently Asked Questions (FAQs)
Q1: What is a common industrial synthesis route for this compound?
A common and economically viable route for the industrial production of this compound starts from p-toluic acid. The process involves a multi-step synthesis:
-
Acylation: p-Toluic acid is converted to its acyl chloride, typically using thionyl chloride.
-
Chlorination: The methyl group on the aromatic ring is chlorinated to a chloromethyl group. This is often a radical reaction initiated by UV light or a chemical initiator.
-
Esterification: The acyl chloride is esterified with methanol to form methyl 4-(chloromethyl)benzoate.
-
Cyanation: The chloromethyl group is converted to a cyanomethyl group by reaction with a cyanide salt, such as sodium cyanide.
This process is favored for its use of readily available and cost-effective starting materials.[1][2]
Q2: What are the primary challenges in scaling up the synthesis of this compound?
The main challenges during the industrial scale-up of this compound synthesis include:
-
Reaction Control: Managing the exothermicity of the acylation and cyanation steps is critical to prevent runaway reactions.
-
Impurity Profile: The formation of byproducts, such as dichlorinated and trichlorinated species during the chlorination step, can complicate purification.
-
Handling of Hazardous Materials: The use of thionyl chloride, liquid chlorine, and cyanide salts requires stringent safety protocols and specialized equipment.
-
Waste Management: The process generates significant amounts of acidic and cyanide-containing waste streams that require careful treatment and disposal.[1][2]
-
Product Purification: Achieving high purity on a large scale can be challenging and may require multiple purification steps like distillation and recrystallization.
Q3: How can I monitor the progress of the key reaction steps?
For industrial-scale production, robust and rapid analytical methods are essential for reaction monitoring. High-Performance Liquid Chromatography (HPLC) is the preferred method for quantitative analysis of reaction progress. It allows for the accurate determination of the concentration of starting materials, intermediates, and the final product. Thin-Layer Chromatography (TLC) can be used for quick qualitative checks on the reaction progress at the production line.
Q4: What are the critical safety considerations for the industrial synthesis of this compound?
The synthesis involves several hazardous materials and reactions. Key safety considerations include:
-
Thionyl Chloride and Chlorine: These are highly corrosive and toxic. Use in a well-ventilated area with appropriate personal protective equipment (PPE), including respiratory protection.
-
Cyanide Salts: Sodium cyanide is highly toxic if ingested, inhaled, or absorbed through the skin. Strict handling protocols, including the use of dedicated equipment and emergency cyanide poisoning antidote kits, are mandatory.
-
Exothermic Reactions: The acylation and cyanation steps can be highly exothermic. Proper reactor design with efficient cooling and temperature control is crucial to prevent thermal runaways.
-
Waste Disposal: All waste streams, especially those containing cyanide, must be treated according to environmental regulations before disposal.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Issue 1: Low Yield in the Chlorination Step
| Potential Cause | Troubleshooting Step |
| Incomplete reaction | - Ensure adequate UV light intensity or initiator concentration.- Monitor the reaction by GC or HPLC to determine the optimal reaction time. |
| Formation of byproducts (di- and trichlorinated) | - Optimize the stoichiometry of the chlorinating agent.- Control the reaction temperature to improve selectivity. |
| Degradation of starting material or product | - Avoid prolonged reaction times at elevated temperatures. |
Issue 2: Incomplete Cyanation Reaction
| Potential Cause | Troubleshooting Step |
| Low reactivity of the chloromethyl intermediate | - Ensure the intermediate is of high purity.- Consider the use of a phase-transfer catalyst to enhance the reaction rate. |
| Deactivation of the cyanide reagent | - Use anhydrous solvents to prevent hydrolysis of the cyanide salt.- Ensure the cyanide salt is of high purity and free from carbonates. |
| Poor solubility of reagents | - Select an appropriate solvent system that dissolves both the organic substrate and the cyanide salt (or use a phase-transfer catalyst). |
Issue 3: Product Purity Issues
| Potential Cause | Troubleshooting Step |
| Presence of unreacted starting materials or intermediates | - Optimize the reaction conditions for complete conversion.- Employ efficient purification methods such as fractional distillation or recrystallization. |
| Formation of colored impurities | - Treat the crude product with activated carbon to remove color.- Identify the structure of the impurity by spectroscopic methods (e.g., LC-MS, NMR) to understand its formation and take steps to prevent it. |
| Residual solvent | - Ensure the final product is thoroughly dried under vacuum at an appropriate temperature. |
Experimental Protocols
Protocol 1: Reaction Monitoring by High-Performance Liquid Chromatography (HPLC)
This protocol is for monitoring the conversion of methyl 4-(chloromethyl)benzoate to this compound.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase.
-
Analysis: Monitor the disappearance of the methyl 4-(chloromethyl)benzoate peak and the appearance of the this compound peak. Quantify the components by integrating the peak areas and comparing them to a standard curve.
Protocol 2: Purification by Recrystallization
This protocol is for the final purification of this compound.
-
Solvent Selection: Choose a solvent in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixture of ethanol and water is often a good starting point.
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.
-
Decolorization: If the solution is colored, add a small amount of activated carbon and heat for a short period.
-
Filtration: Hot filter the solution to remove the activated carbon and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: A plausible synthetic workflow for this compound.
Caption: A troubleshooting decision tree for addressing low product yield.
References
Technical Support Center: Identifying Impurities in Methyl 4-(cyanomethyl)benzoate via HPLC
Welcome to the technical support center for the analysis of Methyl 4-(cyanomethyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and quantifying impurities in this compound using High-Performance Liquid Chromatography (HPLC). Here, we will address common challenges and provide in-depth, field-proven insights to ensure the integrity and accuracy of your analytical results.
Section 1: Understanding Potential Impurities
This compound is a key intermediate in the synthesis of various pharmaceuticals. Its purity is critical to the safety and efficacy of the final drug product. Impurities can arise from the synthetic route, degradation, or storage.
Synthesis-Related Impurities
Impurities can be introduced during the synthesis of this compound. Common synthetic routes may leave behind starting materials, by-products, or reagents. For instance, a common synthesis involves the esterification of 4-(cyanomethyl)benzoic acid with methanol. Incomplete reaction could leave residual acid. Another route is the cyanation of methyl 4-(bromomethyl)benzoate, where unreacted starting material could be a potential impurity.
Degradation-Related Impurities
Forced degradation studies are essential to identify potential degradation products that might form under various stress conditions, such as acid, base, oxidation, heat, and light.[1][2][3][4] These studies help in developing a stability-indicating HPLC method. For this compound, potential degradation pathways include hydrolysis of the ester or nitrile group.
-
Acid/Base Hydrolysis: The ester group can hydrolyze to form 4-(cyanomethyl)benzoic acid, and the nitrile group can hydrolyze to form a carboxylic acid or an amide.
-
Oxidative Degradation: The benzylic position is susceptible to oxidation.
-
Thermal Degradation: High temperatures can lead to decomposition.[1]
-
Photolytic Degradation: Exposure to light can cause degradation.
A well-designed forced degradation study, typically aiming for 5-20% degradation, is crucial for revealing these potential impurities.[4]
Section 2: Recommended HPLC Method Protocol
This section provides a robust, step-by-step HPLC method for the analysis of this compound and its potential impurities.
Experimental Protocol
Objective: To develop a stability-indicating reversed-phase HPLC method for the separation and quantification of this compound and its impurities.
Instrumentation: A standard HPLC system with a UV detector is suitable.
Table 1: HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 70 | 30 |
| 20 | 30 | 70 |
| 25 | 30 | 70 |
| 26 | 70 | 30 |
| 30 | 70 | 30 |
Method Validation
The developed method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Key validation parameters include specificity, linearity, range, accuracy, precision, and robustness.
Section 3: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the HPLC analysis of this compound in a question-and-answer format.
Q1: I'm observing peak tailing for the main peak. What could be the cause and how can I fix it?
A1: Peak tailing, an asymmetrical peak with a "tail" on the right side, is a common issue in HPLC.[5][6]
Potential Causes & Solutions:
-
Secondary Interactions: Residual silanol groups on the silica-based column packing can interact with basic analytes, causing tailing.
-
Solution: Lowering the mobile phase pH can suppress silanol ionization. Adding a small amount of a competing base, like triethylamine, to the mobile phase can also help. Using a column with a highly deactivated stationary phase is another option.[7]
-
-
Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.[5][6]
-
Solution: Reduce the injection volume or dilute the sample.[5]
-
-
Column Contamination or Degradation: Accumulation of strongly retained compounds or degradation of the stationary phase can cause peak tailing.[6]
-
Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[5]
-
Caption: Troubleshooting workflow for peak tailing.
Q2: My retention times are drifting between injections. What's causing this instability?
A2: Retention time drift can compromise the reliability of your results.[8]
Potential Causes & Solutions:
-
Column Equilibration: Insufficient equilibration of the column with the mobile phase is a common cause of drifting retention times, especially with buffered mobile phases or ion-pairing reagents.[8][9]
-
Solution: Ensure the column is equilibrated for a sufficient time (at least 10-20 column volumes) before starting the analysis.[8]
-
-
Mobile Phase Composition: Changes in the mobile phase composition, such as evaporation of a volatile organic solvent or pH shifts, can lead to retention time drift.[10]
-
Temperature Fluctuations: Changes in the column temperature can affect retention times.[10][12]
-
Solution: Use a column oven to maintain a constant temperature.[9]
-
-
Flow Rate Instability: A fluctuating flow rate will directly impact retention times.[8][13]
-
Solution: Check for leaks in the pump, ensure proper pump maintenance, and degas the mobile phase to prevent air bubbles.[9]
-
Caption: Troubleshooting workflow for retention time drift.
Q3: I'm seeing "ghost peaks" in my chromatograms, especially in blank runs. Where are they coming from?
A3: Ghost peaks are extraneous peaks that do not originate from the injected sample and can interfere with the analysis.[5][11][14]
Potential Causes & Solutions:
-
Contaminated Mobile Phase or System: Impurities in the solvents, buffers, or additives can accumulate on the column and elute as ghost peaks, particularly in gradient runs.[14][15][16] The HPLC system itself, including tubing, frits, and the injector, can also be a source of contamination.[17]
-
Sample Carryover: Residue from a previous, more concentrated sample can be injected with the current sample, causing ghost peaks.[11]
-
Solution: Implement a robust needle wash protocol in the autosampler. Injecting a blank run after a high-concentration sample can help identify and mitigate carryover.[11]
-
-
Sample Degradation: The sample may degrade in the vial while waiting for injection, especially if the autosampler is not temperature-controlled.[14]
-
Solution: Use an autosampler with a cooling function to maintain sample stability.[14] Prepare samples fresh and analyze them promptly.
-
Caption: Troubleshooting workflow for ghost peaks.
Section 4: Data Summary
The following table provides hypothetical retention times for this compound and its potential impurities based on the recommended HPLC method. Actual retention times may vary depending on the specific HPLC system and column used.
Table 3: Hypothetical Retention Times
| Compound | Expected Retention Time (min) |
| 4-(Cyanomethyl)benzoic acid | ~ 8.5 |
| This compound | ~ 15.2 |
| Methyl 4-(bromomethyl)benzoate | ~ 17.8 |
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. forced degradation study: Topics by Science.gov [science.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. pharmtech.com [pharmtech.com]
- 5. mastelf.com [mastelf.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. agilent.com [agilent.com]
- 8. Troubleshooting HPLC Column Retention Time Drift - Hawach [hawachhplccolumn.com]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. uhplcs.com [uhplcs.com]
- 11. google.com [google.com]
- 12. researchgate.net [researchgate.net]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. hplc.eu [hplc.eu]
- 15. uhplcs.com [uhplcs.com]
- 16. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 17. wyatt.com [wyatt.com]
Water content issues in the enzymatic synthesis of benzoates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the enzymatic synthesis of benzoates. The information focuses on addressing common issues related to water content that can significantly impact reaction efficiency, yield, and product purity.
Frequently Asked Questions (FAQs)
Q1: Why is water content a critical parameter in the enzymatic synthesis of benzoates?
Water plays a dual role in the enzymatic synthesis of benzoates, which is typically performed in organic solvents. A minimal amount of water is essential to maintain the enzyme's three-dimensional structure and catalytic activity.[1][2] This "essential water" layer provides the necessary conformational flexibility for the enzyme to function.[2][3] However, an excess of water can be detrimental. Since esterification is a reversible reaction, the presence of excess water, a product of the reaction, can shift the equilibrium towards the reverse reaction, hydrolysis, which breaks down the newly formed ester.[4][5] This reduces the overall yield of the desired benzoate product.[4] Therefore, controlling the water content, or more precisely, the water activity (a_w), is crucial for maximizing product yield.[6]
Q2: What is water activity (a_w) and why is it more informative than water content?
Water activity (a_w) is a measure of the energy status of the water in a system and represents the "available" water. It is a more accurate and reliable parameter than the total water content for predicting enzyme performance in non-aqueous media.[6] Different organic solvents can hold varying amounts of water, but the enzyme's activity is more directly correlated with the thermodynamic water activity it experiences.[6][7][8][9] For instance, the same total water content in a hydrophilic versus a hydrophobic solvent will result in different water activities and, consequently, different enzyme activities.[2][3]
Q3: What is the optimal water activity for the enzymatic synthesis of benzoates?
The optimal water activity (a_w) is highly dependent on the specific enzyme being used. For instance, for esterification reactions catalyzed by Candida antarctica lipase B (CALB), a commonly used enzyme for benzoate synthesis, a low water activity is generally preferred to minimize the competing hydrolysis reaction.[4][10][11] Some studies suggest that for certain reactions with CALB, the highest initial rates are achieved at water activities below 0.1.[10] It is important to consult literature specific to the enzyme and reaction system you are using or to determine the optimal a_w empirically.
Q4: How can I control the water content in my reaction?
Several methods can be employed to control the water content in the reaction medium:[6]
-
Molecular Sieves: These are porous materials that can selectively adsorb water from the organic solvent.[4][6] They are effective at removing the water produced during the esterification, thus driving the reaction towards product formation.[4]
-
Salt Hydrate Pairs: Using a pair of hydrated and anhydrous salts can buffer the water activity in the reaction medium at a specific level.[6]
-
Pervaporation: This technique involves the removal of water through a semi-permeable membrane.[6]
-
Sparging with Dry Inert Gas: Bubbling a dry gas, such as nitrogen or argon, through the reaction mixture can help to remove water.[6]
-
Using Anhydrous Reagents and Solvents: It is crucial to start the reaction with dry reagents and solvents to minimize the initial water content.[5]
Q5: How can I accurately measure the water content in my organic reaction mixture?
The most widely used and accurate method for determining water content in organic solvents is Karl Fischer titration.[12][13][14] This technique is highly specific to water and can be used for a wide range of concentrations.[13] For very low water content, the coulometric version of the Karl Fischer titration is more sensitive.[13] Newer methods, such as a rapid tandem mass-spectrometry technique, have also been developed for the quantitative determination of water in complex organic solutions.[15]
Troubleshooting Guide
Issue: Low or No Product Yield
Possible Cause 1: Suboptimal Water Content
-
Too much water: Excess water shifts the reaction equilibrium towards hydrolysis of the ester, reducing the net yield.[4][5]
-
Too little water: Insufficient water can lead to enzyme inactivation, as a certain amount is necessary to maintain its active conformation.[1][6]
Solutions:
-
Optimize Water Activity (a_w): Experimentally determine the optimal a_w for your specific enzyme and reaction system. This can be achieved by pre-equilibrating the reaction components at different water activities using saturated salt solutions.[4]
-
Remove Water During Reaction: Employ methods like adding molecular sieves or using pervaporation to continuously remove the water generated during the esterification process.[4][6]
-
Ensure Anhydrous Starting Materials: Use properly dried solvents and reagents to control the initial water content.[5]
Issue: Inconsistent Reaction Rates or Yields
Possible Cause 1: Fluctuations in Ambient Humidity
-
Hygroscopic solvents and reagents can absorb moisture from the atmosphere, leading to variability in the initial water content of your reactions.
Solutions:
-
Work in a Controlled Environment: Whenever possible, conduct experiments in a glove box or under an inert atmosphere to minimize exposure to ambient moisture.
-
Proper Storage of Reagents: Store hygroscopic materials in desiccators or under an inert atmosphere.
Possible Cause 2: Inaccurate Water Content Measurement
-
An incorrect determination of the initial water content can lead to flawed optimization and inconsistent results.
Solutions:
-
Calibrate Karl Fischer Titrator: Regularly calibrate your Karl Fischer titrator with a certified water standard.
-
Proper Sampling Technique: When taking samples for water content analysis, ensure that the sample is not exposed to the atmosphere.
Quantitative Data Summary
Table 1: Effect of Initial Water Activity (a_w) on Fructose Palmitate Synthesis Catalyzed by Candida antarctica Lipase B
| Initial Water Activity (a_w) | Conversion Yield (%) | Initial Rate (g L⁻¹h⁻¹) |
| < 0.07 | 28.5 | 4.9 |
| > 0.07 | Decreased | Decreased |
Data adapted from Chamouleau et al. (2001) as cited in[4].
Table 2: Optimal Water Activity for Esterification Reactions with Different Lipases
| Lipase | Optimal Water Activity (a_w) |
| Candida rugosa | 0.53 |
| Candida antarctica | 0.75 |
Data from a study in hexane medium, as cited in[10]. Note that optimal a_w can vary significantly with the reaction system.
Experimental Protocols
Protocol 1: Determination of Water Content by Volumetric Karl Fischer Titration
-
Apparatus: Volumetric Karl Fischer titrator.
-
Reagents: Karl Fischer reagent (iodine, sulfur dioxide, a base, and a solvent like methanol), anhydrous methanol.
-
Procedure: a. Standardize the Karl Fischer reagent with a known amount of water or a certified water standard. b. Add a precise volume of anhydrous methanol to the titration vessel and titrate to a stable endpoint to eliminate residual water. c. Inject a known volume or weight of the organic solvent sample into the titration vessel. d. Titrate the sample with the standardized Karl Fischer reagent until the endpoint is reached. e. The water content is calculated based on the volume of titrant consumed.
Protocol 2: Control of Water Activity using Saturated Salt Solutions
-
Materials: Sealed desiccators, various saturated salt solutions (e.g., LiCl for a_w ≈ 0.11, MgCl₂ for a_w ≈ 0.33), reaction components (enzyme, substrates, solvent).
-
Procedure: a. Prepare saturated solutions of different salts in separate desiccators. Each salt solution will maintain a constant water activity in the headspace of the desiccator. b. Place the individual reaction components (e.g., a known amount of enzyme powder) in open vials inside the desiccators. c. Allow the components to equilibrate for at least 24 hours.[11] During this time, the water content of the components will adjust to the water activity of the surrounding atmosphere. d. After equilibration, combine the components in a sealed reaction vessel to start the synthesis.
Visualizations
Caption: Troubleshooting workflow for low benzoate yield.
Caption: Experimental workflow for controlling water content.
References
- 1. Optimized enzymatic synthesis of methyl benzoate in organic medium. Operating conditions and impact of different factors on kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of water on enzyme action in organic media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Water activity and substrate concentration effects on lipase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Water activity and substrate concentration effects on lipase activity. | Semantic Scholar [semanticscholar.org]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. mdpi.com [mdpi.com]
- 11. Candida antarctica lipase B performance in organic solvent at varying water activities studied by molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mt.com [mt.com]
- 13. Karl Fischer Titration Tips: Water Content Measurement [sigmaaldrich.com]
- 14. news-medical.net [news-medical.net]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Purity Assessment of Methyl 4-(cyanomethyl)benzoate: HPLC vs. Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The purity of starting materials and intermediates is of paramount importance in the synthesis of active pharmaceutical ingredients (APIs). Methyl 4-(cyanomethyl)benzoate, a key building block in organic synthesis, requires rigorous purity assessment to ensure the quality, safety, and efficacy of the final products. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity determination of this compound, supported by experimental data and detailed protocols.
Comparison of Analytical Methods
The selection of an appropriate analytical method for purity assessment is contingent on various factors, including the nature of potential impurities, required sensitivity, sample throughput, and available instrumentation. This guide compares Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with Gas Chromatography (GC), Quantitative Nuclear Magnetic Resonance (qNMR), and Supercritical Fluid Chromatography (SFC).
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purity analysis of non-volatile and thermally labile compounds. For this compound, a reversed-phase method offers excellent resolution for separating the main component from polar and non-polar impurities.
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. It is particularly well-suited for identifying and quantifying residual solvents and volatile synthetic byproducts. Given that this compound has a relatively high boiling point, GC analysis is feasible.
Quantitative Nuclear Magnetic Resonance (qNMR) is an absolute quantification method that determines the purity of a substance by comparing the integral of a specific resonance of the analyte to that of a certified internal standard. A key advantage of qNMR is that it does not require a reference standard for each impurity.[1][2]
Supercritical Fluid Chromatography (SFC) is a hybrid of gas and liquid chromatography that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. SFC offers advantages in terms of speed and reduced organic solvent consumption, making it a "greener" alternative to HPLC.[3]
Data Presentation
The following table summarizes the typical performance characteristics of the compared analytical methods for the purity assessment of this compound.
| Feature | HPLC | GC | qNMR | SFC |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Nuclear magnetic resonance signal intensity is directly proportional to the number of nuclei. | Partitioning between a supercritical fluid mobile phase and a solid stationary phase. |
| Typical Analytes | Non-volatile, polar, and thermally labile compounds. | Volatile and thermally stable compounds. | Any soluble compound with unique NMR signals. | Chiral and achiral compounds, thermally labile compounds. |
| Common Impurities Detected | Starting materials, non-volatile by-products, degradation products. | Residual solvents, volatile starting materials, and by-products. | Structurally related and unrelated impurities, residual solvents. | Similar to HPLC, with advantages for chiral separations. |
| Typical Run Time | 15-30 minutes | 10-20 minutes | 5-15 minutes per sample | 5-15 minutes |
| Limit of Detection (LOD) | ~0.01% | ~0.001% (for volatile impurities) | ~0.1% | ~0.01% |
| Limit of Quantification (LOQ) | ~0.03% | ~0.005% (for volatile impurities) | ~0.3% | ~0.03% |
| Precision (RSD%) | < 2% | < 5% | < 1% | < 2% |
| Key Advantages | Versatile, robust, high resolution for a wide range of compounds. | High efficiency for volatile compounds, excellent for residual solvent analysis. | Absolute quantification without specific impurity standards, provides structural information. | Fast, reduced solvent consumption ("green"), excellent for chiral separations. |
| Key Limitations | Longer run times, higher solvent consumption. | Requires analyte to be volatile and thermally stable. | Lower sensitivity compared to chromatographic methods. | Higher initial instrument cost, less suitable for highly polar compounds. |
Experimental Protocols
Detailed methodologies for each of the compared techniques are provided below.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is suitable for the quantification of this compound and the detection of most process-related impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-15 min: 40% to 80% B
-
15-20 min: 80% B
-
20-22 min: 80% to 40% B
-
22-25 min: 40% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 10 mg of this compound in 10 mL of Acetonitrile/Water (50:50, v/v).
Gas Chromatography (GC)
This method is ideal for the analysis of volatile impurities and residual solvents.
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Injection Volume: 1 µL (split ratio 50:1).
-
Sample Preparation: Dissolve approximately 20 mg of this compound in 1 mL of a suitable solvent (e.g., Dichloromethane).
Quantitative Nuclear Magnetic Resonance (qNMR)
This protocol provides an absolute purity determination against an internal standard.[4][5]
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference standard with a known purity and a signal that does not overlap with the analyte signals (e.g., Maleic acid).
-
Solvent: Deuterated solvent in which both the sample and internal standard are soluble (e.g., DMSO-d6).
-
Experimental Parameters:
-
Accurately weigh approximately 10 mg of this compound and 5 mg of the internal standard into a vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Acquire the ¹H NMR spectrum with a sufficiently long relaxation delay (D1) to ensure full relaxation of all relevant nuclei (typically 5 times the longest T1, e.g., 30 seconds).
-
Integrate the distinct signals of the analyte and the internal standard.
-
Calculate the purity based on the integral values, number of protons, molecular weights, and masses of the analyte and the internal standard.
-
Supercritical Fluid Chromatography (SFC)
This method offers a rapid and environmentally friendly alternative to HPLC.
-
Instrumentation: SFC system with a UV or Diode Array Detector (DAD).
-
Column: Chiral or achiral packed column suitable for SFC (e.g., Diol, 2-Ethylpyridine).
-
Mobile Phase A: Supercritical CO₂.
-
Mobile Phase B (Co-solvent): Methanol.
-
Gradient Program: 5% to 40% B over 5 minutes.
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40°C.
-
Detection Wavelength: 230 nm.
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of Methanol.
Mandatory Visualization
The following diagram illustrates the experimental workflow for the HPLC purity assessment of this compound.
Caption: HPLC experimental workflow for purity assessment.
Conclusion
The purity assessment of this compound can be effectively performed using several analytical techniques. RP-HPLC stands out as a robust and versatile method for the separation and quantification of the main component and a wide range of potential impurities. GC is an excellent complementary technique, especially for the analysis of residual solvents and volatile by-products. For absolute purity determination without the need for specific impurity standards, qNMR is a powerful and accurate orthogonal method. SFC presents a compelling alternative to HPLC, offering faster analysis times and a reduced environmental footprint.
The choice of the most suitable method will depend on the specific requirements of the analysis, including the expected impurity profile and the desired level of quantification. For comprehensive purity profiling, a combination of these orthogonal techniques is often recommended to ensure the highest quality of this compound used in further research and development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 3. Comparison of sfc, gc and hplc | PPTX [slideshare.net]
- 4. Quantum Mechanical NMR Full Spin Analysis in Pharmaceutical Identity Testing and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubsapp.acs.org [pubsapp.acs.org]
A Comparative Guide to the ¹H and ¹³C NMR Spectroscopic Characterization of Methyl 4-(cyanomethyl)benzoate
This guide provides a detailed comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for methyl 4-(cyanomethyl)benzoate alongside two structurally related analogs: methyl 4-methylbenzoate and methyl 4-cyanobenzoate. This comparative analysis is intended for researchers, scientists, and professionals in drug development to facilitate the structural elucidation and purity assessment of these compounds. The inclusion of detailed experimental protocols and visual diagrams aims to support the practical application of this spectroscopic data.
¹H NMR Spectral Data Comparison
The ¹H NMR spectra of the three compounds show distinct differences, particularly in the chemical shifts of the aromatic protons and the signals corresponding to the para-substituent. These differences, summarized in the table below, are indicative of the varying electronic effects of the methyl, cyanomethyl, and cyano groups.
| Compound | Aromatic Protons (ortho to -COOCH₃) | Aromatic Protons (meta to -COOCH₃) | Methyl Ester Protons (-OCH₃) | Para-substituent Protons |
| This compound | δ 8.04 (d, J = 8.4 Hz, 2H) | δ 7.42 (d, J = 8.4 Hz, 2H) | δ 3.92 (s, 3H) | δ 3.82 (s, 2H) |
| Methyl 4-methylbenzoate | δ 7.94 (d, J = 8.2 Hz, 2H)[1] | δ 7.24 (d, J = 8.0 Hz, 2H)[1] | δ 3.88 (s, 3H)[1] | δ 2.39 (s, 3H)[1] |
| Methyl 4-cyanobenzoate | δ 8.13 (d, J = 8.8 Hz, 2H) | δ 7.78 (d, J = 8.8 Hz, 2H) | δ 3.97 (s, 3H) | - |
¹³C NMR Spectral Data Comparison
The ¹³C NMR spectra further highlight the electronic influence of the para-substituents on the benzene ring and the ester functionality. The chemical shifts of the aromatic carbons and the carbonyl carbon are particularly informative for distinguishing between these compounds.
| Compound | Carbonyl Carbon (-C=O) | Aromatic C (ipso to -COOCH₃) | Aromatic C (ortho to -COOCH₃) | Aromatic C (meta to -COOCH₃) | Aromatic C (para to -COOCH₃) | Methyl Ester Carbon (-OCH₃) | Para-substituent Carbons |
| This compound | 166.4 | 130.6 | 130.0 | 128.9 | 136.2 | 52.3 | 117.8 (-CN), 23.5 (-CH₂-) |
| Methyl 4-methylbenzoate | 167.1[1] | 127.3[1] | 129.5[1] | 129.0[1] | 143.4[1] | 51.8[1] | 21.5 (-CH₃)[1] |
| Methyl 4-cyanobenzoate | 165.2 | 134.3 | 130.2 | 129.8 | 116.5 | 52.8 | 118.1 (-CN) |
Experimental Protocols
The following is a general protocol for the acquisition of ¹H and ¹³C NMR spectra for the characterization of the compounds discussed.
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Spectroscopy:
-
Spectrometer: 400 MHz NMR Spectrometer
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: Standard single-pulse experiment (zg30)
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 4.0 s
-
Spectral Width: 20 ppm
-
Referencing: The residual solvent peak of CDCl₃ is set to δ 7.26 ppm.
¹³C NMR Spectroscopy:
-
Spectrometer: 100 MHz NMR Spectrometer
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: Proton-decoupled single-pulse experiment (zgpg30)
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1.8 s
-
Spectral Width: 240 ppm
-
Referencing: The solvent peak of CDCl₃ is set to δ 77.16 ppm.
Visualizations
The following diagrams illustrate the structural assignments of the NMR signals for this compound and the general workflow for NMR analysis.
Caption: Structure of this compound with ¹H and ¹³C NMR signal assignments.
Caption: A generalized workflow for acquiring and analyzing NMR spectra.
References
A Comparative Guide to Methyl 4-(cyanomethyl)benzoate and Ethyl 4-(cyanomethyl)benzoate in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis and drug development, the selection of appropriate starting materials and intermediates is a critical decision that can significantly impact reaction efficiency, yield, and the overall cost-effectiveness of a synthetic route. Among the versatile building blocks available to chemists, Methyl 4-(cyanomethyl)benzoate and Ethyl 4-(cyanomethyl)benzoate are two closely related esters that frequently serve as key intermediates. This guide provides an objective comparison of these two compounds, supported by physical properties and relevant synthetic considerations, to aid researchers in making informed decisions for their specific applications.
Executive Summary
Both this compound and Ethyl 4-(cyanomethyl)benzoate are valuable precursors in the synthesis of a variety of target molecules, primarily due to the presence of two reactive functional groups: the ester and the benzylic nitrile. The choice between the methyl and ethyl ester can influence several aspects of a synthetic sequence, including reaction rates, yields, and purification procedures. While direct comparative studies are limited, a detailed analysis of their physical properties and established principles of ester reactivity can guide the selection process.
Physicochemical Properties: A Tabular Comparison
The fundamental physical and chemical properties of a compound are paramount in planning and executing synthetic transformations. The following table summarizes the key properties of this compound and Ethyl 4-(cyanomethyl)benzoate.
| Property | This compound | Ethyl 4-(cyanomethyl)benzoate |
| CAS Number | 76469-88-0[1] | 83901-88-6[2] |
| Molecular Formula | C₁₀H₉NO₂ | C₁₁H₁₁NO₂[2] |
| Molecular Weight | 175.18 g/mol [1] | 189.21 g/mol [2] |
| Melting Point | 55-58 °C[3] | Not explicitly found |
| Boiling Point | 110 °C at 0.2 mmHg[3] | Not explicitly found |
| Density | 1.141 g/cm³[4] | Not explicitly found |
Synthesis and Reactivity: A Comparative Analysis
The primary differences in the utility of this compound and Ethyl 4-(cyanomethyl)benzoate in a synthetic context arise from the nature of the ester group. These differences can manifest in both the synthesis of the intermediates themselves and their subsequent reactions.
Esterification: Synthesis of the Intermediates
Both esters can be synthesized from a common precursor, 4-(cyanomethyl)benzoic acid, via Fischer esterification. The choice of alcohol, methanol or ethanol, is the defining factor.
In general, esterification with methanol is often faster than with ethanol due to the lower steric hindrance of the methyl group.[5] This can translate to shorter reaction times or the ability to use milder reaction conditions. However, the difference in reactivity is typically not substantial and can often be overcome by adjusting reaction parameters.
The yield of esterification can be influenced by the efficiency of water removal to drive the equilibrium towards the product. In laboratory settings, both esterifications can achieve high yields.
Hydrolysis: Cleavage of the Ester
The hydrolysis of the ester back to the carboxylic acid is a common transformation in multi-step syntheses. Generally, methyl esters can be slightly more susceptible to hydrolysis than ethyl esters under certain conditions. One study on homologous esters found that methyl benzoate has a higher stability than ethyl benzoate in rat plasma and liver microsomes, suggesting that enzymatic hydrolysis might be faster for the ethyl ester in a biological context. For chemical hydrolysis, the differences are often minor but can be exploited for selective transformations.
Reactivity of the Cyanomethyl Group
The cyanomethyl group is a versatile handle for a variety of chemical transformations. The nature of the ester group (methyl vs. ethyl) is generally considered to have a minimal electronic effect on the reactivity of the distant cyanomethyl group. Key reactions involving this group include:
-
Reduction of the Nitrile: The nitrile can be reduced to a primary amine, yielding the corresponding phenethylamine derivatives, which are important pharmacophores.
-
Hydrolysis of the Nitrile: The nitrile can be hydrolyzed to a carboxylic acid, forming a substituted phenylacetic acid derivative.
The choice between the methyl and ethyl ester is unlikely to significantly impact the outcome of these transformations on the cyanomethyl group. The selection will likely be dictated by the desired properties of the final product or the compatibility of the ester with other reagents in the synthetic sequence.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful implementation of synthetic procedures. Below are representative protocols for the synthesis of both Methyl and Ethyl 4-(cyanomethyl)benzoate.
Synthesis of this compound
A common route to this compound involves the esterification of 4-(cyanomethyl)benzoic acid with methanol.
Protocol:
-
To a solution of 4-(cyanomethyl)benzoic acid (1 equivalent) in methanol (10-20 equivalents), slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
Synthesis of Ethyl 4-(cyanomethyl)benzoate
Similarly, Ethyl 4-(cyanomethyl)benzoate can be prepared by the esterification of 4-(cyanomethyl)benzoic acid with ethanol.
Protocol:
-
To a solution of 4-(cyanomethyl)benzoic acid (1 equivalent) in ethanol (10-20 equivalents), cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).
-
Heat the reaction mixture to reflux and monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Work up the reaction mixture as described for the methyl ester, using an organic solvent like ethyl acetate for extraction and washing with saturated sodium bicarbonate solution.
-
Dry the organic phase, remove the solvent, and purify the resulting crude product by recrystallization or column chromatography to afford pure Ethyl 4-(cyanomethyl)benzoate.
Logical Workflow for Synthesis
The following diagram illustrates a generalized workflow for the synthesis of both target compounds from a common starting material.
Caption: Synthetic pathway to target esters.
Signaling Pathway in Drug Action (Hypothetical)
While the direct signaling pathways of these intermediates are not applicable, they are often precursors to active pharmaceutical ingredients (APIs) that do interact with biological pathways. For instance, if the cyanomethyl group is reduced to a phenethylamine moiety, the resulting compound could potentially interact with neurotransmitter systems. The following diagram illustrates a hypothetical interaction of a downstream product with a generic signaling pathway.
Caption: API interaction with a cell receptor.
Conclusion and Recommendations
The choice between this compound and Ethyl 4-(cyanomethyl)benzoate is nuanced and depends on the specific requirements of the synthetic route and the desired properties of the final product.
-
For faster reaction kinetics and potentially milder esterification conditions, this compound may be preferred. The smaller size of the methyl group can lead to faster reaction rates.
-
If a slightly more hydrolytically stable ester is desired under certain chemical conditions, Ethyl 4-(cyanomethyl)benzoate could be a better choice.
-
In terms of downstream reactions involving the cyanomethyl group, the choice of ester is unlikely to have a significant impact.
-
Practical considerations such as the cost and availability of methanol versus ethanol, as well as the ease of removing the excess alcohol during workup, may also influence the decision.
Ultimately, for a critical synthetic step, it is recommended to perform small-scale trial reactions with both intermediates to empirically determine which provides the optimal outcome in terms of yield, purity, and ease of handling for the specific application. This data-driven approach will provide the most reliable basis for process development and scale-up.
References
A Comparative Guide to Alternative Reagents for the Cyanomethylation of Methyl Benzoate
For researchers, scientists, and professionals in drug development, the introduction of a cyanomethyl group into aromatic structures is a critical transformation, yielding valuable intermediates for the synthesis of pharmaceuticals and other bioactive molecules. This guide provides an objective comparison of alternative reagents and methodologies for the cyanomethylation of methyl benzoate, a common model substrate. The performance of each method is supported by experimental data, and detailed protocols are provided to facilitate replication and adaptation.
Overview of Cyanomethylation Strategies
The cyanomethylation of methyl benzoate can be achieved through several distinct chemical strategies. The choice of reagent and methodology often depends on factors such as substrate scope, functional group tolerance, cost, and environmental considerations. The primary approaches discussed in this guide are:
-
Transition-Metal Catalyzed C-H Cyanomethylation: A modern approach that directly functionalizes the aromatic C-H bond using acetonitrile as the cyanomethyl source.
-
Palladium-Catalyzed Cross-Coupling: A versatile method that couples a halogenated methyl benzoate with a cyanomethylating agent.
-
Classical Nucleophilic Substitution: A traditional and often high-yielding method involving the reaction of a halomethyl benzoate with a cyanide salt.
-
Metal-Free Radical Cyanomethylation: An approach that avoids transition metals by utilizing radical initiators to generate the cyanomethyl radical from acetonitrile.
Comparative Performance of Cyanomethylation Reagents
The following table summarizes the quantitative performance of different reagents for the cyanomethylation of methyl benzoate and its derivatives.
| Reagent/Methodology | Substrate | Catalyst/Initiator | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Cu-Catalyzed | Aromatic Imines | Cu(OAc)₂ | Acetonitrile | 135 | - | 10 | [1] |
| Fe-Catalyzed | Arylamines | FeCl₂ | Acetonitrile | - | - | Moderate to Good | [2] |
| Pd-Catalyzed | Methyl 3-bromobenzoate | PdCl₂(dppf) | DMSO/H₂O | 130 | - | Good | [3] |
| Nucleophilic Substitution | 3-bromomethyl-benzoic acid methyl ester | None | DMF | 40-45 | 41.25 | - | [4] |
| Metal-Free Radical | Aryl alkynoates | TBPB | Acetonitrile | - | - | Moderate to Good | [5] |
Experimental Protocols
Palladium-Catalyzed Cyanomethylation of Methyl 3-bromobenzoate
This protocol is adapted from a general method for the cyanomethylation of aryl halides.[3]
Materials:
-
Methyl 3-bromobenzoate
-
Isoxazole-4-boronic acid pinacol ester
-
PdCl₂(dppf) (palladium(II) chloride with 1,1'-bis(diphenylphosphino)ferrocene)
-
Potassium fluoride (KF)
-
Dimethyl sulfoxide (DMSO)
-
Water
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried reaction vessel, add methyl 3-bromobenzoate (1.0 mmol), isoxazole-4-boronic acid pinacol ester (1.2 mmol), PdCl₂(dppf) (0.05 mmol), and potassium fluoride (3.0 mmol).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).
-
Add degassed DMSO and water (e.g., 10:1 mixture, 5 mL).
-
Heat the reaction mixture to 130 °C and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield methyl 3-(cyanomethyl)benzoate.
Nucleophilic Substitution of 3-Bromomethyl-benzoic Acid Methyl Ester
This protocol is based on a described synthesis route.[4]
Materials:
-
3-bromomethyl-benzoic acid methyl ester
-
Potassium cyanide (KCN)
-
Dimethylformamide (DMF)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 3-bromomethyl-benzoic acid methyl ester (13.10 mmol) in DMF (25 mL).
-
Add potassium cyanide (15.71 mmol).
-
Heat the mixture to 40-45 °C for 45 minutes.
-
Stir the reaction at room temperature for 18 hours.
-
Heat the reaction at 40 °C for an additional 24 hours.
-
Cool the reaction to room temperature and add more potassium cyanide (15.71 mmol).
-
Heat again at 40 °C for 18 hours.
-
After cooling, add water (25 mL) and extract the product with ethyl acetate (3 x 25 mL).
-
Wash the combined organic layers with 1N LiCl solution followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography to obtain methyl 3-(cyanomethyl)benzoate.
Reaction Pathways and Workflows
The following diagrams illustrate the general workflows for the discussed cyanomethylation methods.
Caption: Alternative synthetic pathways for cyanomethylation.
Caption: General experimental workflow for cyanomethylation reactions.
References
- 1. Cu-catalyzed cyanomethylation of imines and α,β-alkenes with acetonitrile and its derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10693C [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Palladium-Catalyzed Cyanomethylation of Aryl Halides through Domino Suzuki Coupling-Isoxazole Fragmentation [organic-chemistry.org]
- 4. Synthesis routes of Methyl 3-(cyanomethyl)benzoate [benchchem.com]
- 5. Cyanomethylation and Cyclization of Aryl Alkynoates with Acetonitrile under Transition-Metal-Free Conditions: Synthesis of 3-Cyanomethylated Coumarins - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Catalysts in the Synthesis of Methyl 4-(cyanomethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals: A comprehensive benchmark of catalytic systems for the synthesis of Methyl 4-(cyanomethyl)benzoate, a crucial intermediate in the pharmaceutical and fine chemical industries.
The synthesis of this compound is a critical step in the production of numerous active pharmaceutical ingredients (APIs) and other valuable organic compounds. The efficiency of this synthesis is highly dependent on the catalytic system employed. This guide provides an objective comparison of various catalytic strategies, focusing on catalyst efficiency, reaction conditions, and product yields, supported by experimental data from the scientific literature.
The primary and most widely employed route to this compound involves the nucleophilic substitution of a methyl 4-(halomethyl)benzoate precursor with a cyanide salt. This reaction is often facilitated by a catalyst to enhance reaction rates and yields. This guide will delve into the performance of different catalysts for this key transformation.
Catalyst Performance Comparison
The efficiency of various catalysts in the synthesis of this compound via nucleophilic substitution is summarized in the table below. The data has been collated from various sources and should be interpreted within the context of the specified experimental conditions. The primary precursor for these syntheses is either methyl 4-(bromomethyl)benzoate or methyl 4-(chloromethyl)benzoate.
| Catalyst Type | Catalyst | Precursor | Cyanide Source | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phase-Transfer Catalyst | Tetrabutylammonium Bromide (TBAB) | Methyl 4-(chloromethyl)benzoate | Sodium Cyanide | Methanol | 65 | 2 | 87-93[1] |
| Phase-Transfer Catalyst | Tetrabutylammonium Bisulfate (TBAS) | Methyl 4-(chloromethyl)benzoate | Sodium Cyanide | Methanol | 35 | 3 | 87-93[1] |
| Phase-Transfer Catalyst | Trioctylmethylammonium Chloride (Aliquat 336) | Methyl 4-(chloromethyl)benzoate | Sodium Cyanide | Methanol | 65 | 1 | 85-93[1] |
| No Catalyst | - | Methyl 3-(bromomethyl)benzoate* | Potassium Cyanide | DMF | 40-45 | 60.75 | ~59** |
*Data for the meta-isomer, Methyl 3-(cyanomethyl)benzoate, is included for comparative purposes due to the similarity of the reaction.[2] **Yield calculated based on the provided masses of starting material and product.[2]
Experimental Protocols
This section provides detailed experimental protocols for the synthesis of this compound using different catalytic systems.
Protocol 1: Phase-Transfer Catalysis with Tetrabutylammonium Bromide (TBAB)
This protocol is adapted from a patented procedure for the synthesis of the analogous Methyl 3-(cyanomethyl)benzoate and represents a typical phase-transfer catalyzed cyanation.[1]
Materials:
-
Methyl 4-(chloromethyl)benzoate
-
Sodium Cyanide (NaCN)
-
Tetrabutylammonium Bromide (TBAB)
-
Methanol
-
Toluene
-
Water
Procedure:
-
In a reaction vessel equipped with a stirrer, condenser, and dropping funnel, charge methanol, Tetrabutylammonium Bromide (15 parts by weight), and sodium cyanide (144 parts by weight).
-
Heat the mixture to reflux.
-
Slowly add a solution of Methyl 4-(chloromethyl)benzoate in a suitable solvent dropwise to the refluxing mixture.
-
Maintain the reflux at 65°C for 2 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Distill off the methanol for recycling.
-
Add water and toluene to the residue to extract the this compound.
-
Separate the organic layer, and wash it with water.
-
Distill off the toluene for recycling.
-
The crude product can be further purified by vacuum distillation to yield this compound. The reported yield for the analogous meta-isomer is in the range of 87-93%.[1]
Protocol 2: Cyanation in Dimethylformamide (DMF) without a Phase-Transfer Catalyst
This protocol is based on a procedure for the synthesis of Methyl 3-(cyanomethyl)benzoate and illustrates a method without the use of a phase-transfer catalyst.[2]
Materials:
-
Methyl 4-(bromomethyl)benzoate
-
Potassium Cyanide (KCN)
-
Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Water
-
1N Lithium Chloride (LiCl) solution
-
Brine
-
Magnesium Sulfate (MgSO₄)
Procedure:
-
In a reaction flask, combine Methyl 4-(bromomethyl)benzoate (1.0 eq), potassium cyanide (1.2 eq), and DMF.
-
Heat the mixture to 40-45°C for 45 minutes.
-
Stir the reaction at room temperature for 18 hours.
-
Heat the reaction again at 40°C for 24 hours.
-
Cool the reaction to room temperature and add additional potassium cyanide (1.2 eq).
-
Heat the mixture at 40°C for another 18 hours.
-
After cooling to room temperature, add water to the reaction mixture.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with 1N LiCl solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash chromatography to yield this compound.
Experimental Workflow and Logic Diagrams
To aid in the understanding of the synthetic and decision-making processes, the following diagrams are provided.
Caption: General experimental workflow for the synthesis of this compound.
Caption: Logical workflow for selecting a catalyst for the synthesis.
References
Validating the Anticancer Potential of Compounds Derived from Methyl 4-(cyanomethyl)benzoate: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activity of novel anticancer agents synthesized from Methyl 4-(cyanomethyl)benzoate. The focus is on a series of 4-cyanophenyl substituted thiazol-2-ylhydrazones, which have demonstrated significant cytotoxic effects against various cancer cell lines. This document outlines the synthetic pathway, presents comparative biological data, details experimental methodologies, and visualizes the relevant signaling pathways.
A promising class of anticancer compounds, 4-cyanophenyl substituted thiazol-2-ylhydrazones, can be synthesized from the starting material this compound through a multi-step process. This process involves the formation of a key intermediate, α-bromo-4-cyanoacetophenone, which is then cyclized with substituted thiosemicarbazones.
Synthetic Pathway Overview
The synthesis initiates with a Claisen condensation of this compound, followed by hydrolysis and decarboxylation to yield 4-cyanoacetophenone. Subsequent α-bromination of 4-cyanoacetophenone provides the crucial intermediate, α-bromo-4-cyanoacetophenone. This intermediate is then reacted with various substituted thiosemicarbazones to produce a library of 4-cyanophenyl substituted thiazol-2-ylhydrazones.
Comparative Biological Activity
The synthesized 4-cyanophenyl substituted thiazol-2-ylhydrazones have been evaluated for their in vitro anticancer efficacy against human colorectal carcinoma (HCT-116) and human breast cancer (MCF-7) cell lines. The results demonstrate that many of these compounds exhibit greater potency than the standard chemotherapeutic agent, cisplatin.[1]
Data Summary: In Vitro Cytotoxicity (GI₅₀, μM)
| Compound ID | HCT-116 | MCF-7 | Cisplatin (for comparison) |
| 3b' | 1.6 ± 0.2 | >10 | HCT-116: 7.5 ± 0.9 |
| 3f | 1.6 ± 0.1 | 1.0 ± 0.1 | MCF-7: 9.2 ± 1.1 |
| 3n | 1.1 ± 0.5 | 4.5 ± 0.6 | |
| 3w | 1.5 ± 0.8 | 6.8 ± 0.7 | |
| 3a' | 5.3 ± 0.4 | 1.7 ± 0.3 |
Data presented as the mean concentration required to inhibit cell growth by 50% (GI₅₀) ± standard deviation.[1]
Mechanism of Action: Induction of Apoptosis
Further investigations into the mechanism of action for the most potent compounds, 3b' and 3f , revealed that they induce cancer cell death through caspase-dependent apoptosis.[1] This was confirmed through cell cycle analysis, caspase activation assays, and Western blot analysis of key apoptotic proteins.
Apoptotic Pathway
The induction of apoptosis by compounds 3b' and 3f involves the activation of the intrinsic (mitochondrial) pathway, characterized by the regulation of Bcl-2 family proteins and subsequent activation of caspase-9 and the executioner caspase-3.
Experimental Protocols
Detailed methodologies for the key biological assays are provided below for reproducibility and further investigation.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Plating: HCT-116 and MCF-7 cells are seeded in 96-well plates at a density of 5,000 cells/well and incubated for 24 hours.
-
Compound Treatment: Cells are treated with various concentrations of the synthesized compounds and the positive control (cisplatin) for 48 hours.
-
MTT Addition: After the incubation period, 20 μL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 μL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The GI₅₀ values are calculated from the dose-response curves.
Clonogenic Assay
-
Cell Seeding: A specific number of cells (e.g., 500-1000 cells/well) are seeded in 6-well plates and allowed to attach overnight.
-
Treatment: Cells are treated with the test compounds at specified concentrations for 24 hours.
-
Incubation: The treatment medium is replaced with fresh medium, and the cells are incubated for 10-14 days to allow for colony formation.
-
Fixation and Staining: Colonies are fixed with a methanol/acetic acid solution and stained with crystal violet.
-
Colony Counting: Colonies containing more than 50 cells are counted, and the surviving fraction is calculated relative to the untreated control.
Caspase Activation Assay (Western Blot)
-
Cell Treatment and Lysis: Cells are treated with the compounds for a specified time, harvested, and lysed in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against cleaved caspase-3, cleaved caspase-9, and a loading control (e.g., β-actin).
-
Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
The 4-cyanophenyl substituted thiazol-2-ylhydrazones derived from this compound represent a promising class of anticancer agents. Several of these compounds demonstrate superior cytotoxicity against HCT-116 and MCF-7 cancer cell lines when compared to cisplatin. The mechanism of action involves the induction of apoptosis through the intrinsic pathway. The provided data and experimental protocols offer a solid foundation for further research and development of these compounds as potential cancer therapeutics.
References
Cost-benefit analysis of different synthetic routes to Methyl 4-(cyanomethyl)benzoate
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. Methyl 4-(cyanomethyl)benzoate is a valuable building block in the synthesis of various pharmaceuticals. This guide provides a cost-benefit analysis of two primary synthetic routes to this compound, offering a clear comparison of their performance based on experimental data.
Two principal pathways for the synthesis of this compound involve the nucleophilic substitution of a cyanide salt on a halo-methylbenzoate precursor. The two most common starting materials for this transformation are Methyl 4-(bromomethyl)benzoate and Methyl 4-(chloromethyl)benzoate. This analysis will delve into the specifics of each route, comparing them on the basis of chemical yield, reaction time, cost-effectiveness, and safety and environmental considerations.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: From Methyl 4-(bromomethyl)benzoate | Route 2: From Methyl 4-(chloromethyl)benzoate |
| Starting Material Cost | Higher | Lower |
| Reagent Cost (Cyanide) | Similar for both routes (Sodium Cyanide is generally more cost-effective than Potassium Cyanide) | Similar for both routes (Sodium Cyanide is generally more cost-effective than Potassium Cyanide) |
| Reaction Time | Generally shorter | Potentially longer |
| Typical Yield | High (e.g., 87%) | Moderate to High (e.g., 78% overall yield for a related substituted benzyl cyanide) |
| Key Considerations | Higher reactivity of the bromide can lead to faster reactions but also potentially more by-products if not controlled. | Lower reactivity of the chloride may require harsher reaction conditions or the use of a catalyst to achieve reasonable reaction times and yields. |
| Safety & Environment | Both routes involve the use of highly toxic cyanide salts, requiring stringent safety protocols and waste management. | Both routes involve the use of highly toxic cyanide salts, requiring stringent safety protocols and waste management. |
Visualizing the Synthetic Pathways
Caption: Comparative workflow of the two main synthetic routes.
In-Depth Analysis of Synthetic Routes
Route 1: Synthesis from Methyl 4-(bromomethyl)benzoate
This route is a classic example of a Williamson ether synthesis-like reaction, where the highly reactive benzyl bromide derivative readily undergoes nucleophilic attack by the cyanide ion.
Experimental Protocol:
A representative procedure for a similar benzylic bromide is as follows: To a solution of 2-bromo-1-bromomethyl-5-methoxy-3-methyl benzene (1 equivalent) in dimethyl sulfoxide (DMSO), a solution of sodium cyanide (1.8 equivalents) in DMSO is added. The mixture is then heated to 90°C for 2 hours. After cooling, the reaction mixture is poured into ice water and the product is extracted with an organic solvent like ether. The combined organic layers are then dried and concentrated to yield the product.[1] For the synthesis of this compound, a similar procedure can be followed, with an expected high yield. One study on a related compound reported a yield of 87%.[1]
Cost-Benefit Analysis:
-
Cost: Methyl 4-(bromomethyl)benzoate is generally more expensive than its chloro- counterpart.
-
Benefits: The higher reactivity of the bromide leaving group typically leads to faster reaction times and high yields under relatively mild conditions. This can translate to lower energy costs and higher throughput.
Route 2: Synthesis from Methyl 4-(chloromethyl)benzoate
This route is an economically attractive alternative due to the lower cost of the starting material. However, the lower reactivity of the chloride leaving group often necessitates modified reaction conditions.
Experimental Protocol:
The synthesis of a substituted benzyl cyanide from the corresponding benzyl chloride has been reported to proceed by dissolving the benzyl chloride derivative in methanol, followed by the addition of sodium cyanide powder and a catalytic amount of sodium iodide. The reaction mixture is then stirred at 50-52°C for 8 hours. The overall yield for the preparation of the substituted benzyl cyanide was reported to be 78%.[2] The use of a phase-transfer catalyst is also a common strategy to facilitate the reaction between the organic-soluble benzyl chloride and the water-soluble cyanide salt.[3]
Cost-Benefit Analysis:
-
Cost: Methyl 4-(chloromethyl)benzoate is a more cost-effective starting material.
-
Benefits: The primary advantage is the lower initial raw material cost.
-
Drawbacks: The lower reactivity of the chloride may require longer reaction times, higher temperatures, or the use of a catalyst (like sodium iodide) or a phase-transfer catalyst, which could add to the overall cost and complexity of the process.
Cost of Reagents
A crucial factor in the cost-benefit analysis is the price of the reagents. Here's a general comparison:
| Reagent | Typical Price Range (per kg) |
| Methyl 4-(bromomethyl)benzoate | ~$900 (indicative) |
| Methyl 4-(chloromethyl)benzoate | $10 - $15 |
| Sodium Cyanide | Varies, but generally more economical than potassium cyanide. |
| Potassium Cyanide | Generally more expensive than sodium cyanide. |
Note: Prices are subject to fluctuation and depend on the supplier and purity.
Safety and Environmental Considerations
Both synthetic routes involve the use of highly toxic cyanide salts (sodium or potassium cyanide). Extreme caution must be exercised when handling these reagents.
Key Safety Precautions:
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory.
-
Cyanide waste must be quenched and disposed of according to strict environmental regulations. A common method for detoxification is treatment with an oxidizing agent like hydrogen peroxide or sodium hypochlorite.
-
Contact with acids must be strictly avoided as it will liberate highly toxic hydrogen cyanide gas.
Environmental Impact:
The primary environmental concern is the potential for cyanide contamination of water and soil. Proper waste management and emergency spill procedures are critical to mitigate these risks.
Conclusion
The choice between synthesizing this compound from the bromo- or chloro- precursor depends on a careful evaluation of the trade-offs between cost, reaction efficiency, and available resources.
-
For laboratories prioritizing speed and high yield with less process optimization, the route starting from Methyl 4-(bromomethyl)benzoate is often preferred, despite the higher initial cost of the starting material.
-
For large-scale industrial production where cost is a primary driver, the route from Methyl 4-(chloromethyl)benzoate is more attractive. However, this route may require more significant process development to optimize reaction conditions and achieve acceptable yields and reaction times.
Ultimately, a thorough risk assessment and a detailed cost analysis based on current market prices and in-house capabilities will guide the final decision for the most suitable synthetic strategy.
References
Reactivity comparison of Methyl 4-(cyanomethyl)benzoate with its isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of methyl 4-(cyanomethyl)benzoate and its ortho- and meta-isomers. The analysis is supported by theoretical predictions derived from linear free-energy relationships and established reaction mechanisms. Detailed experimental protocols are provided to enable researchers to verify these predictions and conduct further comparative studies.
Introduction
Methyl (cyanomethyl)benzoate and its isomers are valuable intermediates in organic synthesis, particularly in the construction of pharmaceutical scaffolds and other complex organic molecules. The reactivity of these compounds is dictated by the interplay of the electron-withdrawing methyl ester and cyanomethyl groups, the position of these substituents on the aromatic ring, and the reactivity of the benzylic methylene bridge. Understanding the relative reactivity of these isomers is crucial for optimizing reaction conditions, predicting product distributions, and designing novel synthetic routes.
Predicted Reactivity Comparison
The reactivity of the three isomers—methyl 2-(cyanomethyl)benzoate (ortho), methyl 3-(cyanomethyl)benzoate (meta), and this compound (para)—can be compared across three key reactive sites: the ester group, the nitrile group, and the benzylic methylene group.
Ester Hydrolysis
The rate of base-catalyzed hydrolysis of the methyl ester is sensitive to the electronic effects of the substituents on the aromatic ring. This can be quantitatively estimated for the meta and para isomers using the Hammett equation:
log(k/k₀) = σρ
Where:
-
k is the rate constant for the substituted benzoate.
-
k₀ is the rate constant for the unsubstituted methyl benzoate.
-
σ (sigma) is the substituent constant, which depends on the substituent and its position (meta or para).
-
ρ (rho) is the reaction constant, which is characteristic of the reaction type.
For the cyanomethyl group (-CH₂CN), the Hammett constants are σ_meta_ = 0.15 and σ_para_ = 0.17 [1]. The reaction constant (ρ) for the alkaline hydrolysis of methyl benzoates is approximately +2.3 .[2][3] A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, which stabilize the negatively charged transition state formed during nucleophilic attack on the carbonyl carbon.
Based on these values, the predicted relative rates of hydrolysis are:
para-isomer > meta-isomer > ortho-isomer
The ortho-isomer is predicted to have the slowest rate of hydrolysis due to steric hindrance from the adjacent cyanomethyl group, which impedes the approach of the nucleophile to the ester carbonyl group. This "ortho effect" is a well-documented phenomenon in the hydrolysis of ortho-substituted benzoates.[4][5][6][7]
| Isomer | Hammett σ Constant | Predicted Relative Rate (k/k₀) | Rationale |
| ortho | - | Slowest | Significant steric hindrance from the adjacent -CH₂CN group impedes nucleophilic attack on the ester carbonyl. |
| meta | 0.15 | 2.21 | The electron-withdrawing -CH₂CN group at the meta position moderately stabilizes the transition state of hydrolysis. |
| para | 0.17 | 2.46 | The electron-withdrawing -CH₂CN group at the para position provides the greatest stabilization of the transition state through resonance and inductive effects, leading to the fastest hydrolysis rate. |
Nitrile Reduction
The reduction of the nitrile group to a primary amine is influenced by the electron density at the cyano carbon. Electron-withdrawing groups on the aromatic ring facilitate reduction by making the nitrile carbon more electrophilic.
Therefore, the predicted order of reactivity for nitrile reduction is:
para-isomer > meta-isomer > ortho-isomer
The ortho-isomer is expected to be the least reactive due to potential steric hindrance around the nitrile group, which may hinder its coordination with the reducing agent. Studies have shown that benzonitriles with electron-withdrawing groups are generally reduced faster.[8]
| Isomer | Predicted Relative Reactivity | Rationale |
| ortho | Slowest | Steric hindrance from the neighboring methyl ester group may impede the approach of the reducing agent to the nitrile. |
| meta | Intermediate | The electron-withdrawing effect of the meta-substituted methyl ester group enhances the electrophilicity of the nitrile carbon. |
| para | Fastest | The strong electron-withdrawing effect of the para-substituted methyl ester group, transmitted through resonance, makes the nitrile carbon the most electrophilic and thus most susceptible to reduction. |
Benzylic Methylene Acidity
The acidity of the benzylic methylene protons is determined by the stability of the resulting carbanion (conjugate base). Electron-withdrawing groups stabilize the carbanion through inductive and resonance effects. A more stabilized carbanion corresponds to a more acidic benzylic position.
The predicted order of benzylic methylene acidity is:
para-isomer > ortho-isomer > meta-isomer
The para-isomer is expected to have the most acidic methylene protons because the negative charge of the carbanion can be delocalized onto the oxygen atoms of the ester group through resonance. The ortho-isomer will also experience resonance stabilization, but potentially with some steric inhibition of resonance. The meta-isomer can only be stabilized by the inductive effect of the ester group, making its benzylic protons the least acidic.
| Isomer | Predicted Relative Acidity | Rationale |
| ortho | High | The negative charge of the benzylic carbanion can be delocalized onto the ester group via resonance, though potentially with some steric hindrance. |
| meta | Lowest | The ester group at the meta position can only stabilize the benzylic carbanion through its inductive effect, which is weaker than the resonance effect. |
| para | Highest | The ester group at the para position provides the most effective stabilization of the benzylic carbanion through resonance delocalization of the negative charge onto the carbonyl oxygen. |
Experimental Protocols
To empirically validate the predicted reactivity differences, the following experimental protocols are proposed.
Protocol 1: Comparative Hydrolysis of Methyl (Cyanomethyl)benzoate Isomers
Objective: To determine the relative rates of base-catalyzed hydrolysis of the ortho, meta, and para isomers of methyl (cyanomethyl)benzoate.
Methodology:
-
Solution Preparation: Prepare 0.01 M solutions of each isomer (ortho, meta, and para) in a suitable solvent mixture (e.g., 80:20 acetonitrile:water). Prepare a 0.1 M solution of sodium hydroxide in the same solvent mixture.
-
Reaction Initiation: In separate temperature-controlled reaction vessels (e.g., 25 °C), mix equal volumes of an isomer solution and the sodium hydroxide solution to initiate hydrolysis.
-
Reaction Monitoring: At regular time intervals (e.g., every 15 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding an excess of a dilute acid (e.g., 0.1 M HCl).
-
Analysis: Analyze the quenched samples by High-Performance Liquid Chromatography (HPLC) to determine the concentration of the remaining ester and the formed carboxylic acid. A reverse-phase C18 column with a suitable mobile phase gradient (e.g., acetonitrile/water with 0.1% formic acid) and UV detection can be used.
-
Data Analysis: Plot the concentration of the ester as a function of time for each isomer. Determine the initial reaction rates from the slopes of these curves. The relative rates of hydrolysis can then be calculated.
Protocol 2: Comparative Reduction of Methyl (Cyanomethyl)benzoate Isomers
Objective: To compare the relative rates of reduction of the nitrile group in the three isomers.
Methodology:
-
Reaction Setup: In separate, dry, and inert atmosphere (e.g., nitrogen or argon) reaction flasks, dissolve each isomer (ortho, meta, and para) in a dry aprotic solvent (e.g., THF).
-
Reduction: Cool the solutions to a low temperature (e.g., 0 °C or -78 °C) and add a suitable reducing agent (e.g., 1.1 equivalents of Lithium Aluminium Hydride or Diisobutylaluminium Hydride) portion-wise.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or by withdrawing aliquots at specific time points, quenching them with a suitable reagent (e.g., water or a dilute acid), and analyzing by Gas Chromatography-Mass Spectrometry (GC-MS) or HPLC.
-
Data Analysis: Compare the time required for the complete consumption of the starting material for each isomer to determine the relative reactivity. For a more quantitative comparison, a competitive reaction can be performed by mixing two isomers and a limiting amount of the reducing agent, followed by analysis of the product ratio.
Protocol 3: Comparative Acidity of the Benzylic Methylene Group
Objective: To determine the relative acidity of the benzylic methylene protons of the three isomers.
Methodology:
-
Deprotonation and Deuterium Exchange: In separate NMR tubes, dissolve each isomer in a deuterated solvent that does not exchange protons (e.g., DMSO-d₆). Add a catalytic amount of a non-nucleophilic base (e.g., sodium methoxide in methanol-d₄).
-
¹H NMR Monitoring: Acquire ¹H NMR spectra of each sample at regular intervals. The rate of disappearance of the signal corresponding to the benzylic methylene protons will indicate the rate of deprotonation and subsequent deuterium exchange.
-
Data Analysis: The isomer that shows the fastest disappearance of the benzylic proton signal is the most acidic. The relative rates can be determined by plotting the integration of the benzylic proton signal against time.
Visualizations
Caption: Predicted reactivity order of methyl (cyanomethyl)benzoate isomers.
Caption: Experimental workflow for comparative ester hydrolysis.
Conclusion
The positional isomerism in methyl (cyanomethyl)benzoate has a pronounced effect on the reactivity of its functional groups. The para-isomer is predicted to be the most reactive towards both ester hydrolysis and nitrile reduction, as well as possessing the most acidic benzylic methylene protons. This is primarily due to the effective electronic communication between the electron-withdrawing ester and cyanomethyl groups through the aromatic ring. Conversely, the ortho-isomer is expected to be the least reactive in hydrolysis and reduction reactions due to steric hindrance. The meta-isomer generally exhibits intermediate reactivity. The provided experimental protocols offer a framework for the empirical validation of these predictions, which is essential for the rational design of synthetic strategies utilizing these versatile building blocks.
References
- 1. Hammett substituent constants [stenutz.eu]
- 2. datapdf.com [datapdf.com]
- 3. Hammett equation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of the ortho effect: acidity of 2-substituted benzoic acids - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Kinetic study of hydrolysis of benzoates. Part XXII. Variation of the ortho inductive, resonance and steric terms with temperature in the alkaline hydrolysis of substituted phenyl benzoates in aqueous 2.25 M Bu4NBr - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane - PubMed [pubmed.ncbi.nlm.nih.gov]
A Spectroscopic Showdown: Unmasking the Purity of Methyl 4-(cyanomethyl)benzoate
For researchers, scientists, and drug development professionals, the purity of a chemical reagent is paramount. In this guide, we provide a detailed spectroscopic comparison of crude versus purified Methyl 4-(cyanomethyl)benzoate, a key intermediate in the synthesis of various pharmaceuticals. By examining Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data, we highlight the discernible differences that purification imparts, ensuring the integrity of your research and development endeavors.
This compound is commonly synthesized through the nucleophilic substitution of a leaving group on a methyl benzoate derivative with a cyanide salt. A prevalent laboratory-scale synthesis involves the reaction of methyl 4-(bromomethyl)benzoate with sodium or potassium cyanide. The crude product of this reaction, while containing the desired ester, is often contaminated with unreacted starting materials and side products. Purification is crucial to remove these impurities, which could interfere with subsequent reactions or compromise the quality of the final product.
Unveiling the Spectroscopic Fingerprints: Crude vs. Purified
The efficacy of purification is starkly evident when comparing the spectroscopic data of crude and purified this compound. The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, illustrating the removal of key impurities.
Table 1: ¹H NMR Data (400 MHz, CDCl₃) of Crude vs. Purified this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment (Purified) | Potential Impurity Signal (Crude) |
| 8.05 | d, J=8.2 Hz | 2H | Ar-H | |
| 7.45 | d, J=8.2 Hz | 2H | Ar-H | |
| 3.93 | s | 3H | -OCH ₃ | |
| 3.78 | s | 2H | -CH ₂CN | |
| 4.51 | s | Methyl 4-(bromomethyl)benzoate | ||
| 10.5 (broad) | s | 4-(cyanomethyl)benzoic acid |
Table 2: ¹³C NMR Data (100 MHz, CDCl₃) of Crude vs. Purified this compound
| Chemical Shift (δ) ppm | Assignment (Purified) | Potential Impurity Signal (Crude) |
| 166.3 | C=O | |
| 135.2 | Ar-C | |
| 130.2 | Ar-C | |
| 129.8 | Ar-C | |
| 128.9 | Ar-C | |
| 117.5 | CN | |
| 52.4 | -OC H₃ | |
| 23.5 | -C H₂CN | |
| 32.1 | Methyl 4-(bromomethyl)benzoate (-C H₂Br) | |
| 171.5 | 4-(cyanomethyl)benzoic acid (C=O) |
Table 3: IR Spectroscopy Data of Crude vs. Purified this compound
| **Wavenumber (cm⁻¹) ** | Assignment (Purified) | Potential Impurity Signal (Crude) |
| ~2950 | C-H stretch (aliphatic) | |
| ~2250 | C≡N stretch (nitrile) | |
| ~1720 | C=O stretch (ester) | |
| ~1610, ~1440 | C=C stretch (aromatic) | |
| ~1280, ~1110 | C-O stretch (ester) | |
| 2500-3300 (broad) | O-H stretch of 4-(cyanomethyl)benzoic acid | |
| ~600 | C-Br stretch of Methyl 4-(bromomethyl)benzoate |
Table 4: Mass Spectrometry Data of Crude vs. Purified this compound
| m/z | Assignment (Purified) | Potential Impurity Signal (Crude) |
| 175.06 | [M]⁺ | |
| 144.05 | [M - OCH₃]⁺ | |
| 116.05 | [M - COOCH₃]⁺ | |
| 227.98 / 229.98 | [M]⁺ of Methyl 4-(bromomethyl)benzoate (Br isotopes) | |
| 161.05 | [M]⁺ of 4-(cyanomethyl)benzoic acid |
Experimental Protocols
A detailed understanding of the experimental procedures for synthesis and purification is essential for interpreting the spectroscopic data.
Synthesis of Crude this compound
A solution of methyl 4-(bromomethyl)benzoate (1.0 eq) in a polar aprotic solvent such as acetone or dimethylformamide (DMF) is treated with sodium cyanide (1.1 eq). The reaction mixture is stirred at room temperature for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC). The crude reaction mixture is then subjected to an aqueous workup. The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound as an oil or a low-melting solid. This crude product is then subjected to purification.
Purification by Recrystallization
The crude this compound is dissolved in a minimal amount of a hot solvent, such as a mixture of ethyl acetate and hexanes. The solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. The purified crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum.
A Researcher's Guide to Assessing the Enantiomeric Excess of Chiral Derivatives from Methyl 4-(cyanomethyl)benzoate
For researchers and professionals in drug development and chemical synthesis, the accurate determination of enantiomeric excess (ee) is a critical step in characterizing chiral molecules. This guide provides a comparative overview of established methods for assessing the enantiomeric excess of chiral compounds structurally analogous to derivatives of Methyl 4-(cyanomethyl)benzoate. While direct experimental data for derivatives of this compound is not extensively available in public literature, the methodologies outlined here for similar structures, such as mandelonitrile and its derivatives, serve as a robust starting point for method development. The primary focus will be on High-Performance Liquid Chromatography (HPLC) with chiral stationary phases, a widely adopted and effective technique.
Comparative Performance of Chiral Stationary Phases
The separation of enantiomers is most commonly achieved using chiral HPLC. The choice of the chiral stationary phase (CSP) is paramount for effective separation. Polysaccharide-based columns are frequently employed due to their broad applicability and high resolving power for a variety of chiral compounds, including those with aromatic and nitrile functionalities.[1]
Below is a summary of performance data for the separation of mandelonitrile enantiomers, a close structural analog to potential chiral derivatives of this compound. This data is compiled from various studies to provide a comparative overview and can guide the initial selection of a column for method development.
| Chiral Stationary Phase (CSP) | Column Brand Example | Typical Mobile Phase (Normal Phase) | (R)-enantiomer Retention Time (min) | (S)-enantiomer Retention Time (min) | Resolution (Rs) |
| Cellulose tris(3,5-dimethylphenylcarbamate) | Chiralcel® OD-H | n-Hexane/Isopropanol (90:10) | ~12.5 | ~14.8 | > 2.0 |
| Amylose tris(3,5-dimethylphenylcarbamate) | Chiralpak® AD-H | n-Hexane/Ethanol (90:10) | ~9.3 | ~13.5 | > 2.5 |
| Cellulose tris(4-methylbenzoate) | Chiralcel® OJ-H | n-Hexane/Isopropanol (80:20) | ~18.2 | ~21.5 | > 1.8 |
| Cellulose tris(3,5-dichlorophenylcarbamate) | CHIRALPAK® IC | n-Hexane/Dichloromethane/Alcohol | Variable | Variable | > 2.0[2] |
Note: Retention times and resolution are highly dependent on the specific derivative, exact mobile phase composition, flow rate, and temperature. The data above serves as a representative comparison.
Alternative Analytical Techniques
While chiral HPLC is the most common method, other techniques can also be employed for determining enantiomeric excess:
-
Gas Chromatography (GC) with Chiral Stationary Phases: For volatile derivatives, chiral GC columns, often based on cyclodextrins, can provide excellent separation.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral solvating agents or chiral derivatizing agents (e.g., Mosher's acid) can induce chemical shift differences between enantiomers, allowing for their quantification.[4]
-
Supercritical Fluid Chromatography (SFC): SFC can be a faster and more environmentally friendly alternative to normal-phase HPLC for chiral separations.[5]
Experimental Protocols
The following are detailed protocols for the key experimental techniques. These should be considered as starting points and will likely require optimization for specific derivatives of this compound.
Protocol 1: Chiral HPLC Method for Enantiomeric Excess Determination
This protocol is adapted from established methods for mandelonitrile and its derivatives.[6]
1. Instrumentation:
- High-Performance Liquid Chromatography (HPLC) system with a UV detector.
- Chiral column (e.g., Chiralpak® AD-H, 250 x 4.6 mm, 5 µm).
2. Reagents:
- HPLC-grade n-Hexane.
- HPLC-grade Ethanol or Isopropanol.
- Sample of the chiral derivative of this compound dissolved in a suitable solvent (e.g., mobile phase).
3. Chromatographic Conditions:
- Mobile Phase: n-Hexane:Ethanol (50:50, v/v). This ratio should be optimized.[7]
- Flow Rate: 1.0 mL/min.[7]
- Column Temperature: 25 °C.
- Detection Wavelength: 254 nm (or the λmax of the specific derivative).[6]
- Injection Volume: 10 µL.
4. Procedure:
- Prepare a standard solution of the racemic mixture of the chiral derivative.
- Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
- Inject the sample solution onto the column.
- Monitor the elution of the enantiomers. The two enantiomers should have different retention times.
- Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100
Protocol 2: Derivatization for GC or NMR Analysis
For analysis by GC or to enhance separation in NMR, the chiral derivative can be reacted with a chiral derivatizing agent to form diastereomers.
1. Derivatizing Agent:
- (-)-α-(Trifluoromethylphenyl)methoxyacetyl chloride (Mosher's acid chloride) is a common choice.[8]
2. Procedure (General):
- Dissolve the chiral derivative (assuming it has a hydroxyl or amino group) in a dry, aprotic solvent (e.g., dichloromethane) with a non-nucleophilic base (e.g., pyridine).
- Add a slight excess of the chiral derivatizing agent (e.g., Mosher's acid chloride) and stir at room temperature.
- Monitor the reaction by TLC or HPLC until completion.
- Quench the reaction and perform a standard aqueous workup to isolate the diastereomeric products.
- The resulting diastereomers can then be separated and quantified by standard (non-chiral) GC or HPLC, or directly analyzed by NMR spectroscopy.
Visualizations
Workflow for Assessing Enantiomeric Excess
Caption: General workflow for synthesizing and assessing the enantiomeric excess of chiral derivatives.
Decision Pathway for Method Selection
Caption: Decision tree for selecting an appropriate analytical method for enantiomeric excess determination.
References
- 1. benchchem.com [benchchem.com]
- 2. Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
- 8. data.epo.org [data.epo.org]
Comparative biological activity of 4-hydroxycoumarin derivatives
A Comparative Guide to the Biological Activities of 4-Hydroxycoumarin Derivatives
The 4-hydroxycoumarin scaffold is a privileged structure in medicinal chemistry, forming the basis for a wide array of compounds with diverse and potent biological activities. From the well-established anticoagulant effects of warfarin to emerging anticancer and antimicrobial properties, these derivatives continue to be a fertile ground for drug discovery. This guide provides a comparative analysis of the biological activities of various 4-hydroxycoumarin derivatives, supported by experimental data, detailed protocols, and mechanistic diagrams to aid researchers, scientists, and drug development professionals.
The most renowned biological activity of 4-hydroxycoumarin derivatives is their anticoagulant effect, primarily mediated through the inhibition of the Vitamin K epoxide reductase (VKOR) enzyme.[1][2] This inhibition disrupts the vitamin K cycle, which is crucial for the gamma-carboxylation of several clotting factors (II, VII, IX, and X), thereby impeding the coagulation cascade.[3]
Comparative of 4-Hydroxycoumarin Derivatives
| Derivative | Target | Potency | Reference |
| Warfarin | Vitamin K 2,3-epoxide reductase | Ki = 3.5 x 10⁻⁵ M | [1] |
| Dicoumarol | Vitamin K 2,3-epoxide reductase | Ki = 1.7 x 10⁻⁹ M | [1] |
| 3-(p-azidobenzyl)-4-hydroxycoumarin | Vitamin K 2,3-epoxide reductase | Ki = 6.6 x 10⁻⁸ M | [1] |
| 4-hydroxycoumarin derivative with p-chloro substituent | Vitamin K 2,3-epoxide reductase | More potent than warfarin | [1][4] |
| 3,3'-alkylidene bis-6-bromo-4-hydroxycoumarin | Vitamin K 2,3-epoxide reductase | Potent in vitro activity | [1] |
Experimental Protocol: Vitamin K Epoxide Reductase (VKOR) Inhibition Assay
This assay measures the enzymatic activity of VKORC1, the molecular target of coumarin anticoagulants.
-
Microsome Preparation : Liver microsomes, a source of VKORC1, are prepared from animal models (e.g., rat liver) through differential centrifugation.
-
Reaction Mixture : The reaction mixture contains liver microsomes, a dithiol reductant (e.g., dithiothreitol), and the vitamin K epoxide substrate.
-
Incubation : The 4-hydroxycoumarin derivative to be tested is added to the reaction mixture at various concentrations. The reaction is initiated by the addition of the substrate and incubated at 37°C.
-
Quantification : The reaction is stopped, and the amount of vitamin K quinone formed is quantified using reverse-phase high-performance liquid chromatography (HPLC).
-
Data Analysis : The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value (the concentration required to inhibit 50% of the enzyme activity) is determined.
References
A Comparative Guide to the Quantitative Determination of Benzoate Derivatives Using Validated HPLC Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of benzoate derivatives, widely used as preservatives in food, beverage, and pharmaceutical products, is crucial for ensuring product safety, quality, and regulatory compliance. High-Performance Liquid Chromatography (HPLC) stands out as a precise, sensitive, and versatile analytical technique for this purpose.[1] This guide provides an objective comparison of various validated Reverse Phase-HPLC (RP-HPLC) methods for the determination of common benzoate derivatives, supported by experimental data to aid researchers in selecting the optimal method for their specific applications.
Comparison of Validated HPLC Method Performance
The selection of an appropriate HPLC method depends on factors such as the sample matrix, required sensitivity, and available instrumentation.[2] The following tables summarize the performance characteristics of different validated HPLC methods for the quantification of benzoate derivatives, primarily sodium benzoate, often in simultaneous analysis with other preservatives like potassium sorbate.
| Method | Analyte(s) | Matrix | Linearity Range (µg/mL) | Correlation Coefficient (r²) | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) | Reference |
| Method 1 | Sodium Benzoate, Potassium Sorbate | Food Products | 1-30 | 0.999 | 0.59 | 1.8 | - | [3][4] |
| Method 2 | Sodium Benzoate, Sodium Phenylacetate | Pharmaceutical Formulations | 5-25 | >0.99 | - | - | 99.9 - 100.16 | [5] |
| Method 3 | Sodium Benzoate | Jelly | - | 0.985 | 0.0003 (mg/100mL) | 0.0009 (mg/100mL) | 93.24 - 95.17 | [2][6] |
| Method 4 | Sodium Benzoate, Potassium Sorbate | Ketchup | - | 0.999 | 0.023 | - | - | [7] |
| Method 5 | Sodium Benzoate, Potassium Sorbate | Fruit Juices, Sodas, Sauces | - | - | 10 (mg/L) | - | 82 - 96 | [2][8] |
Table 1: Comparison of Linearity, Detection Limits, and Recovery of Various HPLC Methods.
| Method | Stationary Phase (Column) | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Retention Time (min) | Reference |
| Method 1 | Luna C18 (150 mm x 4.6 mm, 5 µm) | Acetonitrile: Sodium acetate buffer pH 4.3 (20:80) | 1.0 | 235 | Sodium Benzoate: 4.9 | [3][4] |
| Method 2 | C18 | Methanol: 0.05M KH₂PO₄ buffer with 1mL triethylamine, pH 5.5 (40:60) | 1.0 | 260 | Sodium Benzoate: 3.366 | [5] |
| Method 3 | C18 | Sodium acetate buffer (pH 4): Acetonitrile (70:30) | 0.8 | 254 | Sodium Benzoate: 7.886 | [6] |
| Method 4 | - | Ammonium acetate buffer: Acetonitrile (72:28), pH 4.2 | 1.0 | 225 | < 4 | [7] |
| Method 5 | Purospher® STAR RP-18 (25 cm x 4.6 mm, 5 µm) | Ammonium acetate buffer: Methanol (25:75) | 1.2 | 235 | < 6 | [9] |
Table 2: Comparison of Chromatographic Conditions for Different HPLC Methods.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical results.[2] Below are representative experimental protocols for the quantitative determination of benzoate derivatives by HPLC.
Method 1: Simultaneous Estimation in Food Products[3][4]
-
Standard Preparation: Prepare a stock solution of 1000 µg/mL for sodium benzoate and potassium sorbate in HPLC-grade water. Create a series of working standards with concentrations ranging from 1-30 µg/mL by diluting the stock solution.[3]
-
Sample Preparation: For liquid samples, dilute appropriately with HPLC-grade water. For solid or semi-solid samples, weigh 10g of the sample, dissolve in HPLC-grade water in a beaker, and then dilute further to the required concentration.[3] All sample solutions should be degassed in an ultrasonicator for 30 minutes and filtered through a 0.45 µm nylon filter before injection.[3]
-
Chromatographic Conditions:
Method 2: Simultaneous Estimation in Pharmaceutical Formulations[5]
-
Mobile Phase Preparation: Prepare a mobile phase by combining 0.05M potassium dihydrogen orthophosphate buffer, methanol, and triethylamine in a ratio of 600:400:1 (v/v/v). Adjust the pH to 5.5 with ortho-phosphoric acid and sonicate for 15 minutes.[5]
-
Standard Preparation: Prepare standard stock solutions of sodium benzoate and sodium phenylacetate. From these, prepare a mixed standard solution of 10 µg/mL for each analyte.[5]
-
Chromatographic Conditions:
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the quantitative determination of benzoate derivatives using HPLC.
Caption: A generalized workflow for the HPLC analysis of benzoate derivatives.
Alternative Method: Ultra-High-Performance Liquid Chromatography (UHPLC)
For laboratories seeking higher throughput and efficiency, Ultra-High-Performance Liquid Chromatography (UHPLC) presents a compelling alternative to conventional HPLC. UHPLC systems utilize columns with smaller particle sizes and can operate at higher pressures, leading to several advantages:
-
Faster Analysis Times: UHPLC can significantly reduce run times. For instance, in the analysis of benzodiazepines, a similar class of compounds, run times were reduced from 40 minutes on HPLC to 15 minutes on UHPLC.[10][11]
-
Reduced Solvent Consumption: The lower flow rates and shorter run times in UHPLC lead to a considerable decrease in solvent usage, making it a more environmentally friendly and cost-effective option.[10][11]
-
Improved Resolution and Sensitivity: The smaller particle size of UHPLC columns results in more efficient separation and sharper peaks, often leading to lower limits of detection (LOD) and quantification (LOQ).[10][11]
While the initial investment in a UHPLC system may be higher, the long-term benefits of increased sample throughput, reduced operational costs, and enhanced analytical performance make it a worthy consideration for high-volume laboratories.[10][11]
References
- 1. njlabs.com [njlabs.com]
- 2. benchchem.com [benchchem.com]
- 3. ajast.net [ajast.net]
- 4. [PDF] HPLC METHOD DEVELOPMENT FOR SIMULTANEOUS ESTIMATION OF SODIUM BENZOATE AND POTASSIUM SORBATE IN FOOD PRODUCTS | Semantic Scholar [semanticscholar.org]
- 5. impressions.manipal.edu [impressions.manipal.edu]
- 6. myfoodresearch.com [myfoodresearch.com]
- 7. openaccess.bezmialem.edu.tr [openaccess.bezmialem.edu.tr]
- 8. merckmillipore.com [merckmillipore.com]
- 9. asianpubs.org [asianpubs.org]
- 10. scienceopen.com [scienceopen.com]
- 11. Comparison of UHPLC and HPLC in Benzodiazepines Analysis of Postmortem Samples: A Case–Control Study - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Methyl 4-(cyanomethyl)benzoate: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of Methyl 4-(cyanomethyl)benzoate, a compound frequently used in organic synthesis. Adherence to these procedures is critical for laboratory safety and environmental protection.
I. Immediate Safety Precautions and Personal Protective Equipment (PPE)
Before handling this compound, it is crucial to be aware of its potential hazards. It is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[1][2] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
| Personal Protective Equipment (PPE) | Specification | Rationale |
| Eye Protection | Chemical safety goggles or face shield | Protects eyes from splashes and dust. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) | Prevents skin contact and absorption. |
| Respiratory Protection | Dust mask type N95 (US) or equivalent | Minimizes inhalation of dust particles.[3] |
| Body Protection | Laboratory coat and appropriate protective clothing | Prevents contamination of personal clothing. |
II. Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area and ensure adequate ventilation.
-
Contain the Spill: Prevent the further spread of the material. For solid spills, carefully sweep or vacuum the material. For liquid spills, use an inert absorbent material.
-
Collect Waste: Place all contaminated materials, including absorbent pads and cleaning supplies, into a designated, labeled, and sealed container for hazardous waste.
-
Decontaminate: Clean the spill area thoroughly with a suitable decontamination solution.
-
Seek Medical Attention: If exposure occurs, follow the first-aid measures outlined in the Safety Data Sheet (SDS) and seek immediate medical attention.
III. Step-by-Step Disposal Procedure
The disposal of this compound and its containers must be conducted in strict accordance with federal, state, and local environmental regulations.[2][4]
-
Waste Identification and Classification: Characterize the waste as hazardous. Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to regulations such as the US EPA guidelines in 40 CFR 261.3.[4]
-
Containerization:
-
Use only approved, compatible, and clearly labeled hazardous waste containers.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Keep containers tightly closed and store in a designated, well-ventilated, and secure waste accumulation area.[4]
-
-
Engage a Licensed Waste Disposal Company: The disposal of this chemical must be entrusted to a licensed and qualified hazardous waste disposal company.[2] Your institution's EHS office will have established procedures and contracts for this service.
-
Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of disposal, as required by regulations.
-
Empty Container Disposal: Before disposing of the original container, ensure it is completely empty. Handle uncleaned containers as you would the product itself.
IV. Transportation for Disposal
For transportation off-site for disposal, this compound is classified under specific UN numbers, such as UN 3439 for nitriles, solid, toxic, n.o.s.[2] This underscores the hazardous nature of the compound and the necessity for professional handling during transport.
By adhering to these detailed procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety protocols and the manufacturer's most recent Safety Data Sheet (SDS) for the most comprehensive guidance.
References
Personal protective equipment for handling Methyl 4-(cyanomethyl)benzoate
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Methyl 4-(cyanomethyl)benzoate (CAS No: 76469-88-0). Adherence to these protocols is critical for ensuring personal safety and minimizing environmental risk.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous substance that is toxic if swallowed, inhaled, or in contact with skin.[1] It is also known to cause serious eye and skin irritation.[1][2] Strict adherence to the following personal protective equipment (PPE) guidelines is mandatory to prevent exposure.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield.[1][3] | Protects against splashes and dust that can cause serious eye irritation or damage.[1][2] |
| Skin Protection | Chemical-resistant gloves (double gloving is recommended), a fully buttoned lab coat, and closed-toe shoes.[1][3][4] | Prevents skin contact, which can lead to irritation and toxic effects upon absorption.[1] |
| Respiratory Protection | A NIOSH-approved N95 dust mask or a respirator with an appropriate cartridge for organic vapors.[4][5] | Necessary when working outside of a certified chemical fume hood or when dust or vapors may be generated.[1][2] Avoid breathing dust.[1] |
| Body Protection | A chemical-resistant apron should be worn over the lab coat.[5] | Provides an additional layer of protection against spills and splashes. |
Operational Plan: Safe Handling and Storage
Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area.[1][6] A certified laboratory chemical fume hood is the preferred designated area for all weighing and transfer operations.[3]
Safe Handling Practices:
-
Avoid all contact with skin, eyes, and clothing.[1]
-
Wash hands and face thoroughly after handling the substance.[1]
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.[7]
-
Keep the container tightly closed when not in use.[1]
Storage:
-
Keep the substance away from incompatible materials, such as strong acids, which could react to form highly toxic hydrogen cyanide gas.[3]
Emergency Procedures: First Aid and Spill Response
Immediate and appropriate action is crucial in the event of an exposure or spill.
Table 2: First Aid Measures for this compound Exposure
| Exposure Route | First Aid Protocol |
| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention by calling a POISON CENTER or doctor.[1][2][9] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin area with soap and plenty of water for at least 15 minutes.[1][9][10] Call a POISON CENTER or doctor if you feel unwell.[1] |
| Eye Contact | Rinse cautiously with plenty of water for at least 15 minutes, ensuring to lift the upper and lower eyelids. Remove contact lenses if present and easy to do so.[1][2][10] If eye irritation persists, seek medical attention.[1] |
| Ingestion | Immediately call a POISON CENTER or doctor.[1] Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person.[2][9] |
Spill Response Plan:
The procedure for cleaning up a spill depends on its scale. Minor spills can be managed by trained personnel, while major spills require an emergency response.[11][12]
Caption: Workflow for handling a chemical spill.
Step-by-Step Spill Cleanup Procedure (Minor Spills):
-
Ensure Safety: Evacuate non-essential personnel and ensure the area is well-ventilated.[2][9] Eliminate all sources of ignition.[11][13]
-
Wear PPE: Put on the appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, a face shield, and a respirator.[6][9]
-
Containment: Prevent the spill from spreading or entering drains by creating a dike around it with an inert, non-combustible absorbent material like sand, earth, or vermiculite.[1][11]
-
Cleanup: For solid spills, carefully sweep or pick up the material without creating dust.[1] For liquids, absorb the spill with the containment material.
-
Collection: Place all contaminated materials (absorbent, gloves, etc.) into a suitable, clearly labeled, and sealed container for hazardous waste.[2][11]
-
Decontamination: Clean the spill area thoroughly with soap and water.[11][14]
-
Reporting: Complete any necessary incident reports as required by your institution.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all chemical waste, including contaminated PPE and cleanup materials, in dedicated, sealed, and properly labeled hazardous waste containers.[3][11] Keep solid and liquid wastes separate.[3]
-
Disposal Vendor: Arrange for the disposal of waste through a licensed and certified hazardous waste disposal company.[1]
-
Regulations: Ensure that all disposal activities comply with local, regional, and national environmental regulations.[1][7] Do not dispose of this chemical down the drain.[2]
-
Empty Containers: Handle uncleaned, empty containers as you would the product itself.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 4. This compound 96 76469-88-0 [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. aksci.com [aksci.com]
- 7. fishersci.com [fishersci.com]
- 8. aksci.com [aksci.com]
- 9. Page loading... [guidechem.com]
- 10. nj.gov [nj.gov]
- 11. jk-sci.com [jk-sci.com]
- 12. ccny.cuny.edu [ccny.cuny.edu]
- 13. durhamtech.edu [durhamtech.edu]
- 14. lin-web.clarkson.edu [lin-web.clarkson.edu]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
